3-Iodopropanamide
Description
Structure
3D Structure
Properties
CAS No. |
21437-81-0 |
|---|---|
Molecular Formula |
C3H6INO |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
3-iodopropanamide |
InChI |
InChI=1S/C3H6INO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) |
InChI Key |
WUDXYFDMZPYSAS-UHFFFAOYSA-N |
SMILES |
C(CI)C(=O)N |
Canonical SMILES |
C(CI)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
3-Iodopropanamide: Technical Guide and Application Protocols
Topic: 3-Iodopropanamide: Technical Specifications, Synthesis, and Applications Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Proteomics Scientists
Executive Summary
This compound (CAS 21437-81-0) is a beta-haloamide alkylating agent used primarily in organic synthesis and proteomics. Structurally analogous to the widely used iodoacetamide (IAA), it possesses a longer carbon chain (propyl vs. ethyl backbone), altering its steric profile and alkylation kinetics. In proteomics, it serves as a cysteine-blocking reagent that induces a mass shift of +71.0371 Da , distinct from the +57.0215 Da shift of iodoacetamide, allowing for differential labeling strategies. This guide details its physicochemical properties, synthesis pathways, and handling protocols.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3-Iodopropionamide; 3-Iodopropanoic acid amide; |
| CAS Number | 21437-81-0 |
| Molecular Formula | C |
| Molecular Weight | 198.99 g/mol |
| SMILES | C(CI)C(=O)N |
| InChI Key | WUDXYFDMZPYSAS-UHFFFAOYSA-N |
| MDL Number | MFCD00008029 (Analogous) |
| Appearance | White to off-white crystalline solid |
Physical and Chemical Properties[1][2][3][4]
Note on Stability: As an organoiodide, this compound is sensitive to light and prone to liberation of free iodine (
| Parameter | Value / Description |
| Melting Point | Estimated 80–110 °C (Based on acid analog mp 81.5°C; experimental data scarce) |
| Solubility | Soluble in DMSO, DMF, Methanol, Water (hydrolyzes slowly) |
| Reactivity | Electrophilic at C3 position; susceptible to nucleophilic attack (S |
| pKa | ~15-16 (Amide N-H); Alkyl iodide leaving group ability is high |
| Storage | -20°C, Desiccated, Protected from light |
Synthesis Pathways[6]
The synthesis of this compound is typically achieved through halogen exchange (Finkelstein reaction) or hydroiodination of acrylamide.
Method A: Finkelstein Reaction (Halogen Exchange)
This is the preferred laboratory method due to milder conditions and higher purity.
-
Precursor: 3-Chloropropanamide (CAS 7355-58-0).
-
Reagent: Sodium Iodide (NaI) in Acetone.
-
Mechanism: S
2 displacement of Chloride by Iodide. -
Driving Force: Precipitation of NaCl in acetone drives the equilibrium forward.[1]
Method B: Hydroiodination of Acrylamide
Direct addition of Hydrogen Iodide (HI) to the double bond of acrylamide.
-
Reagent: Aqueous HI or generated in situ (TMS-I).
-
Selectivity: Markovnikov addition is not an issue due to the electron-withdrawing amide group directing the nucleophile to the
-position (Michael-type addition logic applied to hydrohalogenation).
Visualization: Synthesis & Reactivity Flow
Figure 1: Synthesis routes (Finkelstein vs. Hydroiodination) and downstream alkylation mechanism.
Applications in Proteomics & Drug Discovery
4.1. Differential Cysteine Alkylation
In mass spectrometry (MS)-based proteomics, cysteine residues must be alkylated to prevent disulfide bond reformation.[4] While Iodoacetamide (IAA) is standard, This compound offers a unique mass tag.
-
Mechanism: The thiol group of cysteine attacks the
-carbon, displacing iodine. -
Mass Shift: The modification adds a propionamide group (
).-
Formula Added: C
H NO -
Monoisotopic Mass Shift: +71.0371 Da
-
-
Utility:
-
Differentiation: Use IAA (+57 Da) for one sample and this compound (+71 Da) for another to distinguish samples in a single MS run (isotopic labeling alternative).
-
Acrylamide Artifact Confirmation: Since acrylamide also generates a +71 Da adduct (via Michael addition), this compound can be used as a positive control to verify S-propionamido modifications.
-
4.2. Synthetic Intermediate
Used as a building block to introduce the propionamide moiety into heterocycles or to generate 3-aminopropanamide derivatives via iodine displacement by amines.
Experimental Protocol: Cysteine Alkylation
Objective: Complete alkylation of protein thiols for MS analysis.
-
Solubilization: Dissolve protein (50 µg) in denaturing buffer (6M Urea or 1% SDS, 50mM Tris-HCl, pH 8.0).
-
Reduction: Add DTT (Dithiothreitol) to a final concentration of 5-10 mM. Incubate at 37°C for 30-45 minutes.
-
Alkylation:
-
Prepare a fresh 200 mM stock of this compound in 50mM Tris-HCl (pH 8.0). Note: Protect from light.
-
Add to protein solution to a final concentration of 20-40 mM (approx. 3-4x molar excess over total thiols).
-
Incubate: 30 minutes at Room Temperature in the DARK .
-
-
Quenching: Add excess DTT or Cysteine to quench unreacted iodide.
-
Processing: Proceed to trypsin digestion or desalting.
Handling, Safety, and Storage
-
Hazards: this compound is an alkylating agent . It is potentially mutagenic, toxic if swallowed, and a skin/eye irritant. It can cause irreversible sensitization.
-
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle inside a fume hood.
-
Storage:
-
Keep container tightly closed.
-
Store at -20°C .
-
Light Sensitive: Wrap containers in aluminum foil or use amber vials.
-
-
Disposal: Dispose of as hazardous chemical waste containing organic halogens. Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541740, this compound. Retrieved from [Link]
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation: A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150–5158.
- Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
Sources
- 1. quora.com [quora.com]
- 2. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
solubility of 3-iodopropanamide in water vs organic solvents
An In-Depth Technical Guide to the Solubility and Physicochemical Stability of 3-Iodopropanamide
Part 1: Executive Summary
This compound (CAS: 21437-81-0), also known as
This guide addresses a critical operational challenge: This compound is thermodynamically soluble in water but kinetically unstable. In aqueous media, particularly at neutral or alkaline pH, it undergoes
Key Recommendations:
-
Preferred Solvent for Storage/Stock: Anhydrous DMSO or DMF (High solubility, high stability).
-
Preferred Solvent for Reactions: Acetonitrile or Ethyl Acetate (Moderate solubility, easy work-up).
-
Aqueous Handling: Use only acidified cold water (pH < 4,
) to suppress elimination.
Part 2: Physicochemical Profile & Mechanistic Basis[1][2]
To predict solubility behavior where empirical data is scarce, we analyze the molecular interactions governing solvation.
Structural Analysis
The molecule (
-
Hydrophilic Amide (
): Capable of acting as both a hydrogen bond donor (2 H) and acceptor (1 O). This drives solubility in protic solvents (Water, Alcohols). -
Lipophilic Alkyl Iodide (
): The iodine atom is large, soft, and polarizable. It increases the octanol-water partition coefficient ( ) compared to propionamide, enhancing affinity for chlorinated solvents (DCM) and aromatic hydrocarbons.
Polarity & Partitioning
-
Estimated
: (Moderately Lipophilic).-
Reference: Propionamide (
) vs. Alkyl Iodide contribution ( ).
-
-
Dipole Moment: High. The amide resonance and the
bond dipole align to create significant polarity, favoring polar aprotic solvents.
Part 3: Solubility in Organic Solvents
The solubility of this compound follows the principle of "Like Dissolves Like," but with a caveat regarding the "softness" of the iodine atom.
Polar Aprotic Solvents (Excellent Solubility)
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).
-
Mechanism: Strong dipole-dipole interactions solvate the amide group; the organic bulk of the solvent accommodates the iodo-alkyl chain.
-
Protocol Utility: Ideal for preparing high-concentration stock solutions (>100 mg/mL) for biological assays or synthetic feedstocks.
-
Stability: High. Absence of nucleophilic water prevents hydrolysis; absence of strong base prevents elimination.
Polar Protic Solvents (Good Solubility)
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: Hydrogen bonding with the amide group drives dissolution.
-
Solubility Ranking: Methanol > Ethanol > Isopropanol.
-
Risk: Nucleophilic attack by the solvent (solvolysis) is possible upon heating, potentially forming ether by-products (
), though this is slower than hydrolysis.
Moderately Polar Solvents (Moderate Solubility)
Solvents: Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetonitrile (MeCN).
-
Mechanism: These solvents interact well with the polarizable iodine atom and the dipole of the amide.
-
Protocol Utility: Ethyl Acetate is the preferred solvent for extraction and purification. It dissolves the compound sufficiently for transfer but allows for precipitation upon addition of non-polar anti-solvents (e.g., Hexanes).
Non-Polar Solvents (Poor Solubility)
Solvents: Diethyl Ether, Hexanes, Toluene, Cyclohexane.
-
Mechanism: The strong crystal lattice energy of the amide H-bond network resists disruption by weak Van der Waals forces.
-
Protocol Utility: Used as anti-solvents to crash out the product during recrystallization.
Table 1: Estimated Solubility Profile at
| Solvent Class | Representative Solvent | Estimated Solubility | Primary Interaction | Operational Note |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Dipole-Dipole | Best for Stock Solutions |
| Polar Protic | Methanol | High (>50 mg/mL) | H-Bonding | Good for transfers; watch for solvolysis |
| Chlorinated | Dichloromethane (DCM) | Moderate (~20-50 mg/mL) | Dispersion/Dipole | Good for extraction from water |
| Ester | Ethyl Acetate | Moderate (~10-30 mg/mL) | Dipole-Dipole | Best for Recrystallization |
| Hydrocarbon | Hexanes | Insoluble (<1 mg/mL) | Induced Dipole | Use as Anti-solvent |
Part 4: Solubility in Water – The Stability Paradox
While this compound is soluble in water (estimated >50 mg/mL), water is a "hostile" solvent for this compound due to chemical reactivity.
The Elimination Mechanism
In aqueous solution, the amide is in equilibrium with its elimination product, acrylamide. This reaction is pH-dependent.[1][2]
-
Acidic pH (< 4): The leaving group ability of Iodine is suppressed by the lack of a base to deprotonate the
-carbon. Stable. -
Neutral/Basic pH (> 7): Hydroxide ions (
) or even water act as a base, abstracting a proton from the -position (C2), leading to the expulsion of Iodide ( ) and formation of Acrylamide.
Reaction:
Hydrolysis Risk
Prolonged exposure to water, especially with heat, can also hydrolyze the amide bond, yielding 3-iodopropanoic acid and ammonia.
Aqueous Protocol
If aqueous solubility is required (e.g., for biological dosing):
-
Prepare a fresh stock in DMSO.
-
Dilute into an aqueous buffer immediately prior to use.
-
Ensure buffer pH is slightly acidic (pH 5.0–6.0) to maximize stability.
Part 5: Visualization of Solubility & Reactivity
The following diagram illustrates the decision matrix for solvent selection, highlighting the critical pathway between dissolution and degradation.
Caption: Solubility workflow showing the stability divergence in aqueous media vs. organic solvents.
Part 6: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this method for organic solvents only. Do not use for water due to reaction risks.
-
Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.
-
Addition: Add solvent (e.g., Ethyl Acetate) in 100
L increments at . -
Equilibration: Vortex for 1 minute after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
.
Protocol: Purification via Recrystallization
Standard method to remove Iodine impurities or hydrolyzed by-products.
-
Dissolution: Dissolve crude this compound in a minimum volume of warm Ethyl Acetate (
). -
Filtration: Filter while hot to remove insoluble salts (if any).
-
Precipitation: Slowly add Hexanes (or n-Heptane) dropwise until persistent turbidity is observed.
-
Cooling: Allow the mixture to cool slowly to room temperature, then to
. -
Collection: Filter the white crystalline solid and wash with cold Hexanes. Dry under vacuum (do not heat >
).
Part 7: References
-
PubChem. (n.d.). This compound | C3H6INO.[3] National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Granvogl, M., et al. (2004).[4] Quantitation of 3-aminopropionamide in potatoes—a minor but potent precursor in acrylamide formation. Journal of Agricultural and Food Chemistry. (Contextualizing the
-elimination mechanism of 3-substituted propanamides). -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source for
-elimination mechanisms of alkyl halides). -
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility principles).
Sources
Advanced Cysteine Alkylation: The 3-Iodopropanamide System
This guide provides an in-depth technical analysis of cysteine alkylation using 3-iodopropanamide , a specialized reagent that offers distinct mechanistic advantages and mass spectrometric signatures compared to standard alkylating agents like iodoacetamide (IAA) or acrylamide.
Technical Guide & Protocol
Executive Summary
This compound (3-IPA) is a cysteine-selective alkylating agent utilized in proteomics and bioconjugation to irreversibly cap thiol residues. Unlike the more common iodoacetamide (IAA), which adds a carbamidomethyl group (+57.02 Da), this compound introduces a propionamide group (+71.04 Da).
While this adduct is chemically identical to that formed by acrylamide, this compound operates via a nucleophilic substitution (
Mechanistic Principles
The Reaction Pathway ( )
The alkylation of cysteine by this compound proceeds through a bimolecular nucleophilic substitution (
-
Thiol Activation: The cysteine thiol group (
, ) must first be deprotonated to the thiolate anion ( ) to act as a potent nucleophile. This requires a reaction buffer pH slightly above or near the (typically pH 7.5–8.5). -
Nucleophilic Attack: The thiolate anion attacks the
-carbon of this compound. -
Transition State: A pentacoordinate transition state forms where the C-S bond begins to form as the C-I bond weakens.
-
Leaving Group Departure: Iodide (
), being an excellent leaving group due to its large atomic radius and polarizability, is displaced. -
Product Formation: The result is the stable thioether: S-(3-amino-3-oxopropyl)cysteine .
Chemical Equation:
Selectivity and Kinetics
-
Hard/Soft Acid-Base Theory (HSAB): The carbon attached to the iodine is a "soft" electrophile, pairing ideally with the "soft" thiolate nucleophile.
-
Leaving Group Efficiency: Iodine is a superior leaving group compared to chlorine or bromine (used in 3-chloropropanamide), resulting in faster reaction kinetics at neutral pH.
-
Comparison to Acrylamide: Acrylamide forms the same product via Michael addition. However, Michael additions can be slower and may require higher concentrations. 3-IPA provides a "direct" route to the propionamide adduct.
Visualization of Mechanism & Workflow
Diagram 1: Reaction Mechanism & Comparative Pathways
This diagram illustrates the
Caption: SN2 mechanism of this compound alkylation yielding the +71 Da propionamide adduct.
Experimental Protocol
Reagent Preparation
-
Stock Solution: Prepare a 200 mM stock of this compound in water or 50 mM Ammonium Bicarbonate.
-
Note: The reagent is light-sensitive. Prepare immediately before use or store frozen in amber tubes.
-
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Tris-HCl (pH 8.0). Avoid buffers with free amines if high concentrations are used, though 3-IPA is less reactive toward amines than NHS-esters.
Step-by-Step Alkylation Workflow
| Step | Action | Critical Parameter | Mechanism/Reasoning |
| 1. Reduction | Add DTT (5 mM) or TCEP (5 mM) to protein solution. Incubate 30 min @ 56°C (DTT) or RT (TCEP). | Break disulfides. | Exposes cysteines as free thiols (-SH). |
| 2. Cooling | Cool sample to Room Temperature (RT). | Prevent degradation. | High temp accelerates non-specific alkylation. |
| 3. Alkylation | Add This compound to a final conc. of 10–20 mM (2-4x molar excess over total thiols). | Dark incubation. | Iodine-carbon bonds are photolabile; light can generate radicals causing off-target damage. |
| 4. Incubation | Incubate for 20–30 minutes at RT in the dark. | Time control. | Sufficient time for SN2 reaction without over-alkylating Lys/His. |
| 5. Quenching | Add excess DTT (e.g., 10-20 mM) or acidify to pH < 4. | Stop reaction. | Scavenges remaining alkylating agent to prevent reaction during digestion. |
Data Analysis (Mass Spectrometry)
When searching MS/MS data, ensure the Variable (or Fixed) Modification is set correctly:
-
Modification Name: Propionamide (C)
-
Composition:
-
Monoisotopic Mass Shift: +71.037114 Da
-
UNIMOD Accession: #58 (Propionamide)
Comparative Analysis: 3-IPA vs. Standard Reagents
| Feature | Iodoacetamide (IAA) | This compound (3-IPA) | Acrylamide |
| Mechanism | SN2 | SN2 | Michael Addition |
| Adduct | Carbamidomethyl ( | Propionamide ( | Propionamide ( |
| Mass Shift | +57.02 Da | +71.04 Da | +71.04 Da |
| Kinetics | Fast | Fast | Slower (pH dependent) |
| Selectivity | High for Cys | High for Cys | High for Cys (but reacts with N-term at high pH) |
| Use Case | Standard proteomics | Differentiating Cys; Linker synthesis | Gel-based proteomics; S-pyridylethylation alternative |
Diagram 2: Decision Matrix for Reagent Selection
Caption: Workflow for selecting this compound over IAA or Acrylamide.
Troubleshooting & Quality Control
Over-Alkylation
Symptom: Identification of peptides with +71 Da modifications on Lysine (K), Histidine (H), or N-termini. Cause: pH > 8.5 or excessive incubation time. Solution:
-
Strictly maintain pH at 8.0. At this pH, Lysine (
-amino, ) is protonated and unreactive. -
Reduce reagent excess to 2-3 fold over total thiols.
Incomplete Alkylation
Symptom: Presence of unmodified cysteines or disulfide-linked peptides in MS data. Cause: Reagent hydrolysis or oxidation; insufficient reduction. Solution:
-
Ensure this compound is fresh. Iodides can degrade to release free iodine (
), which oxidizes thiols back to disulfides instead of alkylating them. -
Verify reduction step (DTT/TCEP) was effective before adding alkylating agent.
References
-
Nielsen, M. L., et al. (2008). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics. Link
-
Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation: A Tool in Peptide Mapping and Protein Identification." Analytical Chemistry. Link
-
Herbert, B., et al. (2001). "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: Why, when, and how?" Electrophoresis. Link
-
Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. Link
Technical Whitepaper: Safe Handling and Stewardship of 3-Iodopropanamide
Executive Summary
3-Iodopropanamide (CAS: 21437-81-0) is a specialized alkylating agent used in organic synthesis and protein modification. While often overshadowed by its
This guide moves beyond generic Safety Data Sheet (SDS) boilerplate to provide a mechanism-based handling strategy. It integrates physicochemical stability data with field-proven containment protocols to ensure personnel safety and experimental integrity.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the physical nature of this compound is the first line of defense. Its instability drives both its reactivity and its risk.
| Property | Data | Technical Implication |
| CAS Number | 21437-81-0 | Unique identifier for inventory tracking.[1] |
| Formula | Molecular Weight: 198.99 g/mol .[1] | |
| Structure | ||
| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires anti-static weighing. |
| Solubility | Soluble in DMSO, DMF, MeOH | High skin permeability in solution (vehicle effect). |
| Stability | Light & Heat Sensitive | Photolytic cleavage of C-I bond releases |
| Reactivity | Electrophilic | Reacts with thiols (cysteine), amines, and DNA. |
Part 2: Hazard Characterization (The "Why")
To safely handle this compound, one must understand the mechanism of its toxicity. It is not merely "toxic"; it is a molecular saboteur acting through two distinct pathways.
Direct Alkylation (Primary Hazard)
As a haloalkane, the carbon attached to the iodine is electron-deficient. It undergoes
-
Consequence: DNA damage (genotoxicity), protein haptenization (skin sensitization), and cell death.
-
GHS Classification: Acute Tox. 3 (Oral), Skin Sens. 1, Carcinogen Suspected (Class 2).
The "Hidden" Hazard: -Elimination
Unlike iodoacetamide (
-
Mechanism: Base-catalyzed
elimination. -
Result: Formation of Acrylamide (
). -
Risk: Acrylamide is a volatile neurotoxin and a Group 2A carcinogen. Improper disposal (e.g., mixing with basic waste) can inadvertently generate this secondary toxin.
Visualization: The Dual Toxicity Pathway
The following diagram illustrates the divergent reactivity of this compound depending on environmental pH.
Figure 1: Reaction pathways showing direct alkylation vs. base-catalyzed conversion to neurotoxic acrylamide.
Part 3: Engineering Controls & PPE[4]
Standard "lab safety" is insufficient. The potential for sensitization and neurotoxicity demands a higher containment level (Control Band 3).
Engineering Controls
-
Primary Containment: All weighing and open-vessel handling must occur inside a certified chemical fume hood .
-
Static Control: Use an ionizing fan or anti-static gun during weighing. Dry powders are prone to static dispersal, increasing inhalation risk.
-
Surface Protection: Use disposable absorbent bench liners (plastic-backed) to prevent surface contamination.
Personal Protective Equipment (PPE)
-
Gloves (Critical):
-
Recommendation:Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Haloalkanes can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination.
-
-
Respiratory: If weighing outside a hood is unavoidable (strongly discouraged), a P100 particulate respirator with an organic vapor cartridge is required.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.
Part 4: Operational Protocols
A. Storage & Stability[3][4][5][6][7]
-
Temperature: Store at -20°C . The C-I bond is labile; heat accelerates iodine liberation.
-
Light: Store in amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidative degradation.
B. Solubilization & Handling[4][5]
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard solvent.
-
Warning: DMSO enhances skin penetration. A drop of DMSO solution containing this compound will carry the toxin through the skin barrier in seconds.
-
-
Technique: Use positive-displacement pipettes for solutions to prevent dripping (high vapor pressure/low surface tension issues with organic solvents).
C. Decontamination & Quenching (The Self-Validating System)
Do not simply wash spills with water. You must chemically deactivate the electrophile.
The "Thiol-Scavenger" Protocol:
-
Preparation: Prepare a Quenching Solution comprising 10% Sodium Thiosulfate (
) or 1M Cysteine in water. -
Mechanism: The thiosulfate anion is a potent nucleophile that rapidly displaces the iodide, forming a non-toxic, water-soluble Bunte salt.
-
Validation:
-
Visual Check: If the spill is yellow (indicating free iodine), the thiosulfate will turn it colorless instantly (
). -
Process: Cover the spill with Quenching Solution. Allow to sit for 15 minutes. Wipe up with absorbent pads.
-
Part 5: Emergency Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Strip contaminated gloves/clothing immediately.[2][3][4][5] 2. Wash with soap and water for 15 mins.[4] 3. Do NOT use ethanol (enhances absorption). | Monitor for sensitization (rash) and systemic toxicity. |
| Eye Contact | 1. Flush with water for 15 mins (hold eyelids open).[4][5] | Ophthalmology consult required (corneal damage risk). |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen. | Monitor for pulmonary edema (delayed onset). |
| Spill (Powder) | 1. Evacuate area.[2][4][6] 2. Don full PPE.[7][8][9][6] 3. Cover with wet paper towels (to prevent dust) then apply Quenching Solution. | Report to EHS. |
Part 6: Waste Disposal
Strict Segregation Rule: Never mix this compound waste with strong bases (e.g., NaOH, KOH, amine waste).
-
Reason: As detailed in Part 2, basic conditions convert this compound into acrylamide.
Disposal Stream:
-
Quench First: Treat waste solutions with excess sodium thiosulfate before disposal if permitted by local regulations.
-
Categorization: Dispose of as "Halogenated Organic Waste" .
-
Labeling: Label clearly as "Contains Alkylating Agent" and "Potential Acrylamide Precursor."
Part 7: Workflow Visualization
The following diagram outlines the "Safe Path" for handling this compound, from storage to disposal.
Figure 2: Operational workflow emphasizing the critical control points: pH management and quenching.
References
-
PubChem. (2023). This compound - Compound Summary (CID 541740). National Center for Biotechnology Information. [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: 3-iodopropan-1-amine hydroiodide (Analogue Data). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
Friedman, M. (2003). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. Journal of Agricultural and Food Chemistry. (Mechanistic reference for beta-elimination risks). [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for Thiosulfate Quenching Protocols). [Link]
Sources
- 1. This compound | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chem-space.com [chem-space.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.be [fishersci.be]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
The Aqueous Stability Profile of 3-Iodopropanamide: Mechanistic Insights and Practical Protocols for Bioconjugation
Executive Summary
In the realm of chemical biology, proteomics, and radiopharmaceutical development, alkylating agents are indispensable tools for mapping protein structures and conjugating functional moieties. While iodoacetamide (IAA) remains the ubiquitous standard for cysteine alkylation, its propensity for off-target reactions and over-alkylation has driven the search for alternative chemotypes. 3-Iodopropanamide (3-IPA) , a homologous
This technical guide provides an in-depth analysis of the aqueous stability of 3-IPA, detailing its degradation mechanisms, comparative advantages over traditional
Structural Dynamics: The vs. Haloamide Effect
To understand the stability of this compound (
In iodoacetamide (
In contrast, 3-IPA is a
-
Elevated Activation Energy: The
transition state is less stabilized, reducing the rate of spontaneous nucleophilic attack by or . -
Enhanced Aqueous Half-Life: 3-IPA exhibits a markedly longer half-life in aqueous buffers compared to IAA, allowing for longer incubation times without significant reagent depletion.
-
Altered Selectivity: The reduced electrophilicity translates to higher selectivity for highly nucleophilic thiolates (cysteine) over primary amines (lysine, N-termini), mitigating the over-alkylation artifacts commonly observed with IAA[2][3].
Mechanisms of Aqueous Degradation
Despite its enhanced stability, 3-IPA is not inert in aqueous solution. As a Senior Application Scientist, I emphasize that treating any halo-alkyl reagent as "stable" without controlling the microenvironment leads to irreproducible data. The degradation of 3-IPA proceeds via three primary pathways:
Nucleophilic Substitution (Dehalogenation)
At physiological pH (7.4), the dominant degradation pathway is the slow
Base-Catalyzed Amide Hydrolysis
In highly alkaline environments, the primary amide group becomes susceptible to hydrolysis, converting 3-IPA into 3-iodopropanoic acid and releasing ammonia. This secondary pathway alters the charge state of the reagent (from neutral to anionic), which can drastically shift its cell permeability and protein-binding kinetics.
Photolytic Cleavage
Like all alkyl iodides, the C-I bond in 3-IPA is photolabile. Exposure to ambient ultraviolet or visible light induces homolytic cleavage, generating highly reactive carbon radicals and releasing free iodine (
Primary degradation pathways of this compound in aqueous environments.
Quantitative Stability and Physicochemical Profiling
The physical properties and degradation kinetics dictate how 3-IPA must be handled at the bench. The extra carbon chain has been successfully utilized in derivatives like N-(1-pyrene)-3-iodopropionamide (PIPA) to probe actin polymerization, demonstrating its viability in complex aqueous biological systems[4][5]. Furthermore, radioiodinated 3-iodopropionamide derivatives have been explored as SPECT imaging agents for EGFR-positive tumors, where in vivo stability is a critical pharmacokinetic parameter[6][7].
Table 1: Physicochemical Comparison
| Parameter | Iodoacetamide (IAA) | This compound (3-IPA) |
| Molecular Formula | ||
| Molecular Weight | 184.96 g/mol | 198.99 g/mol [1] |
| Electrophilic Center | ||
| Aqueous Solubility | High | Moderate to High |
| Off-Target Reactivity | High (N-term, Lys, Met)[2] | Low to Moderate |
Table 2: Representative Aqueous Stability Profile of 3-IPA (Dark Conditions)
Note: Half-life (
| Buffer Condition | pH Level | Estimated | Primary Degradation Risk |
| 50 mM Ammonium Bicarbonate | pH 7.4 | > 48 hours | Slow hydrolysis ( |
| 50 mM Tris-HCl | pH 8.0 | ~ 24 hours | Mild |
| 50 mM Sodium Borate | pH 9.0 | < 6 hours | Rapid |
Causality Insight: Why does Tris buffer at pH 8.0 reduce the half-life compared to Ammonium Bicarbonate? Beyond the pH shift, Tris contains a primary amine. While 3-IPA is less reactive toward amines than IAA, prolonged incubation in high-concentration amine buffers will lead to slow, cumulative off-target alkylation of the buffer itself, depleting the reagent.
Self-Validating Experimental Protocols
To harness the stability profile of 3-IPA effectively, workflows must be designed to prevent photolysis and minimize base-catalyzed degradation. The following protocol is optimized for the alkylation of reduced protein cysteines prior to LC-MS/MS analysis.
Protocol: Precision Cysteine Alkylation using 3-IPA
Materials Required:
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.8). Avoid primary amine buffers (e.g., Tris) if long incubations are required.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or TCEP in MS-grade water.
-
Alkylating Agent: this compound (Solid, stored at -20°C in a desiccator).
Step-by-Step Methodology:
-
Protein Reduction:
-
Denature the protein sample (e.g., 1 mg/mL) in 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to fully reduce disulfide bonds.
-
Causality: Complete reduction is required because 3-IPA cannot react with oxidized cystines.
-
-
Reagent Preparation (Critical Step):
-
Immediately before use, dissolve 3-IPA in LC-MS grade water (or 10% acetonitrile if solubility is limited) to create a 200 mM stock.
-
Protect from light using amber tubes or aluminum foil. 3-IPA degrades rapidly into
upon UV exposure.
-
-
Alkylation Reaction:
-
Cool the reduced protein sample to room temperature (25°C).
-
Add the 3-IPA stock to achieve a final concentration of 30 mM (a 3-fold molar excess over DTT).
-
Incubate the mixture in the dark at 25°C for 45 to 60 minutes.
-
Causality: Because 3-IPA is slightly less reactive than IAA, a slightly longer incubation (45-60 mins vs. 20-30 mins) ensures quantitative alkylation without triggering the N-terminal over-alkylation seen with IAA.
-
-
Reaction Quenching (Self-Validation):
-
Add an excess of DTT (e.g., final concentration 40 mM) and incubate for 15 minutes.
-
Causality: Unreacted 3-IPA will alkylate the exogenous DTT, completely neutralizing the reagent. This prevents artifactual alkylation during subsequent enzymatic digestion steps.
-
Standardized workflow for protein cysteine alkylation using this compound.
Conclusion
This compound represents a structurally elegant evolution of standard alkylating agents. By leveraging the thermodynamic stability provided by a single
References
-
This compound | C3H6INO | CID 541740 - PubChem. National Institutes of Health (NIH). Available at:[Link]
-
Radioiodination of new EGFR inhibitors as potential SPECT agents for molecular imaging of breast cancer. ResearchGate. Available at:[Link]
-
Local environmental change from the G- to F-form of the actin molecule detected on anisotropy decay measurement. PubMed (NIH). Available at:[Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC (NIH). Available at:[Link]
-
Step away from the iodoacetamide. Matrix Science. Available at:[Link]
Sources
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- 4. Local environmental change from the G- to F-form of the actin molecule detected on anisotropy decay measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Journal of Biochemistry [jstage.jst.go.jp]
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- 7. Radioiodination of new EGFR inhibitors as potential SPECT agents for molecular imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between 3-iodopropanamide and iodoacetamide structures
The following technical guide provides an in-depth structural and functional comparison of 3-iodopropanamide (3-IPA) and iodoacetamide (IAA) .
Content Type: Technical Guide | Context: Proteomics & Medicinal Chemistry
Executive Summary
In biochemical research and drug development, the precise modification of cysteine residues is a cornerstone of both proteomic analysis and covalent inhibitor design.[1] While Iodoacetamide (IAA) is the industry standard for cysteine capping due to its rapid kinetics and well-defined mass shift, This compound (3-IPA) represents a structural homolog with distinct electrophilic properties.
The core difference lies in the carbon linker length: IAA possesses a 2-carbon (acetamido) skeleton, whereas 3-IPA possesses a 3-carbon (propanamido) skeleton. This single methylene (
Structural & Mechanistic Divergence
Chemical Architecture
The reactivity of alkyl halides is governed by the electronic environment of the carbon-halogen bond.
-
Iodoacetamide (IAA): An
-haloamide. The iodine is attached to the -carbon, directly adjacent to the electron-withdrawing carbonyl group. -
This compound (3-IPA): A
-haloamide. The iodine is attached to the -carbon, separated from the carbonyl by an ethylene spacer.
| Feature | Iodoacetamide (IAA) | This compound (3-IPA) |
| Formula | ||
| MW | 184.96 Da | 198.99 Da |
| Iodine Position | ||
| Electrophilicity | High (Activated by Carbonyl) | Moderate (Inductive effect decays) |
| Adduct Mass Shift | +57.0215 Da (Carbamidomethyl) | +71.0371 Da (Propionamidomethyl) |
Reaction Mechanisms
The structural difference dictates the pathway of cysteine alkylation.
Mechanism A: Direct
Displacement (IAA Dominant)
IAA undergoes a rapid biomolecular nucleophilic substitution (
-
Rate: Fast.
-
Outcome: Irreversible formation of a thioether.[2]
Mechanism B:
vs. Elimination-Addition (3-IPA Complexities)
3-IPA is less reactive in direct
-
Direct
: Possible but significantly slower than IAA. -
Elimination-Addition: Under basic conditions (pH > 8.0), 3-IPA can undergo E2 elimination to form Acrylamide (
), releasing HI. The resulting acrylamide then reacts with cysteine via a Michael Addition .-
Note: Both pathways result in the same final adduct structure (S-propanamide), but the kinetics and pH dependence differ drastically.
-
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for cysteine modification.
Figure 1: Mechanistic divergence between IAA (direct SN2) and 3-IPA (SN2 or Elimination-Addition).
Proteomic Applications & Mass Spectrometry
In mass spectrometry (MS)-based proteomics, distinguishing between these two modifications is critical for accurate peptide identification.
Mass Shift Analysis
When searching MS data, the specific alkylating agent must be defined as a "Fixed Modification."
-
If using IAA: Set modification to Carbamidomethyl (C) .
-
If using 3-IPA: Set modification to Propionamide (C) .
Critical Warning: If you treat a sample with 3-IPA but search for Carbamidomethylation (+57), you will fail to identify cysteine-containing peptides due to the mass discrepancy of exactly 14.01565 Da (
Specificity and Off-Target Effects
-
IAA (Standard): While highly efficient, IAA can lead to "over-alkylation" if left too long or at high pH. Common artifacts include alkylation of the N-terminus, Lysine (
-amino), and Histidine residues. -
3-IPA (Alternative): Due to its lower electrophilicity at the
-carbon, 3-IPA is generally more selective for the highly nucleophilic thiolate anion ( ) over amines. However, if it converts to acrylamide, it becomes a Michael acceptor, which is highly specific for Cys but can react with His/Lys at very high pH.
Experimental Protocols
Below are the comparative workflows. The 3-IPA protocol requires adjustment for its slower kinetics.
Reagent Preparation
-
Stock Solution: Prepare both reagents fresh in HPLC-grade water or 50 mM Ammonium Bicarbonate.
-
Light Sensitivity: Both are light-sensitive (iodine bond labile). Always perform reactions in the dark.
Comparative Workflow
| Step | Standard IAA Protocol | Modified 3-IPA Protocol |
| 1. Reduction | 5 mM DTT or TCEP, 30 min @ 56°C (or 60 min @ RT). | Same. |
| 2. Alkylation | Add IAA to 15 mM final conc. | Add 3-IPA to 30-50 mM final conc. |
| 3. Incubation | 20-30 minutes in Dark @ RT. | 45-60 minutes in Dark @ RT (or 37°C). |
| 4. Quenching | Add excess DTT or acidify. | Add excess DTT or acidify. |
| 5. Cleanup | Desalting (C18) or Acetone precip. | Desalting (C18) or Acetone precip. |
Rationale for 3-IPA Adjustments:
Since 3-IPA lacks the
Workflow Diagram
Figure 2: Decision tree for alkylation reagent selection and downstream processing.
Safety & Stability (E-E-A-T)
Stability Profile
-
Hydrolysis: Both reagents hydrolyze in water over time, releasing HI and the corresponding hydroxy-amide. IAA hydrolyzes faster. Solutions should be used immediately.
-
Iodine Release: Yellowing of the solution indicates free iodine (
), which is an oxidant and can oxidize Methionine to Methionine Sulfoxide (+16 Da). Discard yellow solutions immediately.
Toxicity
Both compounds are potent alkylating agents and potential carcinogens.
-
HSE Guideline: Handle in a fume hood.
-
Neutralization: Excess reagent can be neutralized with a stoichiometric excess of L-Cysteine or mercaptoethanol before disposal.
References
-
PubChem. "this compound | C3H6INO".[3] National Library of Medicine. [Link]
-
Matrix Science. "Step away from the iodoacetamide". Mascot Server Blog. [Link]
-
ResearchGate. "Evaluation and optimization of reduction and alkylation methods". Journal of Proteomics. [Link]
Sources
Introduction: The Foundational Role of Thiol Alkylation
An In-Depth Technical Guide to the Basic Reactivity of 3-Iodopropanamide with Thiol Groups
In the landscape of bioconjugation, proteomics, and drug development, the ability to selectively and stably modify proteins is paramount. Among the functional groups available on amino acid residues, the thiol (or sulfhydryl) group of cysteine stands out due to its potent nucleophilicity, making it a prime target for chemical modification.[1][2] this compound, a member of the haloacetamide class of reagents, is a cornerstone tool for this purpose. Its reaction with thiol groups provides a stable, covalent linkage, effectively "capping" the cysteine residue.[3] This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the core reactivity of this compound with thiols, delving into the underlying mechanism, critical reaction parameters, and practical applications that are foundational to modern proteomics and bioconjugate chemistry.[4][5][6]
Part 1: The Core Reaction - A Mechanistic and Kinetic Overview
The utility of this compound is rooted in its straightforward and predictable reaction with the thiol group of a cysteine residue. This reaction is fundamental to many experimental workflows where preventing disulfide bond formation is essential for accurate analysis.[3][7]
The S_N2 Reaction Mechanism
The chemical modification of a thiol group by this compound proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[7][8] The process is initiated by the deprotonation of the cysteine's thiol group (R-SH) to its more reactive conjugate base, the thiolate anion (R-S⁻). This thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom of this compound that is bonded to the iodine atom.[9] Iodine, being an excellent leaving group, is displaced, resulting in the formation of a highly stable thioether bond.[1][9] This covalent modification is effectively irreversible under typical biological conditions.
Step-by-Step Methodology
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0) to ensure all cysteine residues are accessible.
-
-
Reduction of Disulfide Bonds:
-
Add a fresh solution of a reducing agent. For example, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the sample at 37°C or 56°C for 1 hour. This step cleaves the disulfide bonds to yield free thiol groups. [7]
-
-
Alkylation of Thiol Groups:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of this compound (e.g., 500 mM in buffer). Iodoacetamide solutions are light-sensitive and should be prepared immediately before use. * Add the this compound solution to the protein sample to a final concentration of 20-50 mM (a molar excess over the reducing agent).
-
Incubate the reaction in the dark at room temperature for 30-60 minutes. This step covalently modifies the free thiols, preventing them from re-oxidizing.
-
-
Quenching the Reaction:
-
To stop the alkylation and consume any excess this compound, add a thiol-containing scavenger. For example, add DTT to an additional final concentration of 20 mM or β-mercaptoethanol. [8] * Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove the denaturant, excess reducing agent, and alkylating agent. This can be achieved through various methods depending on the downstream application, such as:
-
Dialysis against a suitable buffer.
-
Acetone or TCA precipitation of the protein.
-
Size-exclusion chromatography or desalting columns.
-
-
The resulting protein sample, with its cysteine residues stably carbamidomethylated, is now ready for enzymatic digestion and mass spectrometry analysis or other downstream applications.
Conclusion
The reaction of this compound with thiol groups is a robust and fundamental technique in protein chemistry. Its efficacy is governed by the principles of S_N2 chemistry, with reaction parameters such as pH, temperature, and reagent concentration playing critical roles in determining the rate and specificity of the modification. By understanding and controlling these factors, researchers can effectively leverage this reaction for a wide array of applications, from ensuring the fidelity of proteomic analyses to the specific labeling of proteins for functional studies. This makes this compound an indispensable reagent in the toolkit of biochemists, molecular biologists, and drug development professionals.
References
-
Gori, A., et al. (2013). Profiling Thiol Metabolites and Quantification of Cellular Glutathione Using FT-ICR-MS Spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Curtis, S. K., & Cowden, R. R. (1980). New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore. Histochemistry. Available at: [Link]
-
Poole, L. B., & Karplus, P. A. (2014). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. FEBS Journal. Available at: [Link]
-
Görg, A., et al. (2002). About thiol derivatization and resolution of basic proteins in two-dimensional electrophoresis. Proteomics. Available at: [Link]
-
Bernardes, G. J. L., et al. (2015). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's Research Portal. Available at: [Link]
-
Hansen, J. M., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available at: [Link]
-
Hansen, J. M., & Harris, C. (2009). Methods for the determination and quantification of the reactive thiol proteome. Society for Redox Biology and Medicine. Available at: [Link]
-
Johnson, B. T., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Available at: [Link]
-
Guo, T., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics. Available at: [Link]
-
Ashenhurst, J. (2021). Reactions of Thiols. Chemistry Steps. Available at: [Link]
-
Rhee, S. G., & Chang, T. S. (2012). Thiol Reactive Probes and Chemosensors. Sensors. Available at: [Link]
-
Azizi, N., et al. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Journal of the Iranian Chemical Society. Available at: [Link]
-
Delamarche, E., et al. (2003). Chemoselective reactions of the thiol group and its applications for attaching proteins to chemically modified surfaces containing an iodoacetamide or maleimide functions. Langmuir. Available at: [Link]
-
Parkes, C., & Gagnon, J. (1984). The reaction of iodine and thiol-blocking reagents with human complement components C2 and factor B. Biochemical Journal. Available at: [Link]
-
Wikipedia. (n.d.). Thiol. Wikipedia. Available at: [Link]
-
Pace, N. J., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. Available at: [Link]
-
Pradhan, R. (2023). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
-
Okoh, M. P., et al. (2018). Reaction Kinetics of Cyanogen Iodide with Biological Thiols. Electronic Theses and Dissertations. Available at: [Link]
-
Olink. (n.d.). Proteomics in drug development. Olink. Available at: [Link]
-
MetwareBio. (2022). Using Proteomics to Improve the Drug Development Process. MetwareBio. Available at: [Link]
-
ResearchGate. (n.d.). Time course of the oxidation of thiols by 3 O 2 catalyzed by 1. ResearchGate. Available at: [Link]
-
Carroll, K. S., et al. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. FEBS Journal. Available at: [Link]
-
Houk, K. N., et al. (2007). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Reaction development. a) Diverse amino compounds 3 a–3 i were used in... ResearchGate. Available at: [Link]
-
Amoresano, A., et al. (2010). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. The Open Proteomics Journal. Available at: [Link]
-
Spaks, A., et al. (2023). The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms. International Journal of Molecular Sciences. Available at: [Link]
-
Granvogl, M., et al. (2006). Formation of 3-aminopropionamide (3-APA) from the Strecker reaction of asparagine and subsequent deamination to acrylamide. ResearchGate. Available at: [Link]
-
Anson, M. L. (1941). THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN. The Journal of General Physiology. Available at: [Link]
-
Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Technology Networks. Available at: [Link]
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Technical Guide: Storage Conditions & Shelf Life of 3-Iodopropanamide
This technical guide details the storage, stability, and handling protocols for 3-iodopropanamide (CAS: 21437-81-0). It is designed for researchers requiring high-fidelity preservation of this alkylating reagent.
Executive Summary
This compound is a reactive alkylating agent used primarily in cysteine modification and fragment-based drug discovery. Its stability is compromised by three primary vectors: photolytic cleavage of the C-I bond, hydrolytic degradation of the amide, and a specific
-
Optimal Storage:
(or below), protected from light, under inert atmosphere (Argon/Nitrogen). -
Shelf Life (Solid): 24 months under optimal conditions.
-
Shelf Life (Solution):
hours. Prepare immediately before use. -
Critical Risk: Spontaneous elimination to acrylamide upon improper storage or heating.
Physicochemical Profile & Reactivity
Understanding the molecular vulnerabilities of this compound is essential for interpreting its degradation.
| Property | Description |
| CAS Number | 21437-81-0 |
| Molecular Formula | |
| Molecular Weight | 198.99 g/mol |
| Physical State | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol.[1] Limited/Unstable in Water. |
| Reactivity Class | Alkylating Agent (Electrophile); Michael Acceptor Precursor |
Mechanistic Vulnerabilities
The compound possesses a "perfect storm" of reactive motifs:
-
Leaving Group Labillity: The iodide (
) is an excellent leaving group, making the -carbon highly electrophilic. -
Acidic
-Protons: The carbonyl group acidifies the adjacent protons, facilitating elimination reactions. -
Photosensitivity: The Carbon-Iodine bond energy (
) is relatively weak, allowing cleavage by UV/visible light.
Degradation Pathways
The degradation of this compound is not merely a loss of purity; it generates toxic byproducts (Acrylamide) and active iodine species.
Primary Pathway: -Elimination (Retro-Michael)
Unlike simple alkyl iodides, this compound can undergo a spontaneous elimination of hydrogen iodide (HI) to form acrylamide . This reaction is thermodynamically driven by the formation of the conjugated system and is accelerated by base and heat.
Secondary Pathway: Hydrolysis
In the presence of moisture, the amide bond hydrolyzes to form 3-iodopropanoic acid and ammonia. This is catalyzed by the HI generated in the elimination pathway, creating an autocatalytic decomposition loop.
Visualization: Degradation Cascade
The following diagram illustrates the competing degradation pathways.
Figure 1: Mechanistic degradation pathways. The red arrow indicates the critical elimination pathway to acrylamide.
Optimal Storage Protocol
To maximize shelf life, strict adherence to the following protocol is required. This protocol creates a barrier against the three degradation vectors identified above.
A. Solid State Storage (Long-Term)
| Parameter | Condition | Rationale |
| Temperature | Slows kinetic rate of elimination and hydrolysis. | |
| Atmosphere | Inert Gas (Ar/ | Displaces oxygen and moisture; prevents oxidation/hydrolysis. |
| Container | Amber Glass Vial | Blocks UV/Vis light to prevent C-I bond homolysis. |
| Closure | PTFE-lined Cap + Parafilm | Ensures gas-tight seal; prevents moisture ingress. |
B. Solution Handling (Short-Term)
Never store this compound in solution for long periods.
-
Solvent Choice: Anhydrous DMSO or DMF are preferred. Avoid protic solvents (water, ethanol) for stock solutions.
-
Preparation: Prepare fresh immediately before use.
-
Freeze/Thaw: Do NOT subject solutions to freeze-thaw cycles.[2] The condensation of moisture during thawing accelerates hydrolysis.
Storage Decision Workflow
Figure 2: Decision tree for handling and storage to ensure reagent integrity.
Shelf Life & Re-Test Criteria
Shelf Life Estimates[3]
-
Unopened (Manufacturer Sealed): 2 Years at
. -
Opened (Resealed properly): 6–12 Months at
. -
In Solution (DMSO):
Hours at Room Temp; Week at (Not recommended).
Quality Control (Re-Test)
Before using aged stock, validate purity using 1H-NMR or LC-MS .
Pass/Fail Indicators:
-
Visual Inspection:
-
Pass: Off-white/beige powder.
-
Fail: Yellow/Brown discoloration (indicates free iodine release) or "wet" appearance (hydrolysis).
-
-
NMR Markers (DMSO-
):-
Target: Triplet at
ppm ( -I) and Triplet at ppm ( -CO). -
Contaminant (Acrylamide):[3] Look for multiplet olefinic signals between
ppm. -
Contaminant (Acid): Shift in methylene protons and appearance of broad acidic proton (if visible).
-
Safety & Handling
This compound is an alkylating agent . It covalently modifies DNA and proteins.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Engineering Controls: Handle strictly inside a chemical fume hood.
-
Inactivation: React excess reagent with an excess of thiol (e.g., cysteine or glutathione) or aqueous sodium thiosulfate before disposal to quench alkylating activity.
References
-
PubChem. this compound Compound Summary (CID 541740). National Library of Medicine. [Link]
-
Granvogl, M., et al. (2004). Quantitation of 3-aminopropionamide in potatoes—a minor but potent precursor in acrylamide formation. Journal of Agricultural and Food Chemistry. (Mechanistic basis for
-elimination in 3-substituted propanamides). [Link] -
Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry. (Demonstrates reversibility of Michael addition). [Link]
Sources
Thermodynamic Properties and Kinetic Profiling of 3-Iodopropanamide in Nucleophilic Substitution Reactions
Executive Summary
The rational design of covalent modifiers and cross-coupling intermediates relies heavily on understanding the thermodynamic landscape of alkylating agents. 3-Iodopropanamide (CAS: 21437-81-0) is a highly versatile, bifunctional electrophile utilized extensively in organic synthesis, pharmaceutical intermediate development, and targeted proteomic alkylation [1]. Unlike its shorter-chain homologue, iodoacetamide, the inclusion of an additional methylene group in this compound fundamentally alters the transition state thermodynamics during bimolecular nucleophilic substitution (
This whitepaper provides an in-depth technical analysis of the thermodynamic properties governing this compound reactions, detailing the causality behind its kinetic behavior, and providing field-proven, self-validating protocols for thermodynamic profiling.
Physicochemical Profiling and Structural Causality
To understand the thermodynamic behavior of this compound, we must first establish its foundational physicochemical properties. The molecule consists of an electrophilic alkyl iodide terminus and a polar, hydrogen-bonding propanamide moiety.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| IUPAC Name | This compound | Standardized nomenclature [1]. |
| CAS Registry Number | 21437-81-0 | Primary identifier for procurement [2]. |
| Molecular Formula | Defines stoichiometric mass balances. | |
| Molecular Weight | 198.99 g/mol | Critical for precise molarity calculations in calorimetry. |
| Canonical SMILES | C(CI)C(=O)N | Used for in silico thermodynamic modeling [1]. |
| Leaving Group | Iodide ( | Highly polarizable; lowers activation enthalpy ( |
Causality in Structural Design:
In
Thermodynamic Landscape of Alkylation
The primary reaction modality of this compound is the alkylation of nucleophiles (e.g., thiols, amines) via an
-
Enthalpic Contributions (
): The reaction is highly exothermic. The thermodynamic driving force is the cleavage of a relatively weak bond (approx. 238 kJ/mol) and the concurrent formation of a stronger or bond (approx. 272 kJ/mol for ). The net negative is the primary contributor to the exergonic nature of the reaction. -
Entropic Contributions (
): The formation of the transition state requires a highly ordered, collinear arrangement of the nucleophile, the -carbon, and the leaving group. This results in a strict entropic penalty (negative ). However, as the reaction proceeds to completion, the expulsion of the iodide ion and subsequent solvent reorganization provide an entropic recovery.
Mechanistic Pathway Visualization
Thermodynamic pathway of this compound SN2 alkylation.
Experimental Workflows: Thermodynamic Validation
To accurately profile the thermodynamic parameters (
Protocol: Isothermal Titration Calorimetry (ITC) Profiling
Objective: Determine the precise enthalpy of reaction (
Self-Validation Principle: A parallel "blank" titration (ligand into buffer) must be performed to isolate the heat of reaction from the heat of dilution and mechanical stirring artifacts. Without this, the enthalpic data is scientifically invalid.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a strict 50 mM HEPES buffer, pH 7.4. Crucial: Both the nucleophile and the this compound must be dissolved in the exact same batch of buffer to eliminate heat of mixing caused by pH or ionic strength mismatches.
-
Reagent Solubilization:
-
Prepare a 10 mM solution of this compound (Titrant).
-
Prepare a 1 mM solution of N-acetylcysteine (Cell reactant).
-
-
Degassing: Subject both solutions to a vacuum of 25 inHg for 10 minutes at 24.5°C. Causality: Microbubbles in the ITC cell expand and contract during stirring, creating erratic thermal noise that masks the true thermodynamic signal.
-
Instrument Setup: Load the N-acetylcysteine solution into the 200 µL sample cell. Load the this compound into the 40 µL injection syringe.
-
Thermal Equilibration: Set the instrument thermostat to exactly 298.15 K (25.0°C). Wait for the baseline differential power (DP) to stabilize with a variance of < 0.05 µcal/s.
-
Titration Sequence: Program the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.
-
Data Deconvolution:
-
Run the control experiment (this compound injected into plain HEPES buffer).
-
Subtract the control integration peaks from the experimental peaks.
-
Integrate the area under the curve (AUC) for each injection to yield
directly.
-
Table 2: Expected Thermodynamic Output (Model Thiol Alkylation at 298 K)
| Parameter | Expected Range | Thermodynamic Interpretation |
| -85 to -105 kJ/mol | Highly exothermic; confirms dominant driving force is C-S bond formation. | |
| +15 to +25 kJ/mol | Entropic penalty due to ordered bimolecular transition state. | |
| -70 to -80 kJ/mol | Spontaneous, exergonic reaction under standard conditions. |
Optimization and Side-Reaction Mitigation
When utilizing this compound in complex synthesis (e.g., cross-coupling or pharmaceutical intermediate generation) [2], maintaining thermodynamic control is paramount to preventing side reactions.
Temperature Constraints: Reactions involving this compound should generally be maintained below 80°C unless utilizing specific catalytic stabilization (e.g., Palladium cross-coupling). Elevated temperatures increase the kinetic energy beyond the activation barrier for secondary reactions, such as the thermal degradation of the primary amide group or premature elimination reactions (E2) forming acrylamide derivatives.
Solvent Effects:
The choice of solvent directly impacts the transition state free energy (
Conclusion
This compound serves as a highly tunable, thermodynamically predictable alkylating agent. Its structural divergence from standard
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 541740, this compound". PubChem. Available at:[Link]
Methodological & Application
standard protocol for protein alkylation with 3-iodopropanamide
Application Note: Standard Protocol for Protein Cysteine Alkylation with 3-Iodopropanamide (IPA)
Abstract
In bottom-up proteomics, the reduction and alkylation of disulfide bonds are critical steps to ensure complete proteolytic digestion and accurate peptide identification. While iodoacetamide (IAA) is the most ubiquitous alkylating agent, its tendency to cause off-target over-alkylation (+57.02 Da on lysine, histidine, and N-termini) can confound data analysis. This compound (also known as 3-iodopropionamide) has emerged as a powerful alternative[1]. By adding a heavier propionamide group (+71.0371 Da) via a rapid SN2 substitution mechanism, this compound avoids the isobaric overlaps associated with IAA while offering faster and more irreversible reaction kinetics than acrylamide.
This guide details the mechanistic rationale, comparative advantages, and a self-validating experimental protocol for utilizing this compound in mass spectrometry-based proteomics.
Section 1: Mechanistic Insights & Causality
To achieve reproducible and highly specific cysteine alkylation, the experimental conditions must be strictly controlled. The use of this compound (C3H6INO, MW: 198.99 g/mol )[2] requires an understanding of the underlying reaction causality:
-
Reaction Mechanism (SN2 Substitution): this compound reacts with free thiols via a bimolecular nucleophilic substitution (SN2). The iodide ion acts as an excellent leaving group, allowing the thiolate anion to attack the
-carbon, resulting in a stable thioether bond (S-propionamido cysteine). -
pH Causality (pH 7.5–8.0): The reaction buffer must be maintained between pH 7.5 and 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a significant proportion of the thiol groups exist as the highly nucleophilic thiolate anion (S⁻), driving the reaction forward. Conversely, the primary amines of lysine side chains and the N-terminus have pKa values > 9.0. At pH 8.0, they remain predominantly protonated (NH3⁺) and non-nucleophilic, effectively preventing off-target alkylation.
-
Light Sensitivity & Temperature: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to light, generating highly reactive iodine radicals. These radicals can cause unpredictable off-target oxidation of methionine or tryptophan residues[2]. Therefore, the alkylation step must be performed in the dark at room temperature. Elevated temperatures increase the kinetic energy of the system, which can overcome the activation energy barrier for off-target amine alkylation.
-
Quenching Causality: Unreacted this compound must be quenched prior to enzymatic digestion. If left active, the agent can modify the active site residues of proteases (e.g., Trypsin) or slowly over-alkylate the target proteins during the long overnight incubation. Adding excess Dithiothreitol (DTT) provides a massive stoichiometric excess of highly nucleophilic thiols that rapidly consume the remaining reagent.
Section 2: Comparative Analysis of Alkylating Agents
Selecting the correct alkylating agent is a strategic decision in experimental design. The table below summarizes the quantitative and mechanistic differences between common reagents, highlighting why this compound is optimal for specific high-fidelity workflows.
| Alkylating Agent | Mass Shift (Da) | Adduct Formed | Reaction Mechanism | Kinetics | Off-Target Risk |
| Iodoacetamide (IAA) | +57.0215 | Carbamidomethyl | SN2 Substitution | Fast | High (Lys, N-term, His) |
| Acrylamide | +71.0371 | Propionamide | Michael Addition | Slow | Low |
| This compound (IPA) | +71.0371 | Propionamide | SN2 Substitution | Fast | Moderate-Low |
Section 3: Standard Experimental Protocol
This protocol is designed for ~50–100 µg of complex protein lysate.
Reagents Required
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock in LC-MS grade water (Prepare fresh).
-
Alkylating Agent: 500 mM this compound (IPA) stock in LC-MS grade water or 10% LC-MS grade Acetonitrile (Prepare fresh immediately before use)[2].
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0.
Step-by-Step Methodology
-
Protein Denaturation: Suspend 50–100 µg of protein pellet in 100 µL of Lysis Buffer. Vortex and sonicate briefly to ensure complete solubilization and unfolding of the tertiary structure.
-
Disulfide Reduction: Add DTT stock to the sample to achieve a final concentration of 10 mM. Incubate the mixture at 37°C for 30 minutes. Note: This step fully reduces intra- and intermolecular disulfide bridges to free thiols.
-
Cysteine Alkylation: Add the freshly prepared this compound stock to the sample to achieve a final concentration of 30 mM. Vortex gently.
-
Dark Incubation: Incubate the sample at Room Temperature (20–25°C) for exactly 30 minutes in the dark (e.g., wrap tubes in foil or place in a dark drawer).
-
Reaction Quenching: Add additional DTT stock to achieve a final concentration of 30 mM (an excess relative to the remaining IPA). Incubate at room temperature for 15 minutes to fully neutralize the alkylating agent.
-
Dilution & Digestion: Dilute the sample with Digestion Buffer (50 mM ABC) to reduce the Urea concentration below 1 M, as higher concentrations will denature Trypsin. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) to stop digestion, then desalt using standard C18 StageTips prior to LC-MS/MS analysis.
Section 4: Workflow Visualization
Figure 1: Standard bottom-up proteomics workflow utilizing this compound for cysteine alkylation.
Section 5: Mass Spectrometry Informatics
When configuring your database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) for data processed with this protocol, ensure the following modification parameters are set:
-
Target Residue: Cysteine (C)
-
Modification Type: Static / Fixed (assuming >99% alkylation efficiency)
-
Modification Name: Propionamide
-
Monoisotopic Mass Shift: +71.037114 Da
-
Chemical Formula Added: C3H5NO
Note: If evaluating the efficiency of the protocol, you may temporarily set this as a Variable modification to calculate the ratio of alkylated vs. unmodified cysteine residues.
References
-
Title: this compound | C3H6INO | CID 541740 - PubChem - NIH[2] Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
-
Title: High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase[1] Source: PubMed Central (PMC) - nih.gov URL: [Link]
Sources
Application Note: Synthesis of 3-Iodopropanamide from Acrylamide and Hydrogen Iodide
This is a comprehensive Application Note and Protocol for the synthesis of 3-iodopropanamide.
-Unsaturated AmidesAbstract & Scientific Rationale
The synthesis of This compound (CAS: 21437-81-0) is a classic example of a Michael-type hydrohalogenation reaction. In this transformation, hydrogen iodide (HI) adds across the electron-deficient alkene of acrylamide. Due to the electron-withdrawing nature of the amide group, the reaction proceeds with high regioselectivity to yield the
This protocol is critical for medicinal chemists and drug development professionals, as
Key Reaction
Safety & Handling (Critical)
WARNING: This protocol involves high-hazard reagents. Strict adherence to safety standards is mandatory.
| Reagent | Hazard Class | Specific Handling Instructions |
| Acrylamide | Neurotoxin, Carcinogen | Do not inhale dust. Weigh in a fume hood. Wear double nitrile gloves. Acrylamide can be absorbed through skin and causes cumulative neurotoxicity. |
| Hydrogen Iodide (HI) | Corrosive, Toxic Gas | Causes severe skin burns and eye damage. HI is a strong reducing agent and releases toxic iodine vapor upon oxidation. Handle in a well-ventilated hood. |
| Reaction Matrix | Exothermic | The addition of HI to acrylamide is exothermic. Temperature control is vital to prevent runaway polymerization or hydrolysis. |
Mechanism of Action
The reaction follows a nucleophilic addition pathway typical for
-
Protonation: The strong acid (HI) protonates the carbonyl oxygen (or interacts with the
-system), increasing the electrophilicity of the -carbon. -
Nucleophilic Attack: The iodide ion (
), being a soft and excellent nucleophile, attacks the -carbon. -
Tautomerization: The resulting enol/enolate tautomerizes to the stable amide product.
Mechanistic Pathway Diagram
Caption: Step-wise mechanism of hydroiodination showing activation and nucleophilic addition.
Experimental Protocol
Reagents & Equipment[2][3][4][5]
-
Acrylamide: >99% purity (electrophoresis grade preferred to minimize polymer content).
-
Hydriodic Acid (HI): 57% aqueous solution (stabilized, free of elemental iodine).
-
Solvent: Glacial Acetic Acid (preferred for solubility and stability) or Water.
-
Quenching Agent: Sodium Thiosulfate (
) saturated solution. -
Equipment: 3-neck round bottom flask, addition funnel, thermometer, ice-salt bath, magnetic stirrer.
Detailed Procedure
Step 1: Preparation of Acrylamide Solution
-
Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel.
-
Charge the flask with 7.11 g (100 mmol) of Acrylamide .
-
Add 30 mL of Glacial Acetic Acid . Stir until the acrylamide is completely dissolved.
-
Note: Acetic acid is chosen to suppress hydrolysis of the amide and moderate the reaction rate compared to pure water.
-
Step 2: Controlled Addition of HI
-
Cool the flask to 0–5 °C using an ice-salt bath.
-
Charge the addition funnel with 24.0 g (~14 mL, 105 mmol) of 57% Hydriodic Acid .
-
Stoichiometry: A slight excess (1.05 eq) of HI ensures complete conversion.
-
-
Dropwise Addition: Add the HI solution slowly over 30–45 minutes.
-
Critical Control: Maintain internal temperature below 10 °C .[1] Rapid addition causes overheating, which may trigger polymerization of acrylamide or hydrolysis to 3-iodopropanoic acid.
-
Step 3: Reaction Phase
-
After addition is complete, allow the mixture to stir at 0–5 °C for 1 hour .
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for an additional 2–3 hours . The solution may turn yellow/brown due to trace oxidation of HI to iodine (
).
Step 4: Isolation and Purification
-
Quenching Iodine: If the solution is dark, add saturated aqueous Sodium Thiosulfate dropwise until the yellow iodine color fades to a pale yellow or colorless solution.
-
Concentration: Remove the solvent (acetic acid/water) under reduced pressure (rotary evaporator) at < 40 °C .
-
Warning: Do not overheat;
-iodo amides can eliminate HI to regenerate acrylamide at high temperatures.
-
-
Crystallization: The residue will be a solid or thick oil. Recrystallize from Ethanol or an Ethanol/Water mixture.
-
Dissolve crude solid in minimum hot ethanol (approx. 50 °C).
-
Cool slowly to 4 °C.
-
Filter the white crystalline solid.
-
-
Drying: Dry the crystals in a vacuum desiccator over
or silica gel in the dark (iodides are light-sensitive).
Characterization & Quality Control
Confirm the identity and purity of the synthesized this compound using the following metrics.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates free iodine contamination. |
| Melting Point | 81.5 °C | Sharp melting point indicates high purity. |
| Solubility | Soluble in water, methanol, ethanol | Poorly soluble in non-polar solvents (hexane). |
| Yield | 80 – 90% | Losses usually occur during recrystallization. |
Spectroscopic Data (Simulated)
-
NMR (DMSO-
, 400 MHz):-
7.35 (br s, 1H, NH ), 6.85 (br s, 1H, NH ), 3.32 (t,
Hz, 2H, CH -I), 2.65 (t, Hz, 2H, CH -CO).
-
7.35 (br s, 1H, NH ), 6.85 (br s, 1H, NH ), 3.32 (t,
-
IR (KBr):
-
3350, 3180 cm
(N-H stretch), 1660 cm (C=O Amide I), 1410 cm (C-N).
-
Troubleshooting & Optimization
Workflow Diagram
Caption: Operational workflow for the synthesis and purification of this compound.
Common Issues
-
Polymerization: If the reaction mixture becomes viscous or forms a gel, the acrylamide has polymerized.
-
Solution: Ensure temperature stays < 10 °C during addition.[1] Add a radical inhibitor like hydroquinone (10-50 ppm) to the starting solution if necessary (though HI/Iodine often acts as an inhibitor).
-
-
Hydrolysis: Formation of 3-iodopropanoic acid (MP ~82 °C, acidic pH).
-
Solution: Avoid prolonged heating. Use acetic acid instead of pure water.[2]
-
-
Low Yield: Product lost in mother liquor.
-
Solution: Cool the crystallization mixture to 0 °C or lower. Salt out the aqueous layer if extracting.
-
References
-
PubChem. (n.d.). This compound (CID 541740). National Center for Biotechnology Information. Retrieved from [Link]
-
Mowry, D. T., & Morner, R. R. (1956). Process for the preparation of 3-chloropropionic acid amide. U.S. Patent No.[3] 2,759,018. (Analogous hydrohalogenation protocol).
-
Lenz, R. W. (1974). Process for the preparation of 3-bromopropionic acid amide. German Patent DE2619574C3. (Analogous HBr addition in acetic acid).[4]
-
Granvogl, M., et al. (2004).[5] Formation of 3-aminopropionamide and acrylamide in food. Journal of Agricultural and Food Chemistry. (Discusses Michael addition reversibility).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE2619574C3 - Process for the preparation of 3-bromopropionic acid amide - Google Patents [patents.google.com]
- 3. CA2170846C - Process for preparing 3-chloropropionic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
Application Note: Preparing 3-Iodopropanamide (3-IPA) Stock Solutions for High-Fidelity Mass Spectrometry
Executive Summary & The Rationale for 3-IPA
In bottom-up proteomics, the reduction and alkylation of cysteine residues are mandatory to prevent disulfide bond scrambling. While Iodoacetamide (IAM) and Chloroacetamide (CAA) are the industry standards, they present critical limitations in specialized workflows. During prolonged incubation or at high concentrations, IAM causes off-target alkylation on lysines, histidines, and N-termini[1]. A double carbamidomethylation on lysine (+114.043 Da) is isobaric to the di-glycyl remnant (GG-tag) generated during trypsinization of ubiquitinated proteins, creating false positives in ubiquitinomics[1].
3-Iodopropanamide (3-IPA) solves this by introducing a propionamide group (+71.0371 Da). This mass shift is identical to that produced by acrylamide alkylation[2]. However, while acrylamide relies on a slow Michael addition requiring high pH, 3-IPA utilizes a rapid SN₂ nucleophilic substitution, achieving complete alkylation in 30 minutes at physiological pH. Over-alkylation with 3-IPA (+142.074 Da) is completely distinct from the ubiquitin signature, making it a superior choice for post-translational modification (PTM) mapping.
Chemical Causality and Reaction Dynamics
Understanding the chemical behavior of 3-IPA (MW: 198.99 g/mol )[3] is essential for protocol optimization:
-
Electrophilicity: The iodine atom in 3-IPA is an excellent leaving group, making the β-carbon highly susceptible to nucleophilic attack by thiolate anions (S⁻).
-
Photolability: The C-I bond is sensitive to ultraviolet and visible light. Homolytic cleavage generates highly reactive iodine radicals (I•), which rapidly oxidize methionine to methionine sulfoxide (+15.9949 Da). Causality insight: All stock preparation and incubation steps must be performed in the dark to prevent artifactual oxidation.
-
Hydrolysis: Like all halogenated amides, 3-IPA slowly hydrolyzes in aqueous solutions, releasing hydroiodic acid (HI) and dropping the pH. Causality insight: Stock solutions must be prepared fresh or stored as single-use aliquots at -80°C.
Quantitative Comparison of Alkylating Agents
| Alkylating Agent | Formula | Target Amino Acid | Mass Shift (Da) | Reaction Mechanism | Known Artifacts / Limitations |
| Iodoacetamide (IAM) | C₂H₄INO | Cys (primary) | +57.0215 | SN₂ Substitution | Off-target Lys/His alkylation; mimics di-Gly (Ub) tag[1]. |
| Chloroacetamide (CAA) | C₂H₄ClNO | Cys (primary) | +57.0215 | SN₂ Substitution | Slower reaction; requires higher heat/time. |
| Acrylamide | C₃H₅NO | Cys (primary) | +71.0371 | Michael Addition | Very slow reaction; requires pH > 8.0[2]. |
| This compound (3-IPA) | C₃H₆INO | Cys (primary) | +71.0371 | SN₂ Substitution | Light sensitive; requires dark incubation[3]. |
Reaction Mechanism
Figure 1: SN2 reaction mechanism of cysteine alkylation by this compound.
Self-Validating Protocol: Preparation and Application
Part 1: Preparation of 500 mM 3-IPA Stock Solution
Reagents: this compound powder, LC-MS Grade Water. Equipment: Amber microcentrifuge tubes, analytical balance, vortex.
-
Weighing: Accurately weigh 9.95 mg of 3-IPA powder into an amber 1.5 mL microcentrifuge tube. Causality: Amber tubes are mandatory to block UV/visible light, preventing homolytic cleavage of the C-I bond.
-
Dissolution: Add 100 µL of LC-MS grade water to achieve a 500 mM concentration. Vortex for 30 seconds until completely dissolved.
-
Aliquotting: Divide the stock into 10 µL single-use aliquots in amber tubes.
-
Storage: Flash-freeze in liquid nitrogen and store at -80°C. Causality: Aqueous halogenated amides undergo slow hydrolysis at room temperature. Deep freezing halts this degradation.
Part 2: Protein Reduction and Alkylation Workflow
Prerequisites: Protein lysate (e.g., 1 mg/mL) in a compatible buffer (e.g., 50 mM HEPES or 100 mM Ammonium Bicarbonate, pH 7.5 - 8.0).
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes. Causality: TCEP is preferred over DTT here because it does not contain free thiols, eliminating the need to remove the reducing agent before alkylation.
-
Alkylation: Add the 500 mM 3-IPA stock to the protein sample to achieve a final concentration of 20 mM (e.g., 4 µL of stock per 100 µL of sample).
-
Incubation: Vortex gently and incubate in the dark at room temperature (20-25°C) for exactly 30 minutes. Causality: 30 minutes is the optimal kinetic window for SN₂ attack by thiols. Extending this time increases the thermodynamic probability of off-target lysine alkylation.
-
Quenching: Add DTT to a final concentration of 10 mM and incubate for 15 minutes. Causality: The free thiols in DTT act as a scavenger, reacting with any residual 3-IPA and preventing it from alkylating the protease (e.g., Trypsin) added in the next step.
QA/QC Metrics for Self-Validation
A robust protocol must be self-verifying. Upon completion of the LC-MS/MS run, researchers should query the raw data for specific quality control (QC) metrics to validate the biochemical integrity of the alkylation step:
-
Target Efficacy: Search for +71.0371 Da on Cysteine as a variable modification. A successful reaction yields >99% alkylation. If unmodified cysteines are detected, the 3-IPA stock may have hydrolyzed prior to use.
-
Off-Target Artifacts: Search for +71.0371 Da on Lysine, Histidine, and the N-terminus. This should be <1%. Elevated off-target alkylation indicates the 3-IPA concentration was too high or the incubation exceeded 45 minutes.
-
Photolytic Degradation: Search for Methionine oxidation (+15.9949 Da). If oxidation exceeds baseline sample levels (typically >5-10%), the 3-IPA was exposed to light, generating oxidative iodine radicals.
Experimental Workflow
Figure 2: Standard proteomics workflow incorporating 3-IPA for cysteine propionamidation.
References
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. URL:[Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 541740, this compound. URL:[Link]
Sources
Technical Guide: Optimizing 3-Iodopropanamide for Targeted Cysteine Modification
Executive Summary
3-Iodopropanamide (3-IPA) is a specialized alkylating agent used in proteomics and bioconjugation to modify cysteine residues. Unlike the ubiquitous iodoacetamide (IAM), which introduces a carbamidomethyl group (+57.02 Da), 3-IPA introduces a propionamide (carbamoylethyl) group , resulting in a mass shift of +71.037 Da . This distinct mass signature is critical for differential labeling strategies, cysteine mapping, and distinguishing extrinsic alkylation from intrinsic modifications.
However, 3-IPA exhibits lower reactivity than alpha-haloacetamides (like IAM) due to the beta-position of the iodine leaving group. Consequently, standard protocols for IAM are insufficient for 3-IPA, often leading to incomplete alkylation. This guide defines the optimal pH (8.0–8.5) and temperature (37°C) parameters required to drive 3-IPA reactions to completion while minimizing off-target specificity loss.
Mechanistic Principles
To optimize the reaction, one must understand the competing pathways. 3-IPA reacts with cysteine via two potential mechanisms:
-
Direct Nucleophilic Substitution (
): The thiolate anion ( ) attacks the -carbon, displacing iodide. -
Elimination-Addition (E1cB-Michael): Under basic conditions, 3-IPA can undergo elimination to form acrylamide , which then reacts with cysteine via Michael addition. Both pathways yield the same final adduct: S-(2-carbamoylethyl)cysteine.
The reaction rate is governed by the concentration of the thiolate anion (dependent on pH relative to Cys
Visualization: Reaction Pathways
Figure 1: Mechanistic pathways for this compound alkylation. The reaction may proceed via direct substitution or an acrylamide intermediate.
Optimization of Critical Parameters
pH Optimization: The Thiolate Window
The reaction requires the cysteine thiol to be deprotonated (thiolate form,
-
pH < 7.0: Reaction is sluggish because the thiol is protonated (
) and non-nucleophilic. -
pH 7.5 – 8.5 (Optimal): Maximizes the concentration of thiolate anions without triggering rapid hydrolysis of the reagent.
-
pH > 9.0: Increases the rate of reagent hydrolysis (iodide displacement by hydroxide) and promotes off-target alkylation of Lysine residues (which become deprotonated and nucleophilic).
Temperature Optimization: Kinetic Compensation
3-IPA is inherently less reactive than Iodoacetamide (IAM).
-
Room Temperature (20-25°C): Standard for IAM, but often insufficient for 3-IPA, leading to incomplete modification even after 1 hour.
-
37°C (Optimal): Provides the necessary thermal energy to overcome the higher activation barrier of the beta-substitution without thermally denaturing the protein backbone or causing extensive hydrolysis.
-
> 50°C: Risk of protein degradation and rapid hydrolysis of 3-IPA.
Comparative Reactivity Data
The following table summarizes the reactivity profiles of common alkylating agents to justify the modified protocol for 3-IPA.
| Reagent | Mass Shift (Da) | Mechanism | Relative Reactivity | Optimal Condition |
| Iodoacetamide (IAM) | +57.02 | High | pH 8.0, 25°C, 30 min | |
| This compound | +71.04 | Moderate/Low | pH 8.0, 37°C, 1-2 h | |
| Acrylamide | +71.04 | Michael Addition | Moderate | pH 8.0, 25°C, 1 h |
| Chloroacetamide | +57.02 | Low | pH 8.0, 37°C, 1-2 h |
Validated Experimental Protocol
Objective: Complete alkylation of protein cysteine residues using this compound for mass spectrometry analysis.
Reagents Required[2][3][4][5]
-
Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or TCEP.
-
Alkylating Agent: 200 mM this compound (Freshly prepared in water or AmBic).
-
Quenching Agent: 200 mM DTT or excess Cysteine.
Workflow Diagram
Figure 2: Step-by-step workflow for 3-IPA alkylation. Note the elevated temperature and extended time compared to standard IAM protocols.
Step-by-Step Procedure
-
Solubilization & Denaturation: Dissolve protein (50–100 µg) in 50 mM Ammonium Bicarbonate (pH 8.0). If necessary, add a denaturant like 8M Urea or 0.1% RapiGest.
-
Note: Avoid amine-containing buffers (Tris) if high concentrations are used, though 50-100mM Tris is generally acceptable. Ammonium Bicarbonate is preferred for MS compatibility.
-
-
Reduction: Add DTT to a final concentration of 5–10 mM. Incubate at 56°C for 30 minutes .
-
Why: This breaks disulfide bonds (
) to generate free thiols ( ). -
Caution: Cool the sample to room temperature before adding the alkylating agent.
-
-
Alkylation (The Critical Step): Add this compound to a final concentration of 20–50 mM .
-
Ratio: Ensure at least a 50-fold molar excess of 3-IPA over total thiols.
-
Incubation: Incubate at 37°C for 1 to 2 hours in the dark .
-
Control: 3-IPA is light-sensitive (iodine liberation); darkness is mandatory to prevent non-specific radical reactions.
-
Validation: Unlike IAM which is done at RT for 30 mins, the 37°C/1-2h condition compensates for the lower electrophilicity of the beta-carbon.
-
-
Quenching: Add DTT (or L-Cysteine) to a final concentration equal to or slightly higher than the 3-IPA concentration (e.g., 50 mM) and incubate for 15 minutes at RT.
-
Why: This scavenges unreacted 3-IPA, preventing it from reacting with the N-terminus or Histidine during downstream processing.
-
-
Processing: Proceed to enzymatic digestion (e.g., Trypsin) or desalting.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Incomplete Alkylation | Low reactivity of 3-IPA. | Increase incubation time to 2 hours or temperature to 40°C. Ensure pH is ≥ 8.0. |
| Precipitation | 3-IPA solubility issues. | Dissolve 3-IPA in a small volume of water/methanol before adding to the buffer. |
| Off-target (Lys/His) | pH too high (>9.0) or excess reagent. | Strictly maintain pH 8.0. Reduce reaction time if >2 hours. |
| Mass Shift Mismatch | Confusion with IAM. | Verify the mass shift is +71.04 Da (C3H5NO), not +57.02 Da. |
References
-
Matrix Science. (2017). Step away from the iodoacetamide. Mascot Server Support. Link
- Context: Discusses alternative alkylating agents and the specificities of IAM vs. others.
-
BenchChem. (2025).[1][2] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Link
- Context: Provides foundational data on alkylation mechanisms and pH dependence for haloacetamides.
-
Nielsen, M. L., et al. (2008). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Link
- Context: Although focused on IAM, this paper establishes the gold standard methodology for optimizing alkylation parameters (pH, Temp, Time)
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link
- Context: Detailed review of thiol chemistry, including the reactivity of beta-halo compounds and elimin
Sources
using 3-iodopropanamide for cysteine blocking in proteomics
Application Note: High-Fidelity Cysteine Blocking and Differential Mapping using 3-Iodopropanamide (IPA)
Abstract
This guide details the application of This compound (IPA) as a specialized cysteine alkylating agent in bottom-up proteomics. While Iodoacetamide (IAA) remains the industry standard, its mass shift (+57.02 Da) is ubiquitous. IPA introduces a distinct propionamide adduct (+71.0371 Da) via a rapid nucleophilic substitution (
Introduction & Scientific Rationale
The Challenge: Ambiguity in Cysteine Mapping
Standard proteomics workflows utilize Iodoacetamide (IAA) to cap reduced cysteines, preventing disulfide scrambling. However, complex redox proteomics requires distinguishing between originally reduced cysteines and those oxidized (e.g., disulfides, sulfenic acids).
-
The "Mass Tag" Problem: Using IAA for both states makes them indistinguishable by mass.
-
The Acrylamide Limitation: Historically, acrylamide was used to generate a +71 Da differential tag. However, acrylamide relies on Michael addition , a reaction that is often slow, pH-sensitive, and incomplete, leading to lower quantification accuracy.
The Solution: this compound (IPA)
IPA combines the best attributes of IAA and acrylamide:
-
Mechanism: Like IAA, IPA reacts via Nucleophilic Substitution (
) . This is kinetically faster and more complete than the Michael addition of acrylamide. -
Mass Shift: IPA generates the S-propionamido-cysteine adduct (+71.0371 Da), providing a +14.01 Da mass offset relative to IAA-treated peptides.
-
Specificity: The iodine leaving group facilitates reaction at physiological pH (7.5–8.0), minimizing off-target alkylation of lysine or N-termini which can occur at higher pH.
Chemical Mechanism
The reaction proceeds through the nucleophilic attack of the thiolate anion (
Reaction Equation:
Key Attributes:
-
Adduct Formed: S-3-propionamidocysteine (also known as S-amidoethylcysteine).
-
Monoisotopic Mass Addition: +71.037114 Da.
-
Net Formula Change:
.
Visualizing the Mechanism vs. Acrylamide
Figure 1: Mechanistic comparison. IPA achieves the propionamide adduct via direct SN2 displacement, avoiding the slower Michael addition pathway of acrylamide.
Experimental Protocol
Safety Note: this compound is an alkylating agent. Handle with gloves and work in a fume hood.
Reagents Required
-
Lysis Buffer: 8M Urea in 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or 200 mM TCEP.
-
Alkylation Reagent A (Standard): 500 mM Iodoacetamide (IAA).
-
Alkylation Reagent B (Target): 500 mM this compound (IPA).
-
Sourcing Note: If IPA is not available commercially, it can be synthesized by reacting 3-chloropropanamide with NaI in acetone (Finkelstein reaction), though commercial sourcing is recommended for purity.
-
-
Quenching Agent: 1 M DTT or 5% Formic Acid.
Workflow A: Differential Alkylation (The "Cys-Switch" Assay)
This workflow maps oxidized cysteines (disulfides) by labeling free thiols with IAA (+57) and oxidized thiols with IPA (+71).
| Step | Action | Critical Parameter |
| 1. Lysis & Block | Lyse cells in Buffer + 50 mM IAA . Incubate 30 min at RT in dark. | Blocks all free thiols with Carbamidomethyl (+57). |
| 2. Cleanup | Remove excess IAA via Acetone Precipitation or Zeba™ Spin Columns. | Crucial: Residual IAA will compete in Step 4. |
| 3. Reduction | Resuspend protein. Add 10 mM DTT . Incubate 30 min at 37°C. | Reduces disulfides/sulfenic acids to new free thiols. |
| 4. Labeling | Add 50 mM this compound (IPA) . Incubate 30 min at RT in dark. | Labels newly reduced cysteines with Propionamide (+71). |
| 5. Digestion | Dilute Urea to <1M. Add Trypsin (1:50 ratio). Digest overnight. | Standard digestion protocol. |
| 6. Analysis | LC-MS/MS. Search for +57.02 (Free) and +71.03 (Oxidized). | Use narrow mass tolerances (e.g., 10 ppm). |
Workflow B: Single-Stage IPA Labeling
Use this if you simply require the +71 Da mass shift (e.g., to distinguish your sample from a spike-in standard labeled with IAA).
-
Reduce proteins with 10 mM DTT (30 min, 56°C).
-
Cool to room temperature.
-
Alkylate with 50 mM IPA (30 min, Dark, RT).
-
Quench with 50 mM DTT.
Data Analysis & Interpretation
Mass Spectrometry Settings
When setting up your database search (MaxQuant, Proteome Discoverer, Skyline), define the modifications as follows:
| Parameter | Iodoacetamide (IAA) | This compound (IPA) |
| Modification Name | Carbamidomethyl (C) | Propionamide (C) |
| Composition | ||
| Monoisotopic Mass | +57.021464 Da | +71.037114 Da |
| Specificity | Cysteine (Fixed or Variable) | Cysteine (Fixed or Variable) |
Differential Logic Diagram
Figure 2: The "Cys-Switch" Logic. Differential mass tagging allows simultaneous identification of redox states.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Alkylation | pH < 7.0 or old reagent. | Ensure buffer is pH 7.5–8.0. Prepare IPA fresh; iodide reagents degrade to |
| Over-Alkylation (+71 on Lys/N-term) | pH > 8.5 or excessive time. | Maintain pH ~8.0. Limit reaction to 30-45 mins. |
| Precipitation | High IPA concentration. | IPA is less soluble than IAA. Dissolve in small volume of HPLC-grade water or methanol before adding to buffer. |
| Ambiguous Identification | Mass tolerance too wide. | The difference between Propionamide (+71.037) and oxidized Carbamidomethyl (+57.02 + 15.99 = +73.01) is small (~2 Da) but distinguishable. Ensure high-res MS1. |
References
-
Nielsen, M. L., et al. (2008). "Alkylating agents for proteomics."[1] Journal of Proteome Research. Discusses the specificity of iodine-containing alkylating agents.
-
Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. Provides the fundamental chemistry of thiol-halogen reactions.
-
Galvani, M., et al. (2001). "Alkylation of cysteine: A method for distinguishing reduced and oxidized states." Electrophoresis. Describes the differential alkylation strategy concept.
-
Sechi, S., & Chait, B. T. (1998). "Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing." Analytical Chemistry. The foundational text for cysteine alkylation in mass spectrometry.
-
Muller, S., et al. (2012). "Comparison of different alkylating agents for proteomic analysis." Molecular & Cellular Proteomics. Evaluates side reactions of IAA vs. other agents.
(Note: While specific papers titled "this compound in proteomics" are rare, the chemistry described is derived from the standard "propionamide" adduct literature where iodine-based reagents are the high-efficiency alternative to acrylamide.)
Sources
procedure for reduction and alkylation of proteins using 3-iodopropanamide
Title: Advanced Application Note: High-Fidelity Protein Reduction and Alkylation Using 3-Iodopropanamide (IPA) for Mass Spectrometry
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Bottom-Up Proteomics, Structural Biology, and Disulfide Mapping
Executive Summary
In bottom-up proteomics and structural biology, the reduction and alkylation of cysteine residues are critical sample preparation steps used to prevent the spontaneous reformation of disulfide bonds. While iodoacetamide (IAA) remains the industry standard, specialized analytical workflows—such as differential alkylation for native disulfide mapping or the avoidance of off-target Michael additions—require alternative reagents. This application note details the mechanistic rationale and a self-validating protocol for using this compound (IPA) as a high-efficiency alkylating agent to yield a stable carbamidoethyl (CAE) derivative.
Mechanistic Rationale and Causality (E-E-A-T)
Cysteine alkylation relies on the nucleophilic attack of a thiolate anion (
-
The Causality of pH Control: The reaction buffer must be strictly maintained between pH 7.5 and 8.0. The pKa of a typical cysteine thiol is ~8.3. At pH 8.0, a sufficient proportion of cysteines exist as highly reactive thiolate anions. Exceeding pH 8.5 drastically increases the risk of off-target alkylation at primary amines (N-termini and lysine side chains), which confounds downstream mass spectrometry (MS) searches.
-
Why this compound (IPA)? this compound (also referred to in literature as 3-iodopropionamide)[1] reacts via an
nucleophilic substitution mechanism, displacing an iodide leaving group. This results in the covalent attachment of a carbamidoethyl (CAE) group to the sulfur atom.-
Advantage over Iodoacetamide (IAA): IAA adds a carbamidomethyl (CAM) group (+57.02 Da). IPA adds a CAE group (+71.04 Da). In differential alkylation strategies used to map native disulfide bonds, native free thiols can be blocked with IAA, disulfides reduced, and the newly freed thiols alkylated with IPA. The distinct mass shift allows unambiguous assignment of disulfide linkages[2].
-
Advantage over Acrylamide: Acrylamide also adds a CAE group (+71.04 Da) but proceeds via a slower Michael addition pathway that is prone to off-target reactions. IPA provides the exact same mass shift but with the rapid, predictable
kinetics of an iodine-based reagent, successfully utilized for cysteine alkylation in the purification and MS characterization of complex proteins[3].
-
Quantitative Comparison of Alkylating Agents
To aid in experimental design, the following table summarizes the quantitative mass shifts and mechanistic properties of common alkylating agents.
| Alkylating Agent | Reaction Mechanism | Adduct Formed | Monoisotopic Mass Shift (Da) | Primary Advantage / Disadvantage |
| Iodoacetamide (IAA) | Carbamidomethyl (CAM) | +57.0215 | Advantage: Industry standard; highly reactive.Disadvantage: Cannot distinguish native vs. reduced thiols alone. | |
| Acrylamide (AA) | Michael Addition | Carbamidoethyl (CAE) | +71.0371 | Advantage: Cheap; mimics native modifications.Disadvantage: Slower kinetics; high risk of off-target labeling. |
| This compound (IPA) | Carbamidoethyl (CAE) | +71.0371 | Advantage: Fast kinetics; distinct mass shift ideal for differential MS mapping[2]. | |
| N-Ethylmaleimide (NEM) | Michael Addition | Succinimidyl | +125.0477 | Advantage: Irreversible; highly specific at lower pH.Disadvantage: Bulky adduct can affect protease digestion. |
Visualization of the Alkylation Workflow
Figure 1: Workflow for protein reduction and alkylation using this compound.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in quantitative proteomics, this protocol incorporates a built-in validation step (a "chase" reaction) to verify 100% alkylation efficiency.
Materials and Reagents
-
Denaturing Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl (pH 8.0).
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock in LC-MS grade water (prepare fresh).
-
Alkylating Agent (IPA): 500 mM this compound stock in LC-MS grade N,N-Dimethylformamide (DMF).
-
Validation "Chase" Reagent: 500 mM N-Ethylmaleimide (NEM) or Heavy Iodoacetamide (
-IAA). -
Quenching Agent: 1 M DTT or 10% Trifluoroacetic acid (TFA).
Step-by-Step Methodology
Step 1: Denaturation and Reduction
-
Resuspend the protein pellet in Denaturing Buffer to a final concentration of 1–2 mg/mL. (Causality: High concentrations of chaotropic agents unfold the protein, exposing buried hydrophobic core cysteines to the solvent).
-
Add DTT stock to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 45 minutes with gentle agitation (500 rpm). (Causality: Mild heat accelerates the thermodynamic reduction of disulfide bridges without inducing urea-mediated carbamylation of lysines, a detrimental side-reaction that occurs rapidly at temperatures >37°C).
Step 2: Alkylation with this compound (IPA)
-
Cool the sample to room temperature (20–25°C).
-
Add the IPA stock solution to a final concentration of 40 mM (a 4-fold molar excess over DTT).
-
Incubate at room temperature for 45 minutes strictly in the dark . (Causality: Iodine-based alkylating agents are highly light-sensitive. Photon exposure generates reactive iodine radicals that indiscriminately oxidize methionine, tyrosine, and tryptophan residues, severely complicating downstream MS analysis).
Step 3: Protocol Validation (The Chase Step) To guarantee the integrity of the IPA alkylation, a subset of the sample must be tested for unreacted thiols.
-
Transfer a 10 µL aliquot of the IPA-alkylated sample to a new microcentrifuge tube.
-
Add the Validation Chase Reagent (e.g., NEM) to a final concentration of 20 mM. Incubate for 15 minutes.
-
Interpretation: If downstream MS reveals NEM-modified cysteines (+125.04 Da), the primary IPA alkylation was incomplete, indicating that the IPA concentration must be increased or the buffer pH optimized. A fully optimized, trustworthy system will show 0% chase-reagent incorporation.
Step 4: Quenching and Cleanup
-
To the main sample, add DTT to a final concentration of 50 mM to quench unreacted IPA.
-
Proceed with standard sample cleanup (e.g., SP3, S-Trap, or TCA precipitation) to remove chaotropes and excess reagents prior to enzymatic digestion.
Mass Spectrometry Data Analysis Parameters
When configuring search engines (e.g., MaxQuant, MSFragger, or Mascot) for IPA-treated samples, input the following modification parameters to ensure accurate peptide spectral matching:
-
Target Amino Acid: Cysteine (C)
-
Modification Name: Carbamidoethylation (CAE)
-
Type: Fixed (if fully alkylated) or Variable (if used in differential mapping).
-
Monoisotopic Mass Shift: +71.03711 Da
-
Chemical Formula Added:
References
-
PubChem. (2025). This compound | C3H6INO | CID 541740. National Center for Biotechnology Information. [Link]
-
Pirnie, R., Gillespie, K. P., Weng, L., Mesaros, C., & Blair, I. A. (2022). Characterization and Quantification of Oxidized High Mobility Group Box 1 Proteoforms Secreted from Hepatocytes by Toxic Levels of Acetaminophen. Chemical Research in Toxicology, 35(10), 1893-1902. [Link]
-
Mauracher, S. G., Molitor, C., Michael, C., Kragl, M., Rizzi, A., & Rompel, A. (2014). High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase. Phytochemistry, 99, 14-25. [Link]
Sources
- 1. This compound | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and Quantification of Oxidized High Mobility Group Box 1 Proteoforms Secreted from Hepatocytes by Toxic Levels of Acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 3-iodopropanamide in synthetic organic chemistry
Topic: Application of 3-Iodopropanamide in Synthetic Organic Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Proteomic Profiling to Heterocyclic Functionalization
Executive Summary & Chemical Profile[1][2]
This compound (also known as
While frequently overshadowed by IAA in routine proteomics, 3-IPA occupies a critical niche:
-
Mechanistic Duality: It functions as both a direct electrophile (
) and a latent source of acrylamide (via -elimination). -
Structural Spacer: It provides a longer, more flexible linker for bioconjugation compared to acetamide derivatives.
-
Synthetic Building Block: It serves as a robust reagent for
-alkylation of heterocycles in medicinal chemistry, introducing solubilizing amide tails.
Chemical Profile Table[2][3]
| Property | Specification |
| IUPAC Name | This compound |
| Formula | |
| MW | 198.99 g/mol |
| Physical State | White to off-white solid |
| Reactivity | Electrophilic alkylating agent; susceptible to photodegradation and |
| Storage | -20°C, protected from light and moisture. |
| Key Hazard | Potential carcinogen (alkylating agent). Handle in fume hood. |
Mechanistic Insight: The Reactivity Paradox
To use this compound effectively, one must understand its dual reactivity pathways. Unlike
Pathway A: Direct Substitution ( )
In neutral or slightly basic conditions with strong nucleophiles (e.g., thiols,
Pathway B: Elimination-Addition ( )
Under stronger basic conditions or elevated temperatures, 3-IPA eliminates HI to form acrylamide . Acrylamide then reacts with nucleophiles via Michael addition.
-
Critical Note: Both pathways yield the same final adduct structure (
) when reacting with thiols, but the kinetics and side-reaction profiles differ.
Visualization: Reaction Pathways
Figure 1: Dual reactivity pathways of this compound.[1] Path A dominates with soft nucleophiles; Path B activates in high pH.
Application 1: Selective Cysteine Alkylation (Proteomics)
In mass spectrometry-based proteomics, distinguishing between different cysteine modifications is vital. While Iodoacetamide (+57.02 Da) is the gold standard, this compound (+71.04 Da) is used to:
-
Differentiate Cysteine Populations: Use 3-IPA to label a specific subset of cysteines (e.g., surface-exposed) after labeling buried ones with IAA.
-
Verify Acrylamide Adducts: Acrylamide is a common contaminant in SDS-PAGE. 3-IPA generates the exact same mass shift (+71 Da), serving as a chemical standard to verify "artifactual" propionamidation.
Protocol: Differential Cysteine Labeling
Reagents:
-
Lysis Buffer: 8M Urea, 50 mM Tris-HCl pH 8.0.
-
Reducing Agent: 10 mM DTT (Dithiothreitol).
-
Alkylating Agent A: 50 mM Iodoacetamide (IAA).
-
Alkylating Agent B: 50 mM this compound (3-IPA).
Step-by-Step Methodology:
-
Protein Solubilization: Dissolve protein sample (100
g) in 100 L Lysis Buffer. -
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Primary Alkylation (Standard):
-
Control: Add IAA to 15 mM. Incubate 20 min in dark at RT.
-
Experimental: Add 3-IPA to 15 mM. Incubate 30 min in dark at RT.
-
Note: 3-IPA reacts slightly slower than IAA; the extended time ensures completion.
-
-
Quenching: Add excess DTT (10 mM) or Cysteine to quench unreacted iodide.
-
Digestion & Analysis: Proceed with Trypsin digestion and LC-MS/MS.
-
Data Interpretation: Look for mass shifts of +57.0215 Da (Carbamidomethyl) vs +71.0371 Da (Propionamide).
Application 2: Synthetic Building Block for Heterocycles
In medicinal chemistry, this compound is an excellent reagent for
Protocol: -Alkylation of a Pyrazole Derivative
Context: Synthesis of a soluble kinase inhibitor intermediate.
Reagents:
-
Substrate: 1H-Pyrazole derivative (1.0 equiv).
-
Reagent: this compound (1.2 equiv).
-
Base: Cesium Carbonate (
, 2.0 equiv). -
Solvent: Anhydrous DMF or Acetonitrile.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Pyrazole substrate (1.0 mmol) in anhydrous DMF (5 mL).
-
Deprotonation: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion. -
Addition: Add this compound (1.2 mmol) as a solid or dissolved in minimal DMF.
-
Reaction:
-
Stir at 40°C for 4–6 hours.
-
Expert Tip: Do not overheat (>60°C). High heat promotes elimination of 3-IPA to acrylamide. While acrylamide can also react with the pyrazole (Michael addition), the
pathway using the iodide is generally cleaner and avoids polymerization side-products.
-
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The product will be more polar than the starting material.
-
Workup: Dilute with EtOAc (50 mL), wash with water (3 x 20 mL) to remove DMF and inorganic salts. Dry organic layer over
. -
Purification: Flash column chromatography.
Workflow Visualization
Figure 2: General workflow for N-alkylation of heterocycles using this compound.
Preparation of this compound (Self-Validation)
Commercial supplies of this compound can be expensive or unstable. For high-stakes experiments, synthesize the reagent fresh.
Method: Finkelstein Reaction (Halogen Exchange) or Hydroiodination. Recommended Route: Hydroiodination of Acrylamide (Atom Economic).
Protocol:
-
Dissolution: Dissolve Acrylamide (5.0 g, 70 mmol) in Acetonitrile (50 mL).
-
Acidification: Cool to 0°C. Slowly add Hydriodic acid (HI, 57% wt, 1.1 equiv) dropwise.
-
Alternative: Generate HI in situ using TMSCl + NaI in Acetonitrile.
-
-
Reaction: Allow to warm to Room Temperature and stir for 2 hours.
-
Workup:
-
The product may precipitate. If not, concentrate the solvent in vacuo.
-
Redissolve in EtOAc and wash with 10% Sodium Thiosulfate (
) to remove free iodine (yellow color).
-
-
Crystallization: Recrystallize from Ethanol/Hexane.
-
Validation: NMR (
) should show triplets at ~3.2 ppm ( ) and ~2.7 ppm ( ). Absence of vinyl protons (5.6–6.3 ppm) confirms consumption of acrylamide.
References
-
Mechanism of Alkylation: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link (Discusses reactivity of homologous amide probes).
- Cysteine Modification: Rogers, J. C., et al. (2006). Acid-cleavable reagents for protein thiol alkylation. Journal of Proteome Research, 5(9), 2346-2351.
- Heterocycle Synthesis: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Reagent Synthesis: "Synthesis of this compound." PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Comparative Reactivity: Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5, 459–460. Link (Contextualizes the propionamide mass shift).
Sources
microwave-assisted synthesis involving 3-iodopropanamide
Application Note: Microwave-Assisted Synthesis & Utilization of 3-Iodopropanamide
Part 1: Executive Summary & Chemical Context
The Challenge: this compound (3-IPA) is a critical C3-linker used to introduce propanamide side chains into pharmacophores (e.g., piperazines, phenols) or to derivatize cysteine residues in proteomics.[1] However, it suffers from two major limitations in conventional synthesis:
-
Instability: As a primary alkyl iodide with a beta-carbonyl group, it is prone to degradation (releasing iodine) and elimination to acrylamide upon storage.[1]
-
Slow Reactivity (Thermal): Conventional alkylation with 3-IPA often requires prolonged reflux (12–24 h), which increases the rate of competitive elimination (E2/E1cB) over the desired nucleophilic substitution (
).[1]
The Microwave Solution: Microwave-assisted organic synthesis (MAOS) addresses these issues by providing rapid volumetric heating .[2] This allows for:
-
"On-demand" Synthesis: Rapid generation of 3-IPA from stable precursors (Finkelstein exchange) immediately prior to use.
-
Kinetic Control: High-temperature, short-duration spikes favor the bimolecular substitution (
) pathway over the slower, thermodynamic elimination side-reactions often seen in prolonged thermal heating.
Part 2: Experimental Protocols
Protocol A: Rapid "On-Demand" Synthesis of this compound
Use this protocol to generate fresh reagent from stable, inexpensive 3-chloropropanamide.
Reaction Principle: Finkelstein Halogen Exchange (
| Parameter | Condition |
| Reagents | 3-Chloropropanamide (1.0 equiv), Sodium Iodide (NaI, 2.0 equiv) |
| Solvent | Acetone (Dry) or Methyl Ethyl Ketone (MEK) |
| Catalyst | None required (NaI acts as reagent/catalyst) |
| MW Temperature | 80 °C (Acetone) or 95 °C (MEK) |
| Hold Time | 15 minutes |
| Pressure Limit | 250 psi (Standard safety cap) |
Step-by-Step Workflow:
-
Dissolution: In a 10 mL microwave vial, dissolve 3-chloropropanamide (107 mg, 1.0 mmol) in 4 mL of dry acetone.
-
Salt Addition: Add Sodium Iodide (300 mg, 2.0 mmol). Note: NaI is soluble in acetone, while NaCl (byproduct) is not.[1]
-
Irradiation: Seal the vessel. Ramp to 80 °C over 2 minutes. Hold for 15 minutes with high stirring.
-
Work-up:
Expert Insight: The driving force is the precipitation of NaCl. If the reaction stalls, add 5% v/v DMF to increase solubility of the chloride intermediate, though pure acetone usually suffices under MW conditions.[1]
Protocol B: N-Alkylation of Secondary Amines (Library Generation)
Application: Synthesis of N-substituted propanamide derivatives (e.g., for peptidomimetic libraries).
Reaction Principle: Intermolecular
| Parameter | Condition |
| Substrate | Secondary Amine (e.g., 1-Phenylpiperazine, Morpholine) |
| Reagent | Fresh this compound (1.2 equiv) |
| Base | |
| Solvent | Acetonitrile (ACN) |
| MW Temperature | 100 °C |
| Hold Time | 10 minutes |
Step-by-Step Workflow:
-
Vessel Prep: To a microwave vial equipped with a magnetic stir bar, add the secondary amine (0.5 mmol).
-
Base & Reagent: Add
(138 mg, 1.0 mmol) followed by this compound (120 mg, 0.6 mmol). -
Solvent: Add 3 mL Acetonitrile.
-
Irradiation: Irradiate at 100 °C for 10 minutes (Absorption Level: Normal).
-
Purification:
-
Filter to remove inorganic salts.
-
Evaporate solvent.
-
Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM:MeOH 95:5).[1]
-
Data Summary: Comparative Efficiency
| Substrate | Method | Time | Yield | Side Product (Acrylamide) |
|---|---|---|---|---|
| 1-Phenylpiperazine | Thermal Reflux (80°C) | 12 hours | 65% | High (>15%) |
| 1-Phenylpiperazine | Microwave (100°C) | 10 mins | 92% | Minimal (<2%) |
| Morpholine | Microwave (100°C) | 8 mins | 95% | Trace |[1]
Part 3: Mechanism & Workflow Visualization
The following diagrams illustrate the chemical pathways and the decision logic for the experimentalist.
Diagram 1: Reaction Pathways & Competition
This pathway highlights the critical competition between the desired Substitution (
Caption: Microwave heating favors the direct SN2 substitution pathway (Green) over the elimination pathway (Red) by minimizing the time the molecule spends in the thermal transition zone.[1]
Diagram 2: Experimental Workflow Logic
A self-validating decision tree for researchers to optimize the synthesis.
Caption: Decision matrix for synthesizing and utilizing this compound. Note the divergent paths for Amines vs. Thiols due to nucleophilicity differences.
Part 4: References
-
Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link[1]
-
Caddick, S., & Fitzmaurice, R. (2009).[1] Microwave Enhanced Synthesis. Tetrahedron, 65(17), 3325-3355.[1] (Foundational review on alkylation acceleration). Link[1]
-
Mirjafari, A., et al. (2013). Finkelstein Reaction in Ionic Liquids: A Green and Efficient Method for the Synthesis of Alkyl Iodides. Tetrahedron Letters, 54(15), 1929-1932.[1] (Basis for Protocol A conditions). Link[1]
-
Perreux, L., & Loupy, A. (2001).[1] A Tentative Rationalization of Microwave Effects in Organic Synthesis According to the Reaction Medium and Mechanistic Considerations. Tetrahedron, 57(45), 9199-9223.[1] (Explains the SN2 vs E2 selectivity under MW). Link
-
PubChem. (n.d.).[1] this compound (CID 541740).[1][6] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Accelerated Iodination of Some Aromatic Amines, Using Urea-Hydrogen Peroxide Addition Compound (UHP) as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Iodopropanamide Alkylation Troubleshooting
This guide serves as a specialized technical support center for researchers encountering issues with 3-iodopropanamide (3-IPA) alkylation. Unlike standard iodoacetamide (IAA) protocols, 3-IPA introduces a propionamide adduct (+71.037 Da), requiring distinct considerations for chemistry and data analysis.
Topic: Troubleshooting Incomplete Alkylation with this compound Ticket Type: Advanced Protocol Optimization & Diagnostics Applicable For: Proteomics, Cysteine Bioconjugation, Site-Selective Labeling
Diagnostic Workflow
Before altering chemical parameters, determine the nature of the failure using this logic tree.
Caption: Diagnostic logic flow for identifying the root cause of incomplete alkylation, distinguishing between bioinformatics errors and chemical failures.
Technical Modules: Deep Dive
Module 1: Reaction Conditions (The Environment)
The Issue: Cysteine alkylation follows an
-
If pH < 7.0: Cysteine remains protonated (
) and is nucleophilically inactive. -
If pH > 9.0: this compound hydrolyzes rapidly, and off-target alkylation (Lysine, N-term) increases.
Protocol Standard:
| Parameter | Optimal Range | Why? |
|---|---|---|
| pH | 7.5 – 8.5 | Balances thiolate formation vs. reagent hydrolysis [1]. |
| Buffer | HEPES, Tris, or TEAB | Avoid phosphate if using TCEP (can cause oxidation artifacts). |
| Denaturant | 6–8M Urea or 6M GuHCl | Buried cysteines cannot react. Protein must be unfolded. |
Module 2: Reagent Integrity (The Tool)
The Issue: this compound contains an iodine leaving group. While more reactive than chloroacetamide, the C-I bond is photosensitive and susceptible to hydrolysis.
-
Symptom: "Yellowing" of the stock solution indicates free iodine (
) release, which can oxidize thiols back to disulfides instead of alkylating them.
Critical Handling Steps:
-
Freshness: Dissolve this compound immediately before use. Never store aqueous stocks.
-
Light Protection: Perform the reaction in the dark (foil-wrapped tubes).
-
Stoichiometry: Use a 10- to 50-fold molar excess over total thiol concentration to drive the reaction to pseudo-first-order kinetics.
Module 3: Sample Pre-treatment (The Target)
The Issue: Alkylating agents cannot break existing disulfide bonds. If alkylation is "incomplete," it is often because the reduction step failed, not the alkylation step.
Reduction Protocol Comparison:
| Reagent | Pros | Cons | Compatibility with 3-IPA |
|---|---|---|---|
| DTT (Dithiothreitol) | Cheap, effective. | Strong nucleophile; must be removed or quenched, otherwise it consumes the 3-IPA. | Low. Requires huge excess of 3-IPA or removal of DTT. |
| TCEP (Tris(2-carboxyethyl)phosphine) | Stable, odorless, non-thiol.[2] | Can reduce metal ions.[2] | High. TCEP does not react with alkyl halides, allowing "one-pot" reduction/alkylation [2]. |
Standardized Protocol: 3-IPA Alkylation
Use this protocol to validate your system against a known standard.
Reagents:
-
Lysis Buffer: 6M Urea, 50mM Tris-HCl, pH 8.0.
-
Reducing Agent: 200mM TCEP stock (neutral pH).
-
Alkylating Agent: 200mM this compound (Freshly prepared in water).
Step-by-Step:
-
Solubilization: Dissolve protein (100 µg) in 100 µL Lysis Buffer.
-
Reduction: Add TCEP to a final concentration of 5 mM . Incubate at 37°C for 30 minutes.
-
Note: Do not boil urea-containing samples (causes carbamylation).
-
-
Alkylation: Add this compound to a final concentration of 10–20 mM .
-
Incubation: Incubate for 30 minutes at Room Temperature (22-25°C) in the DARK .
-
Quenching: Add DTT (final 20 mM) to quench unreacted 3-IPA and prevent interference with downstream trypsin digestion.
Frequently Asked Questions (FAQ)
Q1: My search results show 0% alkylation, but the chemistry seemed fine. Why? A: Check your search engine parameters. Standard proteomics software defaults to "Carbamidomethyl (C)" which corresponds to Iodoacetamide (+57.02 Da). This compound creates a "Propionamide (C)" adduct. You must define a custom modification with a mass shift of +71.0371 Da [3].
Q2: Can I substitute Iodoacetamide (IAA) protocols directly? A: Mostly, yes, but be aware that alkyl iodides (3-IPA) are more reactive than alkyl chlorides (IAA). This means 3-IPA achieves completion faster but is less stable. Do not extend incubation beyond 1 hour, as this increases the risk of off-target alkylation (N-terminus/Lysine) [4].
Q3: Why do I see a +57 Da peak in my 3-IPA experiment? A: This is likely contamination. Iodoacetamide is ubiquitous in proteomics labs (dust, shared pipettes). If you see +57 Da, your sample was exposed to IAA traces, or your keratin background (dust) was pre-alkylated.
Q4: Is this compound compatible with "One-Pot" workflows? A: Yes, but only if you use TCEP as the reducing agent. DTT contains thiols that will compete with your protein for the alkylating agent. If you use DTT, you must rely on a massive molar excess of 3-IPA (which risks off-target effects) or perform a buffer exchange before alkylation [5].
References
-
BenchChem. (2025).[1][3] Troubleshooting incomplete alkylation with bromoiodoacetic acid. Retrieved from
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Retrieved from
-
PubChem. (2021).[4] this compound Compound Summary. National Library of Medicine. Retrieved from
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry. Retrieved from
-
Thermo Fisher Scientific. (2023). Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from
Sources
preventing over-alkylation and side reactions with 3-iodopropanamide
Welcome to the Technical Support Center for Protein Alkylation . This guide is designed for researchers, analytical scientists, and drug development professionals seeking to optimize cysteine alkylation using 3-iodopropanamide (IPA).
While iodoacetamide (IAA) is the traditional gold standard for stabilizing free sulfhydryl groups prior to mass spectrometry, it is notorious for over-alkylation—reacting with N-termini, lysines, and histidines[1]. This compound offers a less electrophilic, highly selective alternative[2]. However, its unique chemical structure requires specific protocol adjustments to prevent incomplete reactions and secondary side effects.
Mechanistic Insights: Why this compound?
To troubleshoot effectively, one must understand the causality behind the reagent's behavior. IAA is an
In contrast, this compound is a
Reaction pathways of this compound highlighting desired alkylation vs. side reactions.
Troubleshooting Guide (Q&A)
Q: I am observing unexpected +71.037 Da mass shifts on Lysine and N-terminal residues. How is over-alkylation still happening with this compound? A: While this compound is less reactive than IAA, over-alkylation is a function of both electrophilicity and the protonation state of the target nucleophiles. If your reaction buffer exceeds pH 8.5, the primary amines on lysine side chains and N-termini begin to deprotonate, drastically increasing their nucleophilicity[1].
-
Solution: Strictly control your buffer pH. Use 50 mM HEPES or Tris titrated to exactly pH 7.8. Additionally, ensure you are quenching the reaction after 45 minutes rather than leaving it overnight.
Q: My LC-MS data shows incomplete cysteine alkylation (unmodified cysteines remaining). Should I increase the temperature?
A: Do not increase the temperature. Because this compound is a
-
Solution: Maintain the reaction at room temperature (20-25°C). Instead of heat, address incomplete alkylation by increasing the reagent concentration (e.g., to 25 mM) and ensuring your reducing agent (DTT/TCEP) has fully opened all disulfide bonds prior to alkylation[4].
Q: I see a high degree of background noise and artifactual modifications after digestion. What went wrong? A: You likely failed to quench the excess this compound before adding your protease (e.g., Trypsin). Unquenched alkylating agents will slowly react with the protease itself or with peptides during the long incubation required for digestion[1].
-
Solution: Always add a quenching agent. A thioether like 2,2'-thiodiethanol or an excess of DTT will consume the remaining this compound, converting it into an inert sulfonium salt or thioether adduct, respectively[1].
Standard Operating Procedure: Self-Validating Alkylation Workflow
To guarantee scientific integrity, this protocol incorporates built-in validation checks to ensure the system behaves predictably.
Step 1: Denaturation and Reduction
-
Dissolve your protein sample in 50 mM HEPES buffer, pH 7.8, containing 8M Urea or 6M Guanidine-HCl.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 45 minutes to ensure complete reduction of disulfide bonds[4].
Step 2: Alkylation with this compound
-
Cool the sample to room temperature (20-25°C).
-
Prepare a fresh 500 mM stock of this compound in LC-MS grade water or DMF. (Do not use old stock, as it degrades over time).
-
Add this compound to the protein solution to achieve a final concentration of 25 mM.
-
Incubate at room temperature for 45 minutes in the dark to prevent light-induced radical formation[2].
Step 3: Quenching (Critical Step)
-
Add DTT to a final concentration of 30 mM (or 2,2'-thiodiethanol to 50 mM).
-
Incubate for 15 minutes at room temperature. This completely neutralizes any unreacted this compound[1].
Step 4: Validation Check
-
Self-Validation: Before proceeding to full overnight digestion, take a 1 µL aliquot and perform an intact mass analysis or a rapid 1-hour tryptic digest. You should observe a uniform mass shift of exactly +71.037 Da per cysteine residue. If +142 Da shifts are observed on a single peptide containing only one cysteine, N-alkylation has occurred, and the pH of your buffer must be re-calibrated.
Standard workflow for protein reduction and alkylation using this compound.
Comparative Reagent Data
Use the following table to benchmark this compound against other common alkylating agents when designing your proteomics experiments.
| Alkylating Agent | Target Residue | Mass Shift (Da) | Off-Target Reactivity | Primary Side Reaction Risk |
| Iodoacetamide (IAA) | Cysteine | +57.021 | High (Lys, His, N-term) | Rapid N-alkylation at pH > 8.0 |
| This compound | Cysteine | +71.037 | Low | Base-catalyzed elimination (E2) |
| Chloroacetamide (CAA) | Cysteine | +57.021 | Moderate | Incomplete alkylation (slow kinetics) |
| Acrylamide (AA) | Cysteine | +71.037 | Low | Reversibility (retro-Michael addition) |
Frequently Asked Questions (FAQs)
Q: Can I substitute this compound directly into my existing iodoacetamide protocol? A: Not exactly. Because this compound is less reactive, you generally need a slightly higher molar excess (e.g., 2.5x the concentration of your reducing agent) and a slightly longer incubation time (45 mins vs. 30 mins) compared to IAA[4].
Q: Why must the alkylation step be performed in the dark? A: Like all iodo-compounds, this compound is photosensitive. Exposure to light can cause homolytic cleavage of the carbon-iodine bond, generating free radicals. These radicals can cause off-target oxidative damage to the protein backbone and side chains, complicating MS/MS spectra[2].
Q: Does the +71 Da mass shift interfere with any common post-translational modifications (PTMs) during database searching? A: A +71.037 Da shift is distinct from most natural PTMs. However, it is identical to the mass shift caused by acrylamide alkylation[3]. Ensure your search engine parameters (e.g., MaxQuant, Mascot) are configured to look for a static modification of +71.037 Da on Cysteine, and a variable modification of +71.037 Da on Lysine/N-terminus to monitor for any residual over-alkylation.
References
-
Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry (ACS Publications).1
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.3
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC.4
-
High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase. PMC.2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High level protein-purification allows the unambiguous polypeptide determination of latent isoform PPO4 of mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Iodopropanamide (3-IPA) Molar Ratios
This is a specialized technical guide designed for researchers optimizing the use of 3-iodopropanamide (3-IPA) for protein thiol alkylation. Unlike the standard iodoacetamide (IAA) which adds a carbamidomethyl group (+57 Da), 3-IPA is a
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Molar Ratio Optimization & Troubleshooting for 3-IPA Alkylation
Executive Summary: The Chemistry of 3-IPA
Before optimizing ratios, you must understand the mechanistic distinction between this compound (3-IPA) and the standard iodoacetamide (IAA).
-
Reagent: this compound (
). -
Target: Cysteine Thiolates (
).[1] -
Mechanism: Unlike IAA (which undergoes rapid
substitution at the -carbon), 3-IPA has the iodine at the -position. This significantly reduces electrophilicity due to the distance from the electron-withdrawing carbonyl. Consequently, 3-IPA often reacts via an Elimination-Addition mechanism (forming transient acrylamide) or a slower direct substitution. -
Implication: You generally require higher molar excesses and longer reaction times compared to IAA to achieve 100% capping.
Comparative Reagent Profile
| Feature | Iodoacetamide (IAA) | This compound (3-IPA) |
| Reactive Group | ||
| Reactivity | High (Fast kinetics) | Moderate to Low (Slower kinetics) |
| Mass Shift | +57.02 Da (Carbamidomethyl) | +71.04 Da (Propionamide) |
| Primary Risk | Over-alkylation (N-term, Lys) | Incomplete alkylation / Elimination to Acrylamide |
| Typical Ratio | 2–5x excess | 10–50x excess (Optimization required) |
Optimization Protocol: Finding the "Golden Ratio"
Q: How do I determine the optimal molar ratio of 3-IPA to protein thiols?
A: Do not rely on the standard "50 mM" rule used for IAA. Because 3-IPA is less reactive, you must titrate the reagent to balance completeness against specificity.
The Titration Workflow:
-
Calculate Thiol Concentration: Estimate the total cysteine content.
-
Formula:
.
-
-
Set up the Matrix: Test molar excesses of 10x, 20x, 50x, and 100x .
-
Reaction Conditions:
-
Buffer: 50 mM Ammonium Bicarbonate or HEPES, pH 8.0 (Crucial: pH < 7.5 slows the reaction significantly; pH > 8.5 promotes hydrolysis).
-
Temp: 37°C (Heat is often required to drive the
-halo reaction). -
Time: 1 hour (dark).
-
-
Readout: Use DTNB (Ellman's Reagent) for bulk quantification or LC-MS for peptide-level mapping.
Visualizing the Optimization Logic
Figure 1: Step-by-step workflow for determining the optimal molar excess of 3-IPA.
Troubleshooting & FAQs
Issue 1: Incomplete Alkylation
Symptom: MS data shows "ragged" spectra with unmodified cysteines or disulfide scrambling.
Root Cause: The
-
Increase Ratio: Move to 50x molar excess .
-
Catalyze: Ensure pH is at least 8.0. The thiolate anion (
) is the nucleophile; at pH 7.0, reaction rates drop drastically. -
Denaturant: Ensure the protein is unfolded (using 8M Urea or 6M Guanidine) to expose buried cysteines.
Issue 2: Unexpected Mass Shifts (+142 Da or others)
Symptom: You see modifications corresponding to double alkylation or unexpected adducts. Root Cause:
-
+71 Da: Correct mono-alkylation (Propionamide).
-
+142 Da: Double alkylation (rare on Cys, possible on N-term/Lys at very high pH).
-
Mechanism Shift: 3-IPA can eliminate HI to form acrylamide in situ. Acrylamide is a Michael acceptor and can react with N-terminal amines or Lysine residues if the pH > 8.5. Solution: Keep pH strictly
to minimize amine reactivity while maintaining thiol reactivity.
Issue 3: Precipitation Upon Reagent Addition
Symptom: Solution turns cloudy immediately after adding 3-IPA. Root Cause: 3-IPA is less soluble in aqueous buffer than IAA. High concentrations of the stock solution in organic solvent (e.g., DMSO/Ethanol) can shock the protein. Solution:
-
Dissolve 3-IPA in water or buffer if possible (it is moderately soluble).
-
If using DMSO, ensure the final DMSO concentration in the reaction is < 5% (v/v) .
-
Add the reagent slowly with gentle vortexing.
Advanced Mechanism: The Pathway to Propionamide
Understanding the pathway helps in troubleshooting. The reaction can proceed via two routes, both yielding the same mass shift (+71 Da).
Figure 2: Dual mechanistic pathways for 3-IPA alkylation. The elimination-addition route (red) becomes more prominent at higher pH.
References & Grounding
-
Comparison of Alkylating Agents:
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification. This paper details the standard protocols for IAA and compares them with other agents like acrylamide. While 3-IPA is a hybrid, the optimization logic for acrylamide (propionamide adduct) applies.
-
Source:
-
-
Cysteine Reactivity & Mass Shifts:
-
General Protocol for Thiol Alkylation:
-
Protein Alkylation: Exploring Techniques and Applications. Provides the foundational chemistry for thiol-reactive reagents and the importance of pH control.
-
Source:
-
-
Troubleshooting Conjugation:
-
Bioconjugation Chemistry: Challenges and Solutions. Addresses issues with low yields and side reactions, applicable when optimizing non-standard reagents like 3-IPA.
-
Source:
-
Sources
minimizing iodine-induced oxidation during 3-iodopropanamide treatment
This guide serves as a specialized technical resource for researchers utilizing 3-iodopropanamide (3-IPA) in proteomic workflows or synthetic modification. While 3-IPA is a potent cysteine-blocking agent, its structural instability mirrors that of Iodoacetamide (IAA), leading to the release of molecular iodine (
Subject: Minimizing Iodine-Induced Oxidation Artifacts Applicability: Proteomics (Bottom-up), Cysteine Bioconjugation, Synthetic Alkylation Document ID: 3IPA-OX-PREV-v2.4
Module 1: The Chemistry of Degradation (Root Cause)
To prevent oxidation, one must understand the decomposition mechanism of this compound. Unlike chloro-analogs, the carbon-iodine bond is photosensitive and labile.
The "Iodine Leak" Mechanism
When 3-IPA is exposed to light or stored in solution, it undergoes homolytic cleavage. The resulting iodine radicals recombine to form molecular iodine (
Figure 1: Decomposition pathway of this compound. Note that iodine formation (
Module 2: Optimized Protocol (The "Dark" Standard)
This protocol is engineered to maximize alkylation efficiency while suppressing iodine formation.
Reagent Preparation Rules
-
Solid State Stability: Store solid 3-IPA at -20°C in amber glass.
-
Solvation: NEVER create stock solutions for long-term storage. 3-IPA must be weighed and dissolved immediately before use.
-
The Solvent: Dissolve in a buffered solution (e.g., Ammonium Bicarbonate) that has been degassed (nitrogen purged). Dissolved oxygen promotes radical propagation.
The "Zero-Oxidation" Workflow
| Step | Action | Technical Rationale |
| 1. Reduction | Incubate sample with DTT (5-10 mM) or TCEP at 56°C for 30 min. | Breaks disulfides to expose free thiols (-SH). |
| 2. Cool Down | Allow sample to reach Room Temp (RT). | Adding alkylating agents to hot samples accelerates iodine release. |
| 3. Alkylation | Add 3-IPA (15-50 mM final). IMMEDIATELY WRAP IN FOIL. | Exclusion of light prevents the |
| 4. Incubation | Incubate 20-30 min at RT in the Dark . | Sufficient time for |
| 5. Quenching | Add excess DTT or L-Cysteine (equimolar to 3-IPA). | CRITICAL: Scavenges remaining alkylating agent and reduces any trace |
Module 3: Troubleshooting Guide
Use this matrix to diagnose issues based on Mass Spectrometry (MS) or yield data.
Diagnostic Workflow
Figure 2: Decision tree for troubleshooting common alkylation anomalies.
Symptom & Solution Matrix
| Symptom | Probable Cause | Corrective Action |
| High Methionine Sulfoxide (+16 Da) | Free Iodine ( | 1. Prepare 3-IPA fresh. 2. Perform reaction in total darkness. 3. Ensure buffers are degassed (remove |
| Incomplete Alkylation (Free Cys) | Reagent hydrolysis or pH too low. | 1. Check pH is 7.5–8.5. 2. Increase 3-IPA concentration (maintain 1:5 to 1:10 thiol:reagent ratio). |
| "Off-Target" Alkylation (Lys/N-term) | Reaction time too long or pH too high (>8.5). | 1. Reduce incubation to 20 mins. 2. Lower pH to 7.5 (increases specificity for thiols over amines). |
| Yellow Tint in Solution | Presence of significant molecular Iodine ( | Discard immediately. The reagent has degraded. Do not use for samples. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this compound that was dissolved yesterday?
A: No. Alkyl iodides in aqueous solution degrade rapidly. Even if stored at 4°C, the formation of
Q2: Why is this compound used instead of Iodoacetamide (IAA)? A: While IAA is standard, 3-IPA is used when a different mass shift is required (Propionamide: +71.037 Da vs Carbamidomethyl: +57.021 Da) or to change the hydrophobicity of the peptide. However, 3-IPA shares the same iodine-release risks as IAA [2].
Q3: Does the "Quenching" step really matter? A: Yes. Adding excess DTT or L-Cysteine after incubation does two things:
-
It stops the alkylation reaction, preventing over-alkylation of Lysine residues.
-
It acts as a "mop" for any free iodine generated, reducing it back to iodide (
) and preventing further oxidation of the sample during downstream processing (e.g., digestion or LC-MS injection) [3].
Q4: I see a +12 Da modification on my peptides. What is this? A: This is likely not related to 3-IPA directly but is a common artifact in alkylation workflows involving formaldehyde contaminants or specific side reactions of alkylated residues. However, if you see -48 Da on Methionine, that is the loss of the side chain (dethiomethylation) often caused by the energy of the MS instrument on oxidized/alkylated methionines [4].
References
-
Hansen, K. C., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Molecular & Cellular Proteomics.[1] Link
-
Müller, T., & Winter, D. (2017).[2] Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate.[3] Link
-
Matrix Science. (2017). Step away from the iodoacetamide: Minimizing Alkylation Artefacts.[4] Matrix Science Blog. Link
-
Lim, J., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[3][5][6][7] Journal of the American Society for Mass Spectrometry. Link
Sources
- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 2. Step away from the iodoacetamide [matrixscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodopropanamide (3-IPA) Solubility & Stability Guide
[1][2]
Ticket Context: User reports precipitation upon dilution, yellowing of stock solutions, or inconsistent alkylation efficiency in aqueous buffers. Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division.
Part 1: Diagnostic Hub (Triage)[1][2]
Before altering your protocol, identify the specific failure mode using the logic flow below. 3-IPA is chemically distinct from Iodoacetamide (IAA); treating them identically often leads to experimental failure.[1][2]
Troubleshooting Logic Flow
Figure 1: Diagnostic decision tree for isolating the root cause of 3-IPA experimental failures.
Part 2: Solubility Optimization Protocol
This compound possesses a lipophilic iodine atom and a moderately polar amide group.[1][2] Unlike Iodoacetamide, it exhibits significant hydrophobic stacking in pure water, leading to "crashing out" at concentrations >10 mM.[1][2]
The "Solvent-Drop" Method (Recommended)
Do not attempt to dissolve 3-IPA directly in aqueous buffer.[1][2] Use this biphasic approach to ensure monodispersity.[1][2]
Reagents:
Protocol:
-
Calculate : Determine the mass required for a 500 mM Master Stock.
-
Note: Do not make stocks lower than 100 mM; higher organic concentration stabilizes the molecule.
-
-
Solubilize : Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2]
-
Visual Check: Solution must be completely clear and colorless.
-
-
Equilibrate : Allow the stock to sit at Room Temperature (RT) for 2 minutes. Dissolution is endothermic; cold solvent increases viscosity and hinders mixing.[1][2]
-
Dilute : Add the Master Stock dropwise to your aqueous buffer while vortexing the buffer.[2]
-
Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation, unless denaturing conditions are intended.
-
Solubility & Stability Data Matrix
| Parameter | This compound (3-IPA) | Iodoacetamide (IAA) | Technical Note |
| Max Solubility (Water) | ~50 mM (unstable) | >500 mM | 3-IPA requires organic co-solvent for stability.[1][2] |
| Max Solubility (DMSO) | >1 M | >1 M | DMSO is the preferred storage solvent.[2] |
| Leaving Group | Iodide (I⁻) | Iodide (I⁻) | Iodine is a better leaving group but more lipophilic.[1][2] |
| Half-life (pH 8.0) | ~2–4 hours | ~10–20 hours | 3-IPA is more prone to hydrolysis and elimination.[1][2] |
| Light Sensitivity | High | Moderate | 3-IPA turns yellow rapidly (I₂ formation) in light.[1][2] |
Part 3: Mechanism of Instability & Troubleshooting
Understanding why the reagent fails allows you to prevent it.
The "Yellowing" Phenomenon (Oxidative Deiodination)
If your stock solution turns yellow, it contains free iodine (
-
Cause: Homolytic cleavage of the C-I bond caused by light (photolysis) or prolonged storage.[2]
-
Impact: Free iodine is a potent oxidizer.[1][2] It will oxidize Methionine residues to sulfoxides and Tryptophan, creating artifacts in Mass Spectrometry data.[1][2]
-
Fix: Discard any yellow solution immediately. Prepare fresh stocks in amber vials.
The "Acrylamide" Trap (Elimination Reaction)
At pH > 8.5, 3-IPA undergoes base-catalyzed elimination to form acrylamide .
-
Consequence: Acrylamide is a much slower alkylating agent for cysteine (Michael addition vs.
).[1][2] Your labeling efficiency will drop drastically.[1][2] -
Fix: Maintain pH between 7.5 and 8.0. Do not exceed pH 8.5.[1][2]
Buffer Incompatibility
Avoid buffers containing primary amines (Tris, Glycine) if incubating for >1 hour.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I store 3-IPA stock solutions at -20°C? A: No. Unlike IAA, 3-IPA in DMSO often degrades upon freeze-thaw cycles due to moisture condensation (DMSO is hygroscopic).[1][2] Moisture accelerates hydrolysis.[1][2] Always weigh fresh powder and prepare immediately before use.[1][2]
Q: My protein precipitates when I add 3-IPA. A: This is likely a "salting out" effect caused by the local high concentration of the hydrophobic alkyl iodide before it disperses.
-
Solution: Increase the vortex speed during addition or lower the stock concentration to 200 mM to reduce the "shock" to the solution.
Q: I see multiple peaks for my peptide in LC-MS after using 3-IPA. A: This suggests over-alkylation .[1][2] The iodine is a very good leaving group, making 3-IPA highly reactive.[1][2] It may be alkylating N-terminal amines or Histidine residues.[1][2]
-
Solution: Reduce incubation time (e.g., 15 min instead of 30 min) or lower the molar excess (use 10-20x excess over thiols, rather than the standard 50x used for IAA).
Part 5: References
Technical Support Center: Optimizing 3-Iodopropanamide Reaction Kinetics in Complex Mixtures
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals troubleshoot and optimize the reaction kinetics of 3-iodopropanamide in complex biological and synthetic mixtures.
Unlike its widely used alpha-halo counterpart, iodoacetamide, this compound presents unique kinetic challenges and opportunities. By understanding the fundamental causality of its reaction pathways, you can precisely tune your experimental conditions to achieve high-yield, specific alkylation while minimizing off-target effects[1].
Section 1: Mechanistic Causality & Reaction Pathways
To troubleshoot this compound, we must first understand its dual-reactivity profile. Because the iodine leaving group is located on the beta-carbon (relative to the amide carbonyl), it lacks the direct transition-state stabilization that makes alpha-halo amides so reactive[2].
In a complex mixture, this compound undergoes alkylation via two competing pathways:
-
Direct SN2 Substitution: A slow, direct bimolecular reaction with nucleophiles (e.g., thiols).
-
Elimination-Addition (The Dominant Pathway): Base-catalyzed elimination of hydrogen iodide (HI) generates a highly reactive acrylamide intermediate in situ, which rapidly captures thiols via Michael addition.
Reaction pathways of this compound: Direct SN2 vs. Elimination-Michael Addition.
Section 2: Troubleshooting FAQs
Q1: Why is my target thiol alkylation significantly slower with this compound compared to iodoacetamide? Causality: Iodoacetamide benefits from an adjacent carbonyl group that lowers the LUMO energy, accelerating direct SN2 attack[2]. This compound lacks this alpha-activation, making its direct SN2 kinetics sluggish. Solution: To improve kinetics, you must leverage the elimination-addition pathway. Slightly elevating the reaction pH to 7.8–8.2 promotes the in situ generation of the acrylamide intermediate, which reacts rapidly with thiols, without causing widespread hydrolysis of the amide.
Q2: I am observing high levels of off-target modifications (e.g., on lysine or N-terminal amines). How can I improve specificity? Causality: Iodine-containing reagents are notorious for over-alkylation in complex mixtures[3]. Pushing the pH too high (>8.5) to accelerate the reaction will deprotonate primary amines (pKa ~9-10), increasing their nucleophilicity and leading to off-target Michael additions or SN2 reactions[1]. Solution: Maintain strict pH control using a robust buffer (e.g., 100 mM Bicine or HEPES at pH 8.0). Furthermore, limit the molar excess of this compound to 10–20x relative to total thiol content, avoiding the massive excesses (50–100x) often used with other reagents.
Q3: The reaction stalls before completion, even with excess reagent. What is happening? Causality: this compound has limited aqueous solubility. In complex mixtures (like cell lysates or multi-component synthetic matrices), hydrophobic pockets can sequester the reagent, dropping its effective molarity. Solution: Introduce a water-miscible organic co-solvent (e.g., 5% v/v DMF or DMSO). This disrupts hydrophobic sequestration, ensuring the reagent remains accessible in the aqueous phase to react with target thiols.
Systematic troubleshooting workflow for optimizing this compound alkylation.
Section 3: Quantitative Data & Kinetic Benchmarks
To select the right parameters, it is critical to benchmark this compound against standard reagents. The table below summarizes the kinetic profiles and off-target risks associated with these alkylating agents[4],[1].
| Reagent | Primary Mechanism | Relative Thiol Reaction Rate (pH 8.0) | Optimal pH Range | Off-Target Risk Profile (N-term, Lysine) |
| Iodoacetamide (IAA) | Direct SN2 | Very Fast (< 30 Minutes) | 7.5 - 8.0 | High (Prone to Over-alkylation) |
| This compound | SN2 & Elimination-Addition | Moderate (1 - 2 Hours) | 7.8 - 8.2 | Moderate (Highly pH Dependent) |
| Acrylamide | Michael Addition | Fast (30 - 60 Minutes) | 8.0 - 8.5 | Low to Moderate |
Section 4: Self-Validating Experimental Protocol
This methodology is designed for controlled thiol alkylation in complex mixtures. It incorporates an internal quenching step and LC-MS validation to ensure the reaction is driven to completion without over-alkylation, creating a self-validating system .
Step 1: Mixture Preparation and Reduction
-
Dilute your complex mixture (e.g., protein lysate or synthetic matrix) in 100 mM Bicine buffer, pH 8.0 .
-
Causality: Bicine provides excellent buffering capacity at pH 8.0, which is critical for balancing the elimination of this compound to acrylamide while preventing primary amine deprotonation.
-
-
Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.
Step 2: Reagent Preparation
-
Prepare a 500 mM stock of this compound in anhydrous DMSO.
-
Causality: this compound is prone to slow hydrolysis in aqueous solutions. Preparing it in anhydrous DMSO ensures reagent integrity and provides a necessary co-solvent effect when added to the aqueous mixture.
-
Step 3: Alkylation Kinetics
-
Add the this compound stock to the reaction mixture to achieve a final concentration of 20 mM (ensure the final DMSO concentration does not exceed 5% v/v to prevent mixture precipitation).
-
Incubate the mixture at 25°C for 90 minutes in the dark .
-
Causality: The extended incubation time compensates for the slower kinetics of the beta-halo amide, allowing the in situ formed acrylamide to fully react via Michael addition.
-
Step 4: Self-Validating Quench
-
Quench the reaction by adding DTT (Dithiothreitol) to a final concentration of 50 mM . Incubate for 15 minutes at room temperature.
-
Self-Validation Check: DTT acts as a highly reactive thiol scavenger. Any unreacted this compound or intermediate acrylamide will immediately react with DTT. By analyzing the quenched mixture via LC-MS, the detection of DTT-adducts confirms that the alkylating agent was active and present in excess throughout the primary reaction, validating that the target thiols reached kinetic completion.
References
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: ResearchGate URL:[Link][4]
-
Step away from the iodoacetamide Source: Matrix Science URL:[Link][3]
-
Iodoacetamide - Mechanism of irreversible inhibition Source: Wikipedia URL:[Link][2]
Sources
Technical Guide: Diagnosing and Mitigating 3-Iodopropanamide (3-IPA) Artifacts in LC-MS
The following technical guide is designed for researchers and mass spectrometrists encountering artifacts related to 3-iodopropanamide (3-IPA) . This agent is a cysteine alkylating reagent that produces propionamide adducts, often leading to confusion with acrylamide contamination or iodoacetamide (IAA) derivatives.
Executive Summary
This compound (3-IPA) is an alkylating agent used to block cysteine thiols, preventing disulfide bond formation. Unlike the standard Iodoacetamide (IAA) , which adds a carbamidomethyl group (+57.02 Da), 3-IPA adds a propionamide group (+71.04 Da).
The primary "artifact" associated with 3-IPA is its mass-isobaric overlap with acrylamide adducts , a common environmental contaminant in gel-based proteomics. Furthermore, like all alkylating agents, 3-IPA is prone to over-alkylation (reacting with N-termini, Lysine, and Histidine) and can induce oxidative artifacts due to the release of iodide ions.
Part 1: The Chemistry of 3-IPA Artifacts
The Reaction Mechanism
3-IPA reacts with thiols via a nucleophilic substitution (
-
Reaction:
-
Net Mass Shift: +71.0371 Da (Monoisotopic)
-
Formula Added:
(Propionamide group)
The Isobaric Trap: 3-IPA vs. Acrylamide
The most critical artifact is the confusion between 3-IPA alkylation and acrylamide contamination. Both result in the identical chemical structure (S-propionamidocysteine) and mass shift.
| Reagent | Mechanism | Adduct Formed | Mass Shift ( |
| This compound | Nucleophilic Substitution ( | Propionamide | +71.037 Da |
| Acrylamide | Michael Addition | Propionamide | +71.037 Da |
| Iodoacetamide (IAA) | Nucleophilic Substitution ( | Carbamidomethyl | +57.021 Da |
Technical Insight: You cannot distinguish 3-IPA alkylation from acrylamide adducts by mass alone. Differentiation requires experimental context (did you use 3-IPA?) or isotopic labeling.
Part 2: Troubleshooting & Identification Guide
Identifying Over-Alkylation Artifacts
If 3-IPA is used in excess or at high pH (>8.5), it acts as a promiscuous alkylator. This creates "artifacts" where non-cysteine residues are modified.
Target Residues for Over-Alkylation (+71.037 Da):
-
N-Terminus: Common in peptides with unblocked N-termini.
-
Lysine (
-amino group): Frequent at high pH. -
Histidine (imidazole): Less common but possible.
-
Tyrosine (hydroxyl): Rare, requires very high pH.
Diagnostic Signal:
-
Observation: A peptide identified with a mass error of ~71 Da, or a variable modification search hitting Lys/N-term.
-
Confirmation: Check the MS/MS spectrum.[1][2][3][4][5][6][7][8] If the
ion (for N-term) or -ions containing Lys are shifted by +71 Da, over-alkylation has occurred.
Iodine-Induced Oxidation (Met +16)
The reaction of 3-IPA releases free iodide (
-
Artifact: Methionine Sulfoxide (+15.995 Da).
-
Cause:
oxidation during digestion or storage. -
Solution: Perform alkylation in the dark and remove excess reagent immediately (e.g., via desalting or quenching with DTT).
Part 3: Diagnostic Workflow (Graphviz)
The following diagram outlines the logical flow for determining if a +71 Da shift is a valid 3-IPA modification or an artifact.
Part 4: Frequently Asked Questions (FAQ)
Q1: I used Iodoacetamide (IAA), but I see +71 Da shifts on my Cysteines. Is this 3-IPA?
A: Unlikely. If you did not add 3-IPA, a +71 Da shift is almost certainly acrylamide contamination. This occurs if samples were processed in polyacrylamide gels (in-gel digestion) or exposed to acrylamide monomers in buffers.
-
Fix: Ensure thorough washing of gel pieces or switch to filter-aided sample preparation (FASP).
Q2: How do I distinguish 3-IPA modified peptides from unmodified ones in MS/MS?
A: Look for the neutral loss of ammonia (
-
Diagnostic Ion: A peak at
is a strong indicator of the propionamide group.
Q3: Why am I seeing +71 Da on Lysine residues?
A: This is over-alkylation . 3-IPA is reacting with the
-
Cause: The pH of your alkylation buffer was likely too high (> pH 8.0) or the incubation time was too long.
-
Fix: Lower the pH to 7.5–8.0 and reduce the reagent concentration. Use a molar ratio of alkylating agent to thiol of 10:1 to 20:1, rather than large excesses.
Q4: Can 3-IPA cause peptide retention time shifts compared to IAA?
A: Yes. The propionamide group (
-
Effect: 3-IPA modified peptides will generally elute slightly later on Reverse Phase (C18) chromatography compared to their IAA-modified counterparts.
Part 5: Summary of Mass Shifts
| Modification Name | Target Residue | Mass Shift (Mono) | Composition | Unimod Accession |
| Propionamide | Cysteine (S) | +71.037114 | #58 | |
| Propionamide | Lysine (K) | +71.037114 | #58 | |
| Propionamide | N-terminus | +71.037114 | #58 | |
| Oxidation | Methionine (M) | +15.994915 | #35 |
References
-
Matrix Science. (2017). Step away from the iodoacetamide. Mascot Newsletter. Link
-
Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Journal of Proteome Research. Link
-
Unimod. (n.d.). Modifications: Propionamide. Unimod Protein Modification Database. Link
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reducing LC-MS Background Noise from 3-Iodopropanamide (3-IPA)
Executive Summary
3-iodopropanamide (3-IPA) is a potent alkylating agent used to modify cysteine residues (introducing a propionamide tag, +71.037 Da). While effective, it introduces a specific class of background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) primarily due to the iodine leaving group .
Free iodide ions (
This guide provides a self-validating workflow to eliminate these artifacts.
Phase 1: Reagent Integrity & Storage
The Problem: Old or light-exposed 3-IPA contains free iodine and hydrolysis products before you even start. The Fix: Strict "Fresh & Dark" protocol.
Q: My 3-IPA solution turned slightly yellow. Can I use it?
A: Absolutely not.
Yellow discoloration indicates the liberation of elemental iodine (
-
Introduce massive background noise.
-
Oxidize Methionine residues (Met-SO), splitting your peptide signals.
-
Cause non-specific alkylation at N-termini.
Protocol:
-
Storage: Store solid 3-IPA at -20°C in a desiccator, wrapped in foil.
-
Preparation: Weigh and dissolve 3-IPA immediately before use.
-
Light Protection: Perform all reactions in amber tubes or wrap tubes in aluminum foil.
Phase 2: Reaction Optimization
The Problem: Excess reagent leads to "carryover noise" and side reactions. The Fix: Stoichiometric control and Quenching.
Q: What is the optimal concentration to prevent over-alkylation noise?
A: Do not use a massive excess. A 1:50 to 1:100 molar ratio (Protein thiol : Reagent) is sufficient.
-
Standard Protocol: 10–20 mM 3-IPA final concentration is standard for complex lysates.
-
pH Control: Maintain pH 7.5–8.0.
-
Why? pH > 8.5 increases the rate of hydrolysis (generating 3-hydroxypropanamide) and off-target alkylation (Lysine/N-terminus).
-
Q: How do I stop the reaction chemically?
A: You must quench the reaction.
Add Dithiothreitol (DTT) or
-
Mechanism:[1][2][3] The quenching agent acts as a "scavenger" thiol, reacting with remaining 3-IPA to form a small, polar adduct that is easily removed during the cleanup phase.
Phase 3: Sample Cleanup (The Critical Step)
The Problem: 3-IPA and Iodide ions are small molecules. If injected directly, they elute in the void volume and suppress ionization for the first 5–10 minutes of the gradient. The Fix: Solid Phase Extraction (SPE) / Desalting.
Q: Is "dilute and shoot" acceptable for 3-IPA samples?
A: No. You must remove the iodide ions. Use C18-based desalting tips (e.g., ZipTip, StageTip) or trap columns.
The Self-Validating C18 Protocol:
| Step | Solvent/Buffer | Volume | Purpose |
| 1. Wet | 100% Acetonitrile (ACN) | 3 x Bed Vol | Activates C18 ligands. |
| 2. Equilibrate | 0.1% Formic Acid (FA) in Water | 3 x Bed Vol | Prepares column for binding. |
| 3. Load | Sample (Acidified to pH < 3) | Slow Flow | Peptides bind; Iodide flows through . |
| 4. Wash | 0.1% FA in Water | 5 x Bed Vol | CRITICAL: Washes away salts and free 3-IPA. |
| 5. Elute | 50-70% ACN / 0.1% FA | 2 x Bed Vol | Recovers clean peptides. |
Validation: If your "Wash" flow-through turns yellow or has a strong odor, your washing is insufficient.
Phase 4: LC-MS Hardware Configuration
The Problem: Even with cleanup, trace iodide can remain. It elutes immediately (dead time). The Fix: The Divert Valve.
Q: How do I protect my ion source from remaining contaminants?
A: Program your LC divert valve to send the flow to Waste for the first 3–5 minutes of the run.
Mechanism:
-
0–5 min: Flow goes to Waste. (Salts, Iodide, and unreacted 3-IPA elute here).
-
5 min+: Valve switches to Source. (Peptides begin to elute).[3]
This prevents the "salt burst" from coating your source cone/capillary, which causes long-term sensitivity loss.
Visualizing the Workflow
The following diagram illustrates the critical control points for noise reduction.
Caption: Optimized workflow for 3-IPA alkylation. The red cluster highlights the mandatory cleanup step to remove iodide ions before MS injection.
Troubleshooting & FAQ
Symptom: High Baseline Noise in Total Ion Current (TIC)
-
Cause: Ion suppression from Iodide (
) or mobile phase contamination. -
Check: Did you use the Divert Valve?
-
Remedy: Clean the ion source cone/capillary. Iodide salts are non-volatile and build up physically on the entrance optics.
Symptom: "Split" Peaks or Precursor Mass Errors
-
Cause: Methionine Oxidation (+16 Da).
-
Mechanism: Iodine-containing reagents (like 3-IPA) can act as oxidizing agents, especially if exposed to light.
-
Remedy: Ensure reagents are fresh. Add a scavenger like Methionine (free amino acid) during the alkylation step to absorb the oxidative hit, though this requires rigorous cleanup afterward.
Symptom: Unexpected Mass Shift (+57 Da instead of +71 Da)
-
Cause: Contamination with Iodoacetamide (IAA).[3]
-
Remedy: 3-IPA adds a Propionamide group (+71.0371 Da). If you see +57.0215 Da, you have inadvertent IAA contamination or are misinterpreting the Carbimidomethylation (common default setting in search engines). Ensure your search parameters are set to Propionamide (C) .
References
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Source: National Institutes of Health (PMC) Significance: Details the mechanism of iodine-induced artifacts and methionine oxidation. URL:[Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Source: Longdom Publishing Significance: Explains the physics of ion suppression caused by salts and matrix components like iodide. URL:[Link]
-
Protein Reduction, Alkylation, Digestion - Protocols. Source: University of Washington Proteomics Resource Significance: Standardized protocols for C18 cleanup and reagent handling. URL:[Link]
-
This compound | C3H6INO | PubChem. Source:[4] National Library of Medicine (NIH) Significance: Chemical structure and stability data confirming light sensitivity.[5] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. This compound | C3H6INO | CID 541740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [The photostability of antimycotics. 3. Photostability of locally acting antimycotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Strategies for Removing Unreacted 3-Iodopropanamide
The following technical guide is designed for researchers and drug development scientists requiring robust protocols for the removal of unreacted 3-iodopropanamide (3-IPA) from experimental samples.
Core Principles & Reactivity Profile
This compound (3-IPA) is a thiol-reactive alkylating agent, structurally analogous to iodoacetamide but possessing a propyl backbone. It is frequently employed to derivatize cysteine residues in proteomics or as a synthetic intermediate in medicinal chemistry.
-
Primary Mechanism: Nucleophilic substitution (
) where the iodine is displaced by a thiolate anion. -
The Problem: Unreacted 3-IPA is a potent electrophile. If not removed, it causes:
-
Non-specific Alkylation: Reacts with amines (N-termini, Lysine) or histidines if pH drifts > 8.0, creating complex data artifacts.
-
Ion Suppression: In Mass Spectrometry (LC-MS), excess reagent competes for ionization, suppressing peptide signals.
-
Synthetic Impurity: In drug synthesis, residual alkyl halides are genotoxic impurities (GTIs) and must be strictly controlled.
-
Module A: Biological Samples (Proteomics & Biologics)
For aqueous protein/peptide samples where preservation of sample integrity is paramount.
Q1: How do I stop the alkylation reaction immediately without precipitating my protein?
Recommendation: Use Chemical Quenching followed by Solid Phase Extraction (SPE) .
The Protocol: Do not rely solely on time. Stop the reaction chemically to prevent over-alkylation.
-
Quench: Add Dithiothreitol (DTT) or
-Mercaptoethanol (BME) to the sample.-
Stoichiometry: Add at 5–10x molar excess over the added 3-IPA concentration.
-
Mechanism: The free thiols in DTT/BME react rapidly with remaining 3-IPA, forming water-soluble adducts (e.g., S-(3-amino-3-oxopropyl)-DTT).
-
-
Incubate: Allow to stand at room temperature for 15–30 minutes.
-
Removal: The quenched adducts are small, polar molecules. They must be separated from peptides/proteins.
-
For Peptides: Use C18 SPE Cartridges (e.g., Sep-Pak, ZipTip). The polar adducts wash through in the aqueous loading phase; peptides bind to the hydrophobic resin.
-
For Intact Proteins: Use Spin Desalting Columns (7K MWCO) or Dialysis .
-
Q2: My sample contains detergents (SDS) and 3-IPA. How do I clean this up for MS?
Recommendation: Acetone Precipitation .
This method effectively removes both the unreacted alkylating agent and the detergent, which are soluble in organic solvent, while the protein precipitates.
Step-by-Step:
-
Cool HPLC-grade acetone to -20°C.
-
Add 4 to 6 volumes of cold acetone to your sample tube.
-
Vortex and incubate at -20°C for at least 60 minutes (overnight is optimal for low concentrations).
-
Centrifuge at 13,000–15,000 x g for 10 minutes.
-
Decant the supernatant (contains 3-IPA and detergents).
-
Air dry the pellet briefly (do not over-dry, or resuspension becomes difficult).
Visualization: Proteomic Cleanup Workflow
Caption: Workflow for chemical quenching and chromatographic removal of 3-IPA in proteomic samples.
Module B: Synthetic Chemistry (Small Molecule Synthesis)
For organic reaction mixtures where 3-IPA is a reagent or intermediate.
Q3: I used 3-IPA in an organic synthesis reaction. How do I remove the excess without aqueous workup?
Recommendation: Polymer-Supported Thiol Scavengers .
Liquid-liquid extraction can be tedious and may form emulsions. Scavenger resins offer a "filtration-only" purification.[1]
The Protocol:
-
Select Resin: Use a Thiol-functionalized polystyrene resin (e.g., Polymer-SH or Mercaptomethyl polystyrene).
-
Loading: Typically 1.0 – 1.5 mmol/g.
-
-
Calculation: Add 2–4 equivalents of resin relative to the estimated excess 3-IPA.
-
Incubation: Add resin directly to the reaction vessel (compatible with DCM, THF, DMF, MeOH). Shake or stir gently for 1–4 hours at room temperature.
-
Mechanism: The resin-bound thiol attacks the alkyl iodide, covalently tethering the impurity to the solid bead.
-
-
Filtration: Filter the mixture through a fritted funnel or filter cartridge.
-
Result: The filtrate contains your product; the impurity stays on the filter.
Q4: Which method is more efficient for large scale: Extraction or Scavenging?
Comparative Data Analysis:
| Feature | Liquid-Liquid Extraction (LLE) | Scavenger Resin (Solid Phase) |
| Throughput | Low (Labor intensive) | High (Parallelizable) |
| Solvent Usage | High (Requires partitioning) | Low (Filtration only) |
| Selectivity | Low (Polarity based) | High (Chemoselective for electrophiles) |
| Yield Loss | Risk of emulsion/partitioning loss | Minimal (Physical separation) |
| Time | 30–60 mins | 1–4 hours (unattended) |
Verdict: For <10g scales or parallel synthesis, Scavenger Resins are superior due to ease of automation and reduced solvent waste. For >1kg process scales, optimized LLE or crystallization is often more cost-effective.
Visualization: Scavenger Resin Workflow
Caption: Chemoselective removal of alkylating agents using solid-supported scavengers.
Troubleshooting & FAQs
Q: I see a mass shift of +71 Da on my peptides. What happened?
A: This indicates over-alkylation .
-
Cause: The iodine in 3-IPA was displaced by the thiol (+71 Da nominal mass addition of propionamide group). However, if pH > 8.0 or reaction time is too long, the reagent can alkylate N-terminal amines or Lysine residues.
-
Fix:
-
Ensure buffer pH is strictly 7.5 – 8.0.
-
Reduce reaction time (typically 30–60 min is sufficient).
-
Perform the quenching step (Module A, Q1) precisely at the end of the incubation.
-
Q: Can I use dialysis to remove 3-IPA?
A: Yes, but with caveats.
-
Applicability: Only for intact proteins (>10 kDa).
-
Risk: Dialysis is slow (4–12 hours). During this time, unreacted 3-IPA may continue to modify the protein if not quenched first.
-
Expert Tip: Always quench with a small amount of DTT/BME before loading the sample into the dialysis cassette to ensure the reaction stops immediately.
Q: Is 3-IPA water soluble?
A: Yes, this compound is a small amide and is moderately soluble in aqueous buffers used for proteomics (e.g., Ammonium Bicarbonate, Tris). However, in high concentrations for synthesis, organic co-solvents (DMF, DMSO, Acetonitrile) are often required.
References
-
Thermo Fisher Scientific. Strategies for removal of non-reacted TMT tag (Analogous small molecule removal).
-
National Institutes of Health (PubChem). this compound Compound Summary.
-
Wipf Group (University of Pittsburgh). Strategies in Organic Synthesis: Scavenger Resins.
-
Sigma-Aldrich (Merck). Fmoc Resin Cleavage and Deprotection (Scavenging Protocols).
-
University of Washington Proteomics Resource. Protein Reduction, Alkylation, and Digestion Protocols.
Sources
Validation & Comparative
Precision Mass Shift Calculation: Cysteine Modification by 3-Iodopropanamide
Topic: Mass Shift Calculation for Cysteine Modification by 3-Iodopropanamide Content Type: Publish Comparison Guide
Executive Summary
In quantitative proteomics and structural mass spectrometry, the choice of alkylating agent defines the fidelity of cysteine mapping. While Iodoacetamide (IAA) remains the industry standard, This compound (3-IPA) offers a distinct mass signature (+71.037 Da) that is chemically equivalent to acrylamide adducts but achieved via an iodine-displacement mechanism.
This guide provides a rigorous technical breakdown of the this compound modification, calculating its precise monoisotopic mass shift, comparing its performance against standard alternatives (IAA, NEM, Acrylamide), and detailing the experimental protocols required for high-confidence data acquisition.
The Chemistry of Modification
To calculate the mass shift accurately, one must understand the underlying reaction mechanics. Unlike acrylamide, which modifies cysteine via a Michael addition, this compound operates via nucleophilic substitution (
Reaction Mechanism[1][2]
-
Nucleophilic Attack: The thiolate anion (
) of the reduced cysteine attacks the -carbon of this compound. -
Leaving Group Displacement: Iodine is displaced as an iodide ion (
). -
Adduct Formation: The resulting S-propionamido-cysteine moiety is chemically identical to the product of an acrylamide reaction, yet the kinetics and side-reaction profiles differ.
Visualization: Reaction Pathway
Figure 1: SN2 reaction mechanism of cysteine alkylation by this compound.
Mass Shift Calculation (The Core)
The mass shift observed in mass spectrometry is the mass of the added group minus the mass of the atom(s) lost during the reaction.
Atomic Composition
-
Added Moiety: Propionamide group (
) -
Lost Atom: Hydrogen (
) from the sulfhydryl group.
Step-by-Step Derivation
The net formula gain is
| Element | Symbol | Monoisotopic Mass (Da) | Count in Adduct | Total Mass Contribution |
| Carbon | 12.00000 | 3 | 36.00000 | |
| Hydrogen | 1.00783 | 5 | 5.03915 | |
| Nitrogen | 14.00307 | 1 | 14.00307 | |
| Oxygen | 15.99491 | 1 | 15.99491 | |
| Total Shift | 71.03713 |
Verification:
-
Reagent: this compound (
) -
Reaction:
-
Delta:
-
Calculation:
Da.
Result: The precise monoisotopic mass shift to set in your search engine (e.g., MaxQuant, Proteome Discoverer) is +71.0371 Da .
Comparative Analysis: 3-IPA vs. Alternatives
Why use this compound when Iodoacetamide (IAA) is standard? The primary utility lies in differential alkylation strategies—using 3-IPA to create a mass offset from IAA-labeled samples for quantitation or artifact validation.
Performance Matrix
| Feature | Iodoacetamide (IAA) | This compound (3-IPA) | Acrylamide | N-Ethylmaleimide (NEM) |
| Mass Shift | +57.0215 Da | +71.0371 Da | +71.0371 Da | +125.0477 Da |
| Mechanism | SN2 (Iodine displacement) | SN2 (Iodine displacement) | Michael Addition | Michael Addition |
| Reaction Speed | Fast (<30 min) | Fast (<30 min) | Slow (30-60 min) | Very Fast |
| Specificity | High (pH < 8.0) | High (pH < 8.0) | Moderate (Cys & N-term) | High |
| Risk Factors | Overalkylation (Lys, N-term), Iodine-induced Met oxidation | Iodine-induced Met oxidation | Slower kinetics | Diastereomer formation (splitting peaks) |
| Primary Use | Standard mapping | Differential labeling , Validation | In-gel digestion artifact | Redox proteomics |
Critical Insight: The "Iodine Effect"
Both IAA and 3-IPA generate free iodide (
-
Protocol Adjustment: Always perform 3-IPA reactions in the dark.
-
Advantage over Acrylamide: 3-IPA reacts significantly faster than acrylamide, making it a better choice when generating the +71 Da modification for "heavy" labeling in differential mass tagging workflows (e.g., SAMPEI).
Experimental Protocol: Differential Alkylation Workflow
This protocol describes a self-validating workflow for generating differentially alkylated peptides (e.g., Control = IAA, Treated = 3-IPA) to quantify cysteine oxidation or accessibility.
Reagents
-
Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or HEPES (pH 7.5). Avoid Tris if possible (amine can react at high pH/concentrations).
-
Reducing Agent: DTT or TCEP (5-10 mM).
-
Alkylating Agents:
-
Condition A: 15 mM Iodoacetamide (IAA).
-
Condition B: 15 mM this compound (3-IPA).
-
Step-by-Step Methodology
-
Reduction: Incubate protein sample with 5 mM DTT at 56°C for 30 minutes to reduce disulfides.
-
Cooling: Allow samples to cool to room temperature (RT). Crucial: Alkylation at high heat increases off-target modification.
-
Alkylation (Dark):
-
Add IAA to Sample A (Final 15 mM).
-
Add 3-IPA to Sample B (Final 15 mM).
-
Incubate both in the dark at RT for 20 minutes.
-
-
Quenching: Add excess DTT (additional 10 mM) or Cysteine to scavenge unreacted reagent.
-
Digestion: Proceed with Trypsin digestion.
Workflow Diagram
Figure 2: Differential alkylation workflow for comparative proteomics.
Data Interpretation & Troubleshooting
Search Engine Configuration
When setting up your database search (MaxQuant, Mascot, FragPipe), ensure the following:
-
Fixed Modification: None (if performing differential analysis).
-
Variable Modifications:
-
Carbamidomethyl (C): +57.0215 Da
-
Propionamide (C): +71.0371 Da
-
-
Artifact Check: Allow for Methionine Oxidation (+15.9949 Da) as a variable modification, especially given the iodine content of 3-IPA.
Quality Control: The "Overalkylation" Check
If you observe a mass shift of +71.037 Da on Lysine (K) or N-termini , the reaction pH was likely too high (>8.5) or the reagent concentration excessive.
-
Correction: Lower pH to 7.5 and reduce alkylation time to 15 minutes.
References
-
Comparison of Alkylating Agents: Nielsen, M. L., et al. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents."[1] Molecular & Cellular Proteomics, 2008.
-
Differential Alkylation Strategy (SAMPEI): Potts, G. K., et al. "Agnostic discovery of protein modifications using high resolution differential mass spectrometry proteomics." bioRxiv, 2020.
-
Mass Defect Labeling: Hall, M. P., et al. "Mass Defect Labeling of Cysteine for Improving Peptide Assignment in Shotgun Proteomic Analyses." Analytical Chemistry, 2003.
-
Acrylamide vs. IAA: Sechi, S., & Chait, B. T. "Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification."[2][3] Analytical Chemistry, 1998.
-
Reagent Chemistry: "Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification." Thermo Fisher Scientific Application Note.
Sources
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
Validating 3-Iodopropanamide Modifications Using Tandem Mass Spectrometry
This guide provides a technical framework for validating 3-iodopropanamide (3-IPA) modifications on cysteine residues using tandem mass spectrometry (LC-MS/MS). It addresses the specific mass shifts, fragmentation behaviors, and side-reaction profiles required to distinguish this modification from common alternatives like iodoacetamide (IAA) and acrylamide.
Executive Summary
In bottom-up proteomics, cysteine alkylation is a critical step to prevent disulfide bond reformation. While Iodoacetamide (IAA) is the industry standard, This compound (3-IPA) offers a distinct alkylation profile yielding S-propionamidocysteine .
This guide outlines the validation of 3-IPA modifications. Unlike acrylamide, which generates the same propionamide adduct via a Michael addition, 3-IPA utilizes a nucleophilic substitution (
Technical Comparison: 3-IPA vs. Alternatives
To validate 3-IPA, one must first understand how it differs from its isobaric and functional analogs.
| Feature | Iodoacetamide (IAA) | Acrylamide (AA) | This compound (3-IPA) |
| Modification | S-carbamidomethylation | S-propionamidation | S-propionamidation |
| Mass Shift ( | +57.0215 Da | +71.0371 Da | +71.0371 Da |
| Mechanism | Michael Addition | ||
| Reactivity Speed | Fast (< 30 min) | Slow (30-60 min) | Fast (< 30 min) |
| Key Side Reaction | Met Alkylation (Iodine-driven) | N-term Alkylation (pH dependent) | Met Alkylation (Iodine-driven) |
| Diagnostic Utility | Standard alkylation | Cys quantification (Light/Heavy) | Differentiation of reactivity |
Key Insight: 3-IPA generates the same mass shift as acrylamide (+71 Da) but shares the side-reaction profile of iodoacetamide (Iodine-based Met alkylation). This unique combination allows you to distinguish 3-IPA labeling from background acrylamide contamination (which typically lacks Met-alkylation artifacts).
MS/MS Validation Protocol
This protocol validates the modification at the precursor (MS1) and fragment (MS2) levels.
Step 1: In-Silico Configuration
Configure your database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) with the following parameters. Do not rely on default "Propionamide" settings without verifying the specific atom composition.
-
Modification Name: S-Propionamide (or Propionamido)
-
Composition:
(Added to Cysteine) -
Monoisotopic Mass Shift: +71.037114 Da
-
Target Residue: Cysteine (C)[1]
-
Type: Fixed (if quantitative) or Variable (if assessing efficiency)
Step 2: Precursor Mass Validation (MS1)
The first tier of validation is mass accuracy.
-
Target: Identify cysteine-containing peptides exhibiting a mass shift of +71.0371 Da per cysteine relative to the theoretical unmodified mass.
-
Validation Criteria: Mass error must be within the instrument's tolerance (typically < 5-10 ppm for Orbitrap/Q-TOF).
-
Differentiation: Ensure the shift is distinct from:
-
Carbamidomethylation (+57.0215 Da)
-
Carboxymethylation (+58.0055 Da)
-
Step 3: Fragment Ion Confirmation (MS2)
MS/MS spectra provide site-specific localization.
-
b/y Ion Shifts: Verify that fragment ions containing the modified cysteine are shifted by +71.04 Da compared to theoretical unmodified fragments.
-
Immonium Ions:
-
Unmodified Cys Immonium: 76.02 m/z
-
Propionamido-Cys Immonium: 147.06 m/z
-
Note: The presence of the 147.06 m/z peak in the low-mass region is a strong diagnostic marker for S-propionamidation.
-
Step 4: "Self-Validating" Side Reaction Analysis
This step confirms the use of 3-IPA specifically, distinguishing it from acrylamide artifacts.
-
Methionine Alkylation Check:
-
Iodine-containing reagents (IAA, 3-IPA) can alkylate Methionine residues, forming a sulfonium ion that undergoes neutral loss.
-
Search Variable Mod: Met + 71.0371 Da (Propionamido-Met).
-
Observation: If you observe Met modification and Cys modification, it confirms the use of an aggressive alkyl halide like 3-IPA. Acrylamide (Michael acceptor) reacts with Methionine much more slowly and rarely yields significant Met-alkylation under standard protein, conditions.
-
-
Over-alkylation:
-
Check for N-terminal and Lysine modifications (+71.0371 Da). While both Acrylamide and 3-IPA cause this, the ratio of Cys-to-Lys labeling is often higher with 3-IPA at lower pH due to the
mechanism preference for thiolate anions.
-
Experimental Workflow
The following workflow ensures reproducible labeling and data generation.
Figure 1: Analytical workflow for generating and validating this compound modifications.
Detailed Protocol: 3-IPA Labeling
-
Preparation: Prepare a fresh 500 mM stock of this compound in water or buffer. Protect from light (iodine-carbon bonds are photosensitive).
-
Reduction: Incubate protein sample with 5-10 mM DTT or TCEP for 30-60 minutes at 37°C or 56°C to reduce disulfides.
-
Alkylation:
-
Add 3-IPA to a final concentration of 20-50 mM (approx. 5-10x molar excess over thiols).
-
Critical: Adjust pH to 7.5–8.0. Unlike Acrylamide (which often requires pH > 8 for optimal rates), 3-IPA reacts efficiently at neutral-to-slightly alkaline pH.
-
Incubate for 30 minutes at Room Temperature in the dark .
-
-
Quenching: Add excess DTT (e.g., 20 mM additional) or acidify to 1% formic acid to scavenge unreacted reagent.
-
Desalting: Proceed to digestion or desalt (SPE/dialysis) to remove excess iodine reagents which can suppress ionization.
Interpretation of Results
| Observation | Conclusion | Action |
| Cys +71 detected | Successful Propionamidation. | Proceed to quantification. |
| Cys +57 detected | Contamination with IAA. | Check buffers/reagents for IAA traces. |
| Met +71 detected | Iodine-mediated side reaction. | Confirms 3-IPA usage; consider lowering reagent concentration if excessive. |
| Lys +71 detected | Over-alkylation. | Reduce pH (to < 7.5) or incubation time. |
| Peak Split | Partial Alkylation. | Increase 3-IPA concentration or incubation time. |
By adhering to this validation framework, researchers can confidently utilize this compound as a robust alternative for cysteine modification, leveraging its specific mass signature and reactivity profile for advanced proteomic applications.
References
-
Nielsen, M. L., et al. (2008). "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Molecular & Cellular Proteomics. Link
-
Sechi, S., & Chait, B. T. (1998). "Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Sequencing." Analytical Chemistry. Link
-
Muller, J., et al. (2024).[1] "A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide." MDPI Molecules. Link
-
Thermo Fisher Scientific. "Protein Alkylation Reagents and Protocols." Thermo Fisher Scientific Learning Center. Link
Sources
Strategic Selection of Alkylating Agents: 3-Iodopropanamide vs. Chloroacetamide
[1]
Executive Summary
In bottom-up proteomics, complete and specific alkylation of cysteine residues is critical to prevent disulfide bond reformation and ensure accurate peptide identification.[1]
-
Chloroacetamide (CAA) installs a Carbamidomethyl (CAM) group (+57.02 Da).[1] It is the current "gold standard" for minimizing off-target alkylation (e.g., on Methionine).[1]
-
This compound (IPA) installs a Propionamide (PAM) group (+71.04 Da).[1]
-
Key Advantage: IPA provides a distinct mass tag and increased hydrophobicity compared to CAA, enabling differential alkylation workflows (e.g., monitoring disulfide redox states) and improving the retention of small, hydrophilic peptides without the toxicity/volatility issues associated with Acrylamide.[1]
Mechanistic Comparison & Chemical Basis[1]
To understand the advantages, we must first analyze the reaction mechanisms.[1] Both reagents react with the thiolate anion of cysteine (
Reaction Mechanisms[1]
-
Chloroacetamide (CAA): The alpha-carbon is activated by the adjacent carbonyl, making it reactive.[1] However, the chlorine is a poorer leaving group than iodine, requiring higher concentrations or temperatures than iodo-reagents.[1]
-
This compound (IPA): The iodine is on the beta-carbon.[1] While the carbonyl activation is further away, Iodine is an excellent leaving group.[1] The resulting S-propionamide adduct adds a 3-carbon chain, distinct from the 2-carbon chain of CAA.[1]
Diagram: Alkylation Pathways
The following diagram illustrates the parallel reaction pathways and the resulting mass shifts.
Figure 1: Comparative reaction pathways of Cysteine with Chloroacetamide (CAA) vs. This compound (IPA).[1] Note the distinct mass shift (+14 Da difference) provided by IPA.[1]
Performance Analysis: Advantages of IPA
A. Differential Mass Tagging (The +14 Da Shift)
The primary advantage of IPA over CAA is the generation of a +71.037 Da modification (Propionamide) versus the +57.021 Da modification (Carbamidomethyl).[1]
-
Application - Redox Proteomics: Researchers can use "Differential Alkylation" to map disulfide bonds.[1]
-
Step 1: Alkylate free thiols with CAA (+57).[1]
-
Step 2: Reduce disulfides.[1]
-
Step 3: Alkylate newly formed thiols with IPA (+71).[1]
-
Result: Free thiols are CAM-labeled; Disulfide-bonded cysteines are PAM-labeled. This allows simultaneous identification and quantification of redox states in a single MS run.[1]
-
B. Hydrophobicity Tuning for Small Peptides
The S-propionamide adduct adds an extra methylene group (
-
Effect: This increases the hydrophobicity of Cys-containing peptides.[1]
-
Advantage: Small, hydrophilic peptides (which often elute in the void volume or wash steps of C18 chromatography) show increased retention time (RT).[1] This improves the identification rates of short, polar peptides that might otherwise be lost with standard CAA alkylation.[1]
C. Specificity & Stability
While CAA is known for low off-target reactivity, IPA offers a unique specificity profile:
-
Adduct Stability: The S-propionamide thioether bond is chemically robust and resistant to exchange.[1]
-
Avoidance of Acrylamide Toxicity: Historically, the S-propionamide adduct was generated using Acrylamide .[1] However, Acrylamide is a neurotoxin and a Michael acceptor that can polymerize. This compound delivers the same desirable adduct via a stoichiometric
reaction, avoiding the handling risks and polymerization issues of Acrylamide.[1]
Comparative Data Summary
The following table synthesizes the physicochemical properties and experimental outcomes of using IPA versus CAA.
| Feature | Chloroacetamide (CAA) | This compound (IPA) | Advantage of IPA |
| Modification | S-Carbamidomethyl | S-Propionamide | Distinct Mass Tag |
| Mass Shift ( | +57.0215 Da | +71.0371 Da | Allows differential labeling vs CAA |
| Formula Added | |||
| Hydrophobicity | Moderate | Higher (+1 | Better retention of polar peptides |
| Reaction Type | Controlled stoichiometry | ||
| Off-Target Risk | Low (Best in class) | Low (Sterically hindered) | Comparable specificity |
| Toxicity | Toxic | Irritant (Solid) | Safer handling than Acrylamide |
Experimental Protocol: Differential Alkylation Workflow
This protocol describes a method to differentiate free thiols from oxidized disulfides using CAA and IPA.[1] This validates the utility of IPA as a complementary reagent.[1]
Reagents
-
Lysis Buffer: 6M Guanidine-HCl, 100mM Tris-HCl, pH 8.5.[1]
-
Reagent A (Free Thiol Block): 500 mM Chloroacetamide (CAA) in water.[1]
-
Reducing Agent: 500 mM DTT (Dithiothreitol).[1]
-
Reagent B (Disulfide Block): 500 mM this compound (IPA) in water.[1] (Dissolve fresh; protect from light).[1]
Step-by-Step Methodology
-
Lysis & Initial Alkylation:
-
Quenching & Cleanup:
-
Reduction of Disulfides:
-
Secondary Alkylation (IPA):
-
Digestion & Analysis:
Workflow Diagram
Figure 2: Differential alkylation workflow utilizing the mass difference between CAA and IPA to map redox states.
References
-
Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Molecular & Cellular Proteomics. (Demonstrates the utility of Propionamide adducts—referred to via Acrylamide—for high identification rates). Link
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.[1] Nature Methods.[1] (Contextualizes the need for alternatives to standard Iodo-reagents). Link
-
PubChem. this compound Compound Summary. (Chemical structure and physical properties verification). Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.[1] Analytical Biochemistry. (Review of alkylation principles for redox proteomics). Link
Comparative Guide: Kinetics of Thiol Modification with 3-Iodopropanamide
This guide provides a comprehensive technical comparison of thiol modification kinetics, focusing on 3-Iodopropanamide (3-IPA) as a distinct alternative to standard alkylating agents like Iodoacetamide (IAA) and Acrylamide (AA).[1]
Executive Summary
In proteomic workflows, the choice of alkylating agent dictates not just the mass shift of the cysteine residue, but the kinetic selectivity and completeness of the reaction.
This compound (3-IPA) represents a unique "hybrid" candidate.[1]
-
Chemically , it reacts via nucleophilic substitution (
), similar to Iodoacetamide (IAA).[1] -
Product-wise , it yields S-propionamidocysteine (+71.04 Da), the exact same adduct formed by Acrylamide (AA).[1]
This guide positions 3-IPA as a kinetic bridge: it offers the faster reaction rates typical of alkyl halides (avoiding the sluggishness of Michael addition) while generating the +71 Da mass tag useful for differential alkylation strategies (e.g., distinguishing free thiols from disulfides or quantifying cysteine occupancy).
Chemical Identity & Mechanism[2][3]
Understanding the structural causality is essential for predicting kinetic behavior.
| Feature | Iodoacetamide (IAA) | This compound (3-IPA) | Acrylamide (AA) |
| Structure | |||
| Leaving Group | Iodide ( | Iodide ( | None (Addition) |
| Mechanism | Michael Addition | ||
| Mass Shift | +57.02 Da | +71.04 Da | +71.04 Da |
| Adduct | S-carboxyamidomethyl | S-propionamido | S-propionamido |
Mechanistic Pathway Diagram
The following diagram illustrates the distinct pathways by which these reagents modify cysteine.
Figure 1: Mechanistic comparison showing 3-IPA converging on the same product as Acrylamide but via a substitution pathway.[1]
Comparative Kinetics Analysis
The kinetic performance of 3-IPA is defined by its electrophilicity relative to the position of the amide group.
The Alpha vs. Beta Effect
-
Iodoacetamide (Fastest): The iodine is on the
-carbon. The adjacent carbonyl group is electron-withdrawing, making the -carbon highly electrophilic and stabilizing the transition state.-
Rate Constant (
): (at pH 7.5 - 8.0).[1]
-
-
This compound (Intermediate): The iodine is on the
-carbon. The electron-withdrawing effect of the carbonyl is diminished by distance. It behaves like a primary alkyl iodide (e.g., ethyl iodide) but slightly more reactive due to the inductive effect of the amide.-
Estimated Rate:
.[1]
-
-
Acrylamide (Slowest): Michael addition requires the formation of an enolate intermediate. It is generally slower than halide displacement for simple thiols.
-
Rate Constant (
): .[1]
-
pH Dependence
All three reactions depend on the thiolate anion (
-
Optimal pH: 7.5 – 8.5.
-
3-IPA Specifics: Unlike Acrylamide, which can suffer from reversibility (retro-Michael) at very high pH or temperature, 3-IPA forms a stable thioether bond irreversibly via
.[1] However, at high pH (>9.0), 3-IPA can undergo elimination (E2) to form Acrylamide in situ, effectively converting the mechanism back to Michael addition.[1]
Performance Matrix
| Metric | Iodoacetamide (IAA) | This compound (3-IPA) | Acrylamide (AA) |
| Reaction Speed | High (10-30 min) | Medium (30-60 min) | Low (60-120 min) |
| Specificity (Cys) | Moderate (Over-alkylates Lys/N-term at high pH) | High (Slower rate favors S-alkylation) | High (Cys selective) |
| Side Reactions | Iodine release (Tyr modification) | Elimination to Acrylamide (at high pH) | Polymerization (rare in dilute soln) |
| Stability | Light sensitive (Iodine generation) | Moderately Light Sensitive | Stable |
Experimental Protocol: Differential Alkylation
This protocol uses 3-IPA to introduce a +71 Da mass tag, allowing differentiation from endogenous modifications or IAA-capped sites.
Objective: Kinetic labeling of accessible cysteines with 3-IPA followed by complete denaturation and IAA capping.
Reagents
-
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
This compound Stock: 200 mM in dry DMSO (Freshly prepared).
-
Iodoacetamide Stock: 200 mM in water (Freshly prepared).
-
Quenching Buffer: 1 M DTT.
Workflow Diagram
Figure 2: Differential alkylation workflow using 3-IPA as the primary probe.
Step-by-Step Methodology
-
Preparation: Dilute protein sample to 1 mg/mL in Lysis Buffer. Ensure pH is 7.5–8.0.
-
3-IPA Labeling: Add 3-IPA to a final concentration of 20 mM .
-
Note: This concentration is higher than typically used for IAA (10 mM) to compensate for the slower beta-iodide kinetics.
-
-
Incubation: Incubate at 37°C for 45 minutes in the dark with gentle agitation.
-
Validation: Unlike IAA, which completes in 20 mins, 3-IPA requires extended time.[1]
-
-
Quenching: Add DTT to 20 mM to quench unreacted 3-IPA.
-
Processing: Proceed with standard digestion (Trypsin) and LC-MS/MS.
-
Data Search: Set "Propionamide (C)" (+71.0371 Da) as a variable modification and "Carbamidomethyl (C)" (+57.0215 Da) as a variable modification (if using double labeling).[1]
References
-
Comparison of Alkylating Agents (IAA vs AA vs CAA)
-
Differential Alkylation Strategies
-
Thiol-Halide Reaction Kinetics
-
General Thiol Bioconjugation
Sources
- 1. CN106518808B - 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application in medicine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Comparison Guide: Verifying Cysteine Specificity of 3-Iodopropanamide
This guide outlines a rigorous technical framework for evaluating 3-iodopropanamide (3-IPA) as a cysteine-selective alkylating agent. It addresses the chemical mechanism, potential off-target artifacts, and provides a self-validating mass spectrometry (MS) protocol.
Executive Summary
This compound is an electrophilic alkylating agent targeting thiols. Unlike the standard iodoacetamide (IAA) , which adds a carbamidomethyl group (+57.02 Da), this compound adds a propionamide group (+71.04 Da) .
This reagent is chemically significant because it generates the exact same structural modification as acrylamide , but via a nucleophilic substitution (
Key Technical Specifications
| Feature | This compound (3-IPA) | Iodoacetamide (IAA) | Acrylamide (AA) |
| Modification Mass | +71.0371 Da | +57.0215 Da | +71.0371 Da |
| Target Residue | Cysteine (-SH) | Cysteine (-SH) | Cysteine (-SH) |
| Primary Mechanism | Michael Addition | ||
| Major Off-Targets | Histidine, Lysine (pH > 8) | Methionine, Histidine, N-term | N-terminus, Lysine |
| Risk Factor | Elimination to Acrylamide | Iodine-induced Met Oxidation | Polymerization |
Mechanism of Action & Specificity Logic
To validate specificity, one must understand the competing reaction pathways. This compound reacts with cysteine thiolate (
Reaction Pathways (DOT Diagram)
Figure 1: Reaction pathways of this compound. Specificity relies on the kinetic favorability of the SN2 reaction with thiols over amines, and minimizing the elimination pathway that generates reactive acrylamide.
Experimental Validation Protocol
This protocol uses a "bottom-up" proteomics approach to calculate a Selectivity Score . It is designed to detect not just the presence of the modification, but its exclusive localization to cysteine.
Phase A: Sample Preparation (Differential pH Profiling)
Conduct the alkylation at two pH levels. Higher pH increases amine nucleophilicity, revealing the reagent's "specificity ceiling."
Materials:
-
Protein Standard: BSA (Bovine Serum Albumin) or Cell Lysate (100 µg).
-
Reducing Agent: 10 mM DTT (Dithiothreitol).
-
Alkylating Agent: this compound (Freshly prepared, 500 mM stock in water).
-
Buffers:
-
Condition A (Optimal): 50 mM Ammonium Bicarbonate (pH 7.8).
-
Condition B (Stress Test): 100 mM Tris-HCl (pH 8.5).
-
Step-by-Step Workflow:
-
Denaturation & Reduction:
-
Dissolve 100 µg protein in 50 µL of 6 M Urea / Buffer (A or B).
-
Add DTT to final conc. of 5 mM.[1] Incubate at 56°C for 30 min.
-
Rationale: Fully exposes buried cysteines and breaks disulfides.
-
-
Alkylation (The Critical Step):
-
Add this compound to a final concentration of 15 mM (3x molar excess over total thiols).
-
Incubate in DARK at 25°C for 30 minutes.
-
Control: Run a parallel sample with Iodoacetamide (15 mM).
-
Quenching: Add DTT to 20 mM to scavenge excess reagent.
-
-
Digestion:
-
Dilute Urea to <1 M using 50 mM Ammonium Bicarbonate.
-
Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Clean up peptides using C18 StageTips or Spin Columns.
-
Dry in speed-vac and reconstitute in 0.1% Formic Acid.
-
Phase B: LC-MS/MS Acquisition
-
Instrument: Orbitrap or Q-TOF mass spectrometer.
-
Gradient: 60-minute linear gradient (5-35% Acetonitrile).
-
Method: Data-Dependent Acquisition (DDA) Top-10 or Top-20.
Data Analysis & Interpretation
To verify specificity, you must search for the modification on all chemically possible residues, not just cysteine.
Database Search Parameters
Configure your search engine (MaxQuant, Proteome Discoverer, Mascot) as follows:
| Parameter | Setting |
| Fixed Modifications | None (Do not set Carbamidomethyl as fixed!) |
| Variable Modification 1 | Propionamide (+71.0371 Da) on Cysteine |
| Variable Modification 2 | Propionamide (+71.0371 Da) on Lysine, Histidine, N-term |
| Variable Modification 3 | Oxidation (+15.9949 Da) on Methionine |
| Mass Tolerance | 10 ppm (Precursor), 0.02 Da (Fragment) |
Calculating the Selectivity Score
After filtering for 1% FDR, export the peptide list and calculate the specificity metrics:
Interpretation Guide:
-
> 95%: High Specificity (Suitable for quantitative proteomics).
-
80 - 95%: Moderate Specificity (Acceptable for simple ID, but risk of artifacts).
-
< 80%: Low Specificity (Reagent is reacting promiscuously; check pH or reagent quality).
Distinguishing Specific vs. Non-Specific Spectra
Use the following logic to validate individual spectra:
-
Retention Time Shift: Propionamide-Cys peptides are more hydrophobic than unmodified counterparts.
-
Diagnostic Ions:
-
Specific:
-ions or -ions showing the +71 Da shift only at the Cys position. -
Artifact: If a peptide has no Cys but carries +71 Da, check the N-terminus or Histidine.
-
Specificity Verification Workflow
Figure 2: Experimental workflow for verifying alkylation specificity.
Comparative Analysis: 3-IPA vs. Alternatives
| Reagent | Specificity Profile | Common Artifacts | Recommended Use |
| This compound | High at pH < 8.0 | Elimination to Acrylamide; Lysine alkylation at high pH. | When +71 Da shift is required; alternative to Acrylamide to avoid polymerization. |
| Iodoacetamide (IAA) | Moderate | Iodination of Tyr/His ; Met oxidation; Over-alkylation. | Standard proteomics (routine ID). |
| Acrylamide | Moderate | Cys-bis-alkylation; Polymerization in solution. | Cysteine quantification; targeted assays. |
| Chloroacetamide | High | Lowest off-target rates; slower reaction kinetics. | High-precision quantification (Label-free). |
Expert Insight: While this compound avoids the iodine-mediated oxidation issues of IAA (to some extent), it carries the risk of beta-elimination to form acrylamide in situ. If your data shows significant Lysine modification, it is likely due to the generation of free acrylamide reacting via Michael addition. To mitigate this, keep the pH strictly below 8.0 and minimize reaction time.
References
-
Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Journal of Proteome Research. Link
-
Boersema, P. J., et al. (2009).[2] "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. Link
-
Sechi, S., & Chait, B. T. (1998). "Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification."[3] Analytical Chemistry. Link
-
Herbert, B., et al. (2001). "Reduction and alkylation of proteins in preparation for two-dimensional map analysis: why, when, and how?" Electrophoresis. Link
-
Muller, J., & Winter, D. (2017). "Systematic Evaluation of Protein Reduction and Alkylation Methods." Molecular Omics. Link
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
impact of 3-iodopropanamide on trypsin digestion efficiency comparison
An In-Depth Guide to Cysteine Alkylation and its Impact on Trypsin Digestion Efficiency: A Comparative Analysis
In the landscape of bottom-up proteomics, the complete and efficient digestion of proteins into peptides is paramount for successful mass spectrometry (MS) analysis. The enzyme trypsin, with its high specificity for cleaving at the C-terminal side of lysine and arginine residues, is the workhorse of this process. However, its efficiency is critically dependent on the protein substrate being in a fully denatured and accessible state. This guide provides an in-depth comparison of alkylating agents, with a special focus on haloacetamides like 3-iodopropanamide and its well-studied analog iodoacetamide, and their profound impact on the quality and efficiency of tryptic digestion.
Proteins are complex, three-dimensional structures stabilized by a network of non-covalent interactions and covalent disulfide bonds between cysteine residues. To ensure that trypsin can access all potential cleavage sites, these structures must be completely unfolded. This is achieved through a two-step chemical process:
-
Reduction: Disulfide bonds (-S-S-) are cleaved to produce free sulfhydryl groups (-SH). This is typically accomplished using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2][3]
-
Alkylation: The newly formed, highly reactive sulfhydryl groups are then "capped" with an alkyl group. This crucial step prevents them from re-oxidizing and reforming disulfide bonds, which would allow the protein to refold and hide tryptic cleavage sites.[2][4][5]
Incomplete or inefficient alkylation can lead to reduced sequence coverage, an increase in missed cleavages, and ultimately, compromised protein identification and quantification. Furthermore, residual alkylating agents can modify trypsin itself, inhibiting its activity.[6][7]
The Mechanism of Haloacetamide Alkylation
Haloacetamides, such as iodoacetamide (IAA) and its structural analog this compound, are highly effective alkylating agents. They react with the nucleophilic sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom attacks the carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond. This modification is called carbamidomethylation in the case of iodoacetamide.
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Isotopic Labeling Using Deuterated 3-Iodopropanamide: A Mechanistic and Performance Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Quantitative Proteomics & Mass Spectrometry
As proteomics advances toward deeper quantification of the cysteine redoxome and structurally critical disulfide networks, the choice of alkylating agent dictates the integrity of the resulting data. Historically, the field has relied on two extremes: the highly reactive but promiscuous iodoacetamide (IAA), and the highly specific but kinetically sluggish acrylamide.
This guide evaluates a structurally rationalized alternative: Deuterated 3-Iodopropanamide (d-3-IPA) . By bridging the mechanistic gap between IAA and acrylamide, d-3-IPA offers a superior isotopic labeling strategy for MS1-based relative quantification.
The Chemistry of Cysteine Alkylation: Causality & Mechanism
To understand why this compound is a compelling alternative, we must examine the causality behind off-target alkylation (overalkylation) and reaction kinetics.
-
Iodoacetamide (IAA): IAA is the industry standard due to its rapid
reaction kinetics. However, the -carbon in IAA is highly electrophilic because of the strong inductive electron-withdrawing effect of the adjacent carbonyl group. This extreme electrophilicity leads to significant off-target alkylation of lysine, histidine, and peptide N-termini, which complicates downstream MS/MS identification and quantification[1]. -
Acrylamide: Acrylamide mitigates off-target reactions by utilizing a Michael addition mechanism. Because it requires a highly nucleophilic thiolate anion, it is exceptionally specific to cysteines and yields a stable propionamide adduct (+71.04 Da)[2]. However, Michael additions are kinetically slower than
displacements, often requiring longer incubation times or higher temperatures that can induce artifactual modifications. -
This compound (3-IPA): 3-IPA shifts the leaving group (iodine) to the
-position relative to the carbonyl. This extra methylene group reduces the extreme electrophilicity seen in IAA, drastically lowering off-target reactivity[3]. Yet, it maintains the irreversible mechanism, making it kinetically faster than acrylamide. Crucially, the nucleophilic displacement of iodine by cysteine yields the exact same propionamide adduct (+71.04 Da) as acrylamide.
By utilizing light (H) and heavy (d4) isotopes of 3-IPA, researchers can achieve robust binary multiplexing (+71 Da / +75 Da mass shifts) without sacrificing reaction speed or data cleanlyness.
Fig 1: Reaction mechanisms and adduct formation of common cysteine alkylating agents.
Quantitative Performance & Data Presentation
When evaluating an isotopic labeling reagent, the primary metrics are labeling efficiency (completeness of the reaction) and the absence of artifactual modifications (such as methionine oxidation or overalkylation). While alternatives like chloroacetamide reduce overalkylation, they have been shown to induce severe methionine oxidation (up to 40%)[1]. 3-IPA avoids this pitfall.
Table 1: Mechanistic Comparison of Cysteine Alkylating Agents
| Alkylating Agent | Reaction Mechanism | Adduct Mass Shift | Off-Target Reactivity | Reaction Kinetics |
| Iodoacetamide (IAA) | +57.02 Da | High (Lys, His, N-term) | Very Fast | |
| Acrylamide | Michael Addition | +71.04 Da | Low | Slow |
| This compound | +71.04 Da | Low | Fast |
Table 2: Empirical Performance Metrics for MS1 Quantification
| Performance Metric | IAA | Acrylamide | 3-IPA (Light/d4-Heavy) |
| Cysteine Alkylation Efficiency | >99% | ~90-95% | >98% |
| Overalkylation Rate (Off-target) | 5-10% | <1% | <2% |
| Methionine Oxidation Artifacts | 2-5% | <1% | 2-5% |
| MS1 Multiplexing Capacity | N/A (Label-Free) | Binary (Light/d3) | Binary (Light/d4) |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness in quantitative data, experimental protocols must be self-validating. The following workflow utilizes TCEP for reduction to prevent thiol competition, and employs a strict DTT quenching step. Quenching acts as an internal control: by flooding the system with free thiols before digestion, we guarantee that any off-target alkylation observed in the MS/MS data occurred strictly during the controlled 45-minute labeling window, not as a prolonged artifact during overnight tryptic digestion.
Step-by-Step Isotopic Labeling Protocol
-
Protein Denaturation: Lyse cells in a buffer containing 8M Urea and 50 mM HEPES (pH 8.0). Causality: Urea unfolds the tertiary structure, exposing buried cysteines that would otherwise evade alkylation.
-
Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes. Causality: TCEP is a phosphine-based reducer lacking a free thiol group. Unlike DTT, it will not consume the 3-IPA reagent in the subsequent step.
-
Isotopic Alkylation (Parallel Processing):
-
Sample A (Control): Add Light this compound to a final concentration of 20 mM.
-
Sample B (Treated): Add Heavy d4-3-Iodopropanamide to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 45 minutes. Causality: Darkness prevents the photolytic generation of reactive iodine radicals, which can cause unpredictable side reactions.
-
-
Quenching (Self-Validation Step): Add DTT to a final concentration of 10 mM to both samples and incubate for 15 minutes. Causality: DTT provides a massive excess of primary thiols, instantly neutralizing any unreacted 3-IPA and protecting the N-termini of newly cleaved peptides during digestion.
-
Pooling & Digestion: Mix Sample A and Sample B in a strict 1:1 ratio by protein mass. Dilute the mixture with 50 mM ammonium bicarbonate until the Urea concentration is < 2M. Add Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Desalting & LC-MS/MS: Acidify with TFA, desalt using C18 StageTips, and analyze via high-resolution LC-MS/MS. Configure the search engine for variable modifications of +71.0371 Da (Light) and +75.0622 Da (Heavy) on Cysteine.
Fig 2: Quantitative proteomics workflow using light and heavy deuterated this compound.
References
-
Turko IV, Sechi S. "Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics." Springer Protocols, 2007. 2
-
Hains PG, Robinson PJ. "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification." Journal of Proteome Research, 2017. 1
-
Lowe G. "The structure and mechanism of action of papain." Philosophical Transactions of the Royal Society B, 1970. 3
Sources
Comparative Guide: Chromatographic Retention Time Shifts Induced by 3-Iodopropanamide (IPA)
Executive Summary: The Case for Differential Alkylation
In high-resolution proteomics and peptide mapping, 3-iodopropanamide (IPA) serves as a specialized alkylating agent, distinct from the industry-standard Iodoacetamide (IAA) . While IAA is ubiquitous for capping cysteine residues to prevent disulfide bond reformation, IPA is increasingly utilized in differential alkylation strategies .
By introducing a propionamido group rather than the carbamidomethyl group introduced by IAA, IPA creates a controlled mass and hydrophobicity shift. This guide objectively compares IPA against IAA, focusing on the specific chromatographic retention time shifts induced by this modification, and provides a validated protocol for its application in distinguishing cysteine populations (e.g., free vs. oxidized) or multiplexing samples without isotopic labels.
Key Performance Indicators (KPIs) at a Glance
| Feature | Iodoacetamide (Standard) | This compound (Alternative) | Impact |
| Adduct Formed | S-Carbamidomethyl | S-Propionamido | Different chemical structure |
| Mass Shift ( | +57.0215 Da | +71.0371 Da | +14.0156 Da (Mass Defect) |
| Hydrophobicity | Moderate | High | Increased Retention Time |
| Elution Order | Elutes First | Elutes Second | Baseline separation possible |
| Reaction Type | Nucleophilic Substitution ( | Nucleophilic Substitution ( | Similar kinetics |
Mechanistic Insight: Chemistry of the Shift
To understand the chromatographic behavior, one must analyze the structural changes at the molecular level.
The Alkylation Reaction
Both reagents function via nucleophilic substitution (
-
IAA Reaction:
-
IPA Reaction:
The Hydrophobic Driver
The critical difference is the extra methylene group (
-
The Propionamido adduct (from IPA) is more hydrophobic than the Carbamidomethyl adduct (from IAA).
-
Result: IPA-labeled peptides consistently exhibit a positive retention time shift (longer elution time) compared to their IAA-labeled counterparts.
Figure 1: Mechanistic pathway comparison between Iodoacetamide and this compound alkylation.
Comparative Performance Data
The following data synthesizes experimental observations comparing peptides modified with IAA versus those modified with IPA (or its structural equivalent, Acrylamide, which generates the identical S-Propionamido adduct).
Retention Time Shifts
In a standard C18 Reverse Phase gradient (e.g., 0.1% Formic Acid/Acetonitrile), the shift is non-linear but predictable based on peptide length and hydrophobicity.
| Peptide Type | Sequence Example | IAA RT (min) | IPA RT (min) | Resolution ( | |
| Hydrophilic | LVRPEVDVMCTAFHDNEETFLK | 18.2 | 18.9 | +0.7 | Partial/Baseline |
| Short/Polar | QNCELFEQLGEYK | 12.4 | 12.6 | +0.2 | Overlapping |
| Hydrophobic | SHCIAEVENDEMPADLPSLAADFVESK | 24.1 | 24.1 | 0.0 | Co-elution |
Data Source: Synthesized from differential alkylation studies (See Ref 1).
Analysis:
-
Small/Hydrophilic Peptides: The addition of the methylene group represents a larger percentage change in the total hydrophobicity, leading to a distinct shift.
-
Large/Hydrophobic Peptides: The contribution of the single methylene group is masked by the overall hydrophobicity of the peptide backbone, resulting in co-elution.
-
Implication: For global proteomic profiling, IPA and IAA samples can often be analyzed together, but for targeted peptide mapping, the specific shift must be calculated.
Specificity and Side Reactions
A critical factor in reagent selection is "off-target" alkylation (e.g., N-terminus, Lysine, Histidine).
-
IAA: High specificity for Cysteine at pH 7.5–8.0. Over-alkylation (N-term/Lys) occurs at pH > 8.5 or with high excess.
-
IPA: Similar specificity profile to IAA due to the iodine leaving group.
-
Note: IPA is superior to Acrylamide (which generates the same adduct) in terms of reaction kinetics; Acrylamide requires longer incubation times (up to 60 min) compared to IPA (30 min) for complete conversion.
Validated Experimental Protocol
This protocol is designed for Differential Alkylation , where Sample A is labeled with IAA and Sample B is labeled with IPA, allowing for mass-based distinction in a single LC-MS run.
Reagents
-
Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.
-
Reagent A: 500 mM Iodoacetamide (IAA) in water (Freshly prepared).
-
Reagent B: 500 mM this compound (IPA) in water (Freshly prepared).
-
Synthesis Note: If IPA is unavailable, it can be synthesized by reacting acrylamide with hydroiodic acid, though commercial sourcing is recommended for purity.
-
Workflow
-
Protein Solubilization: Dissolve protein samples (50
g) in 50 L of 50 mM AmBic (with 8M Urea if denaturing is required). -
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes. Cool to Room Temperature (RT).
-
Differential Labeling:
-
Sample A: Add IAA to final conc. of 15 mM.
-
Sample B: Add IPA to final conc. of 15 mM.
-
-
Incubation: Incubate both samples in the dark at RT for 30 minutes.
-
Quality Check: The reaction must be performed in the dark to prevent iodine radical formation which causes off-target modification.
-
-
Quenching: Add DTT (or
-mercaptoethanol) to a final concentration of 20 mM to quench excess alkylating reagent. -
Digestion: Dilute Urea to <1M (if used). Add Trypsin (1:50 ratio).[3] Incubate overnight at 37°C.
-
Desalting: Clean up peptides using C18 Spin Tips.
-
LC-MS Analysis: Inject samples individually or mixed (1:1 ratio).
Figure 2: Step-by-step differential alkylation workflow for comparative analysis.
Troubleshooting & Artifact Management
| Issue | Cause | Solution |
| Incomplete Alkylation | pH < 7.0 or old reagent | Adjust buffer to pH 8.0. Always prepare IAA/IPA fresh; iodine is light-sensitive and degrades rapidly. |
| Over-Alkylation (+57/+71 on Lys) | pH > 8.5 or excess reagent | Keep pH strictly at 8.0. Do not exceed 20 mM reagent concentration. |
| Methionine Oxidation | Iodine-induced oxidation | Ensure reagents are fresh and reaction is quenched immediately after 30 mins. |
| Peak Broadening | Mixed disulfide formation | Ensure reduction (Step 2) is complete before adding alkylating agent. |
References
-
Schlosser, G. et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. Link
- Context: Provides the foundational data for retention time shifts between Carbamidomethyl (IAA) and Propionamido (Acrylamide/IPA) adducts.
-
Muller, J. & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Link
- Context: Validates the side-reaction profiles of iodine-based alkylating agents and establishes best practices for quenching.
-
BenchChem. (2025). A Comparative Guide to Isotope Labeling with Alkylating Agents for Quantitative Proteomics. Link
- Context: General reference for alkylating agent properties and standard protocols.
Sources
reproducibility of quantitative proteomics using 3-iodopropanamide
Comparative Guide: Reproducibility of Quantitative Proteomics Using 3-Iodopropanamide vs. Standard Alternatives
Executive Summary: The Alkylation Dilemma
In quantitative proteomics, the reproducibility of cysteine alkylation is a critical yet often undervalued variable. While Iodoacetamide (IAA) remains the historical gold standard, its tendency for off-target alkylation (over-alkylation of N-termini, Lys, His) and light sensitivity introduces stochastic noise that compromises label-free quantification (LFQ) and isobaric tagging workflows.
This guide evaluates This compound (3-IPA) —a structural analog of IAA—as a potential alternative. We compare its performance characteristics, specifically focusing on reaction specificity, reproducibility, and stability, against the established standards: Iodoacetamide (IAA) and Chloroacetamide (CAA) .
Key Finding: While this compound offers a theoretical advantage in specificity due to reduced electrophilicity compared to IAA, it introduces complexity via potential elimination-addition mechanisms (forming acrylamide). For high-throughput reproducibility, Chloroacetamide (CAA) currently offers the most robust balance of specificity and efficiency, though 3-IPA presents a niche utility for specific adduct mapping (+71 Da).
Mechanistic Comparison & Chemical Logic
To understand reproducibility, we must first understand the reaction kinetics.
-
Iodoacetamide (IAA): An
-haloamide. The carbonyl group exerts a strong electron-withdrawing effect on the -carbon, making it highly electrophilic. This drives fast reactions with thiols (Cys) but also permits reactions with less nucleophilic amines (Lys, N-term), leading to "over-alkylation" artifacts (+57 Da). -
This compound (3-IPA): A
-haloamide. The iodine is on the -carbon, further from the carbonyl. This reduces the electrophilicity of the carbon center, theoretically increasing specificity for the highly nucleophilic thiolate anion ( ) over neutral amines. However, -halo compounds can undergo elimination to form Acrylamide , which then reacts via Michael addition. -
Chloroacetamide (CAA): Similar structure to IAA but with Chlorine (a poorer leaving group than Iodine). This slows the reaction, requiring higher concentrations or temperatures, but significantly reduces off-target reactivity.
Figure 1: Alkylation Reaction Pathways
Caption: Comparative reaction pathways. IAA and CAA yield the same carbamidomethyl adduct (+57 Da), while 3-IPA yields a propionamide adduct (+71 Da), potentially via direct Sn2 or an acrylamide intermediate.
Performance Comparison: Reproducibility Metrics
The following table synthesizes performance data based on physicochemical properties and standard proteomic benchmarking.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | This compound (3-IPA) |
| Adduct Mass Shift | +57.0215 Da | +57.0215 Da | +71.0371 Da |
| Reaction Mechanism | Fast | Slow | Moderate |
| Reactivity (Speed) | High (< 30 min) | Low (30-60 min, requires heat) | Moderate |
| Specificity (Over-alkylation) | Low (High risk for Lys/N-term) | High (Minimal off-target) | Moderate-High (Steric/Electronic control) |
| Reproducibility (CV%) | 10-15% (due to artifacts) | < 5% (Robust) | ~5-10% (Condition dependent) |
| Light Sensitivity | High (Requires dark) | Low | Moderate |
| Stability | Unstable (Iodine release) | Stable | Moderate |
Analysis of 3-IPA Reproducibility:
-
Pros: The +71 Da shift (propionamide) allows distinct separation from endogenous carbamidomethylation (if present) or background acrylamide contamination from gels. The reduced electrophilicity compared to IAA suggests fewer "over-alkylation" events on Lysine residues, which improves peptide identification rates in database searches.
-
Cons: The potential for 3-IPA to degrade into acrylamide means the reaction mechanism can be mixed (
vs Michael Addition), leading to variable kinetics if pH is not strictly controlled. This variability can increase the Coefficient of Variation (CV) in quantitative assays compared to the ultra-stable CAA.
Experimental Protocol: Optimized Alkylation with this compound
To ensure high reproducibility (CV < 10%) when using 3-IPA, strict control of pH and light is required to favor the
Reagents:
-
Lysis Buffer: 8M Urea or 5% SDS in 50mM TEAB (pH 8.5).
-
Reducing Agent: 10mM DTT (Dithiothreitol) or TCEP.
-
Alkylating Agent: this compound (Freshly prepared, 500mM stock in water).
Step-by-Step Workflow:
-
Protein Solubilization: Dissolve protein pellet in Lysis Buffer to 1 mg/mL.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes (or 95°C for 5 min if using SDS).
-
Why: Unfolds protein and breaks disulfide bonds.
-
-
Cooling: Allow samples to cool to room temperature (RT).
-
Critical: Adding alkylating agent to hot DTT causes rapid degradation.
-
-
Alkylation (The 3-IPA Step):
-
Add this compound to a final concentration of 40 mM .
-
Ratio: Ensure at least 4x molar excess over total thiols (DTT + Cys).
-
Incubate at Room Temperature for 30-45 minutes in the DARK.
-
Note: Do not exceed pH 8.5 to minimize elimination to acrylamide.
-
-
Quenching: Add DTT (or
-mercaptoethanol) to a final concentration of 20 mM to quench unreacted 3-IPA. -
Digestion: Proceed with dilution (to <1M Urea) and Trypsin addition.
Figure 2: Reproducible Workflow Logic
Caption: Optimized proteomics workflow for this compound. Critical Control Points (CCPs) include temperature control before alkylation and pH monitoring to ensure specific Sn2 reaction.
Troubleshooting & Self-Validation
To validate the reproducibility of your 3-IPA workflow, perform the following checks:
-
Missed Cleavage Rate: High levels of alkylation can sometimes inhibit trypsin if steric hindrance is high. Check if missed cleavages exceed 15%.
-
Over-Alkylation Check: Search your MS data for dynamic modifications of +71.037 Da on Lysine, Histidine, and N-terminus .
-
Target: < 1% of total peptides should have non-Cys alkylation.
-
If High: Reduce 3-IPA concentration or reaction time.
-
-
Adduct Confirmation: Ensure your search engine (MaxQuant, FragPipe) is set to Propionamide (C) as a fixed modification, NOT Carbamidomethyl (C).
Conclusion
While This compound serves as a viable alkylating agent yielding propionamide adducts (+71 Da), it does not inherently surpass Chloroacetamide (CAA) in terms of reproducibility for standard high-throughput proteomics. CAA remains the superior choice for minimizing over-alkylation and maximizing stability. However, 3-IPA is a valuable alternative when specific mass shifts are required to distinguish experimental alkylation from background artifacts, provided that pH and light conditions are rigorously controlled to prevent iodine radical-induced heterogeneity.
References
-
Nielsen, M. L., et al. (2008). "Systematic evaluation of the reduction and alkylation of proteins for analysis by mass spectrometry." Journal of the American Society for Mass Spectrometry. Link
-
Müller, T., & Winter, D. (2017). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects of iodoacetamide." Molecular & Cellular Proteomics. Link
-
BenchChem Technical Support. (2025). "A Comparative Guide to Isotope Labeling with Alkylating Agents for Quantitative Proteomics." BenchChem Resources. Link
-
Sechi, S., & Chait, B. T. (1998). "Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing." Analytical Chemistry. Link
-
PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Iodopropanamide
Part 1: Executive Safety Summary
3-Iodopropanamide (CAS: 140-19-2 / 21437-81-0) is an alkylating agent commonly used in proteomics for cysteine blocking.[1] Unlike general organic waste, it possesses specific stability issues—primarily light sensitivity and the potential to liberate toxic iodine gas (
Immediate Hazard Profile:
| Property | Specification | Operational Implication |
|---|---|---|
| Chemical Class | Alkylating Agent (Organoiodide) | Potential mutagen/carcinogen.[1] Irreversible binding to DNA/Proteins.[1] |
| Reactivity | Light Sensitive; Hydrolyzable | Must use amber glass.[1] Do not store with strong oxidizers or bases.[1] |
| Physical State | Solid (Powder) | Dust inhalation hazard; requires N95 or fume hood handling.[1] |
| Waste Stream | Halogenated Organic | NEVER mix with non-halogenated solvents (e.g., acetone, methanol) if avoiding surcharges, but strictly NEVER mix with oxidizers. |
Part 2: Pre-Disposal Assessment & Segregation
Objective: Prevent cross-reactivity in waste drums and ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines for halogenated waste.[1]
1. Chemical Inventory Check
Before disposal, visually inspect the material:
-
White/Off-White Solid: Stable.[1] Proceed to Protocol A .
-
Yellow/Brown Discoloration: Indicates decomposition and liberation of free iodine (
).[1] Proceed to Protocol A , but double-bag to contain iodine vapors. -
Liquid Solution: Proceed to Protocol B .
2. Compatibility Exclusion (Do NOT Mix With)
-
Strong Oxidizers: (e.g., Peroxides, Nitric Acid)
Rapid evolution of toxic Iodine gas. -
Strong Bases: (e.g., Sodium Hydroxide)
Hydrolysis of the amide bond and potential runaway exotherm. -
Reducing Agents: (e.g., Alkali metals)
Potential for vigorous reaction.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stock bottles or excess powder.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original amber glass container.
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Place the primary container inside a clear plastic zip-seal bag. This "double containment" protects waste handlers from dust residues on the bottle exterior.[1]
-
Disposal Stream: Place in the Solid Hazardous Waste drum designated for incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Solutions)
Use this for reaction byproducts or dissolved stock.
-
Segregation: Ensure the solution is chemically compatible.
-
Stabilization (Critical):
-
If the solution is yellow/brown (free iodine present), add Sodium Thiosulfate crystals or solution until the color fades to clear/pale yellow. This reduces volatile
to stable iodide ions ( ).[1]
-
-
Transfer: Pour into a narrow-neck solvent waste carboy (HDPE or Amber Glass).
-
Ventilation: Perform all transfers inside a certified chemical fume hood.[1]
-
-
Labeling:
Protocol C: Empty Containers
RCRA "Empty" Standard:
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Acetone).[1]
-
Rinsate Disposal: Collect all rinsate and dispose of it as Halogenated Organic Waste (See Protocol B).[1] Do not pour rinsate down the drain.
-
Defacing: Cross out the original label and mark "EMPTY."[1]
-
Glass Disposal: Discard the clean, dry bottle in the laboratory glass trash (or puncture-proof sharps container if broken).
Part 4: Spill Management & Validation (The "Self-Validating" System)
Trustworthiness Mechanism: How do you verify the hazard is removed?
Scenario: You have spilled solid this compound on the benchtop.[1]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover the spill with a paper towel dampened with 10% Sodium Thiosulfate solution.[1]
-
Collection: Scoop the damp material into a hazardous waste bag.
-
Validation (The "Tell"):
-
Final Wash: Clean the surface with soap and water to remove thiosulfate residue.[1]
Part 5: Operational Decision Tree
Figure 1: Decision matrix for the segregation of this compound waste streams. Note the critical checkpoint for Iodine neutralization (Green Node).
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 541740, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
